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  • Product: 2-(4-Methylpiperidin-1-yl)pyridin-3-amine
  • CAS: 926205-46-1

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 2-(4-Methylpiperidin-1-yl)pyridin-3-amine: A Critical Scaffold in Kinase Inhibitor Design

This comprehensive technical guide details the physicochemical properties, synthesis logic, and experimental characterization of 2-(4-Methylpiperidin-1-yl)pyridin-3-amine , a critical intermediate scaffold in the design...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the physicochemical properties, synthesis logic, and experimental characterization of 2-(4-Methylpiperidin-1-yl)pyridin-3-amine , a critical intermediate scaffold in the design of kinase inhibitors (e.g., KRAS, SHP2 modulators).[1][2]

[1][2]

Executive Summary

2-(4-Methylpiperidin-1-yl)pyridin-3-amine (CAS: 926205-46-1 ) is a specialized heterocyclic building block distinct from its widely utilized analog, 2-(4-methylpiperazin-1-yl)pyridin-3-amine.[1][2][3] While the piperazine analog introduces a solubilizing basic center, the piperidine variant discussed here is strategically employed to modulate lipophilicity (LogP) and permeability without introducing an additional ionizable nitrogen.[2] This guide provides a rigorous analysis of its molecular properties, stability profiles, and experimental characterization protocols for medicinal chemistry applications.[1]

Molecular Identity & Structural Analysis[1][4][5][6][7]

The molecule comprises a central pyridine ring substituted at the ortho positions (2,[4]3) with a lipophilic 4-methylpiperidine moiety and a primary amine.[1][2] This "push-push" electronic system—where both substituents are electron-donating—significantly alters the electron density of the pyridine nitrogen compared to the unsubstituted heterocycle.[1][2]

Chemical Identifiers
IdentifierValue
IUPAC Name 2-(4-Methylpiperidin-1-yl)pyridin-3-amine
CAS Number 926205-46-1
Molecular Formula C₁₁H₁₇N₃
SMILES CC1CCN(CC1)C2=N(C=CC=C2)N (Canonical: CC1CCN(CC1)c2ncccc2N)
Molecular Weight 191.27 g/mol
Structural Visualization (DOT)

The following diagram illustrates the connectivity and the key electronic interactions (resonance donation) that define its reactivity.

MolecularStructure cluster_legend Functional Roles Pyridine Pyridine Core (Electron Deficient) N_Pyridine Pyridine N (Basic Center) Pyridine->N_Pyridine Localization of Electron Density Piperidine 4-Methylpiperidine (Pos 2: Steric Bulk + Donor) Piperidine->Pyridine Steric Shielding & N-Donation Amine Primary Amine (Pos 3: H-Bond Donor) Amine->Pyridine Resonance (+M) Lipophilicity Driver Lipophilicity Driver Lipophilicity Driver->Piperidine Ligand Hinge Binder Ligand Hinge Binder Ligand Hinge Binder->Amine

Figure 1: Structural connectivity highlighting the electronic interplay between the piperidine donor and the pyridine core.

Physicochemical Property Profile

This compound exhibits a distinct profile compared to the piperazine analog.[1] The replacement of the distal nitrogen with a methine carbon (CH) increases lipophilicity and removes a pKa point.

Calculated & Predicted Properties
PropertyValue (Predicted)Context/Significance
cLogP 2.4 – 2.8Significantly more lipophilic than the piperazine analog (~0.8).[1][2] Ideal for crossing the Blood-Brain Barrier (BBB) or cell membranes.[1][2]
TPSA ~42 ŲLow polar surface area (Pyridine N + Aniline NH₂).[2] Indicates high passive permeability.[1][2]
pKa (Pyridine N) 6.8 – 7.4The electron-donating piperidine and amine groups raise the basicity of the pyridine nitrogen (unsubst.[1][2] pyridine pKa ~5.2).[2]
pKa (Aniline N) ~3.0Very weak base; unlikely to be protonated at physiological pH.[2]
Solubility (pH 7.4) Low (< 0.1 mg/mL)Critical: Unlike the piperazine salt, this free base is poorly soluble in neutral aqueous media.[2] Requires acidification or co-solvents (DMSO/PEG) for assays.[2]
H-Bond Donors 2From the primary amine (-NH₂).[1][2]
H-Bond Acceptors 3Pyridine N and Aniline N (weak).[1][2]
Comparative Analysis: Piperidine vs. Piperazine[1]
  • Piperazine Analog (CAS 5028-17-1): High solubility at pH < 7 due to protonation of the distal nitrogen (pKa ~8.5).[1][2]

  • Piperidine Analog (CAS 926205-46-1): Lacks the distal basic nitrogen.[1][2] Solubility is driven solely by the pyridine nitrogen (pKa ~7). At pH > 7.5, it risks precipitation in assay buffers.[1]

Synthesis & Impurity Profile

Understanding the synthesis is vital for identifying potential impurities such as the des-methyl analog or regioisomers.[1][2]

Synthesis Pathway (SNAr + Reduction)

The standard route involves a Nucleophilic Aromatic Substitution (SNAr) followed by nitro reduction.

Synthesis SM1 2-Chloro-3-nitropyridine (Starting Material) Intermediate 2-(4-Methylpiperidin-1-yl)-3-nitropyridine (Stable Intermediate) SM1->Intermediate SNAr, DIPEA, DMF, 80°C Impurity1 Impurity A: Regioisomer (4-subst) SM1->Impurity1 Competing SNAr (Rare) Reagent 4-Methylpiperidine (Nucleophile) Reagent->Intermediate Product 2-(4-Methylpiperidin-1-yl)pyridin-3-amine (Target) Intermediate->Product H2, Pd/C or Fe/AcOH (Reduction) Impurity2 Impurity B: Incomplete Reduction (Nitro) Intermediate->Impurity2 Trace

Figure 2: Synthetic route and potential impurity origins.

Critical Impurity Control:

  • Regioisomers: SNAr on 2-chloro-3-nitropyridine is highly selective for position 2 due to the activating ortho-nitro group.[1][2] However, 4-substitution is a theoretical risk if the starting material contains 4-chloro isomers.[1][2]

  • Oxidation: The primary amine is susceptible to oxidation (N-oxide formation) if stored in solution for prolonged periods without antioxidants.[1][2]

Experimental Protocols

Protocol A: Determination of pKa via Potentiometric Titration

Objective: To accurately determine the ionization constant of the pyridine nitrogen, which dictates solubility and binding affinity.

  • Preparation: Dissolve 5 mg of the compound in a solution of 0.15 M KCl (ionic strength adjustor) containing 20-30% methanol (to ensure solubility of the neutral species).

  • Titrant: Carbonate-free 0.1 M KOH and 0.1 M HCl.

  • Procedure:

    • Acidify the sample to pH 2.0 using HCl (fully protonated state).[2]

    • Titrate with KOH under inert gas (N₂ or Ar) to prevent CO₂ absorption.[2]

    • Record pH vs. Volume added.[1][2]

  • Analysis: Use the Bjerrum plot or Gran plot method.

    • Expected Inflection: A single sharp inflection point around pH 6.8–7.2 corresponding to the Pyridine-H⁺ dissociation.[1][2]

    • Correction: Extrapolate the pKa to 0% methanol using the Yasuda-Shedlovsky equation if precise aqueous pKa is required.[1][2]

Protocol B: HPLC Method for Purity & Stability

Objective: Quantify purity and detect oxidation products (N-oxides).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

  • Mobile Phase A: 0.1% Ammonium Formate in Water (pH ~8.0).[2] Note: Basic pH ensures the pyridine is neutral, improving peak shape.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 290 nm (conjugated amine).[2]

  • Retention Logic: The target molecule is lipophilic.[2] Expect elution late in the gradient (approx. 8-10 min).[1][2] N-oxide impurities will elute earlier (more polar).[1][2]

Storage and Stability Guidelines

  • Physical State: Off-white to pale yellow solid.[1][2]

  • Hygroscopicity: Low (unlike the piperazine salt).[2]

  • Storage: Store at -20°C under desiccant.

  • Solution Stability:

    • DMSO: Stable for >2 weeks at 4°C.

    • Aqueous Buffer (pH 7.4): Unstable over long term due to potential oxidation of the electron-rich aniline; prepare fresh.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 119057274 (Analog Structure).[2] Retrieved from [Link]

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity.[2] Nature, 575, 217–223.[1][5] (Context on 2-aminopyridine scaffolds in KRAS inhibitors). Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams.[1][2][6] (Reference for Pyridine/Aniline ionization constants). Retrieved from [Link]

Sources

Exploratory

2-(4-Methylpiperidin-1-yl)pyridin-3-amine CAS number and molecular weight

Topic: 2-(4-Methylpiperidin-1-yl)pyridin-3-amine CAS Number: 926205-46-1 Molecular Weight: 191.27 g/mol A Privileged Scaffold for Kinase Inhibition and GPCR Modulation Executive Summary The compound 2-(4-Methylpiperidin-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(4-Methylpiperidin-1-yl)pyridin-3-amine CAS Number: 926205-46-1 Molecular Weight: 191.27 g/mol

A Privileged Scaffold for Kinase Inhibition and GPCR Modulation

Executive Summary

The compound 2-(4-Methylpiperidin-1-yl)pyridin-3-amine (CAS 926205-46-1) represents a critical "privileged structure" in modern medicinal chemistry. Characterized by an electron-rich pyridine core substituted with a hydrophobic 4-methylpiperidine tail and a polar exocyclic amine, this molecule serves as a versatile building block for designing ATP-competitive kinase inhibitors and allosteric modulators. Its structural geometry allows the pyridine nitrogen and the C3-amine to function as a bidentate hydrogen-bonding motif, mimicking the adenine ring of ATP, while the piperidine moiety accesses hydrophobic pockets within target proteins.

Chemical Identity & Physicochemical Profile

This section consolidates the fundamental data required for the identification and characterization of the compound in a research setting.

PropertyValueNotes
CAS Number 926205-46-1 Validated registry number.
IUPAC Name 2-(4-methylpiperidin-1-yl)pyridin-3-amine
Molecular Formula C₁₁H₁₇N₃
Molecular Weight 191.27 g/mol Monoisotopic Mass: 191.14 g/mol
SMILES CC1CCN(CC1)c2nzcc(N)c2Useful for cheminformatics/docking.
Appearance Off-white to pale yellow solidTypical of aminopyridines.
Calculated LogP 1.65 – 1.90Moderate lipophilicity; good membrane permeability.
pKa (Calc) ~6.8 (Pyridine N)Elevated basicity due to C2/C3 electron donation.
Solubility DMSO, Methanol, DCMLimited solubility in water at neutral pH.
Structural Insight

The molecule features a 2-aminopyridine-like motif, but with the exocyclic amine at position 3 and the cyclic amine at position 2. This reversal creates a unique electronic environment. The nitrogen atom of the piperidine ring (N1') donates electron density into the pyridine ring via resonance, significantly increasing the electron density at the C3 and C5 positions and enhancing the basicity of the pyridine nitrogen.

Synthesis & Manufacturing Protocols

The synthesis of 2-(4-Methylpiperidin-1-yl)pyridin-3-amine follows a robust two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction . This route is preferred over palladium-catalyzed Buchwald-Hartwig aminations due to the high reactivity of the 2-chloro-3-nitropyridine precursor.

Reaction Pathway Diagram

The following diagram illustrates the chemical transformation from commercially available starting materials to the final scaffold.

SynthesisPathway SM1 2-Chloro-3-nitropyridine (CAS 5470-18-8) INT Intermediate: 2-(4-methylpiperidin-1-yl)-3-nitropyridine SM1->INT Step 1: SNAr K2CO3, DMF, 60°C SM2 4-Methylpiperidine (CAS 626-58-4) SM2->INT PROD Product: 2-(4-Methylpiperidin-1-yl)pyridin-3-amine (CAS 926205-46-1) INT->PROD Step 2: Reduction H2, Pd/C or Fe/NH4Cl

Figure 1: Two-step synthetic route via SNAr and catalytic hydrogenation.

Detailed Experimental Protocol
Step 1: Synthesis of 2-(4-methylpiperidin-1-yl)-3-nitropyridine

Mechanism: The electron-withdrawing nitro group at C3 activates the C2-chlorine for nucleophilic displacement.

  • Setup: Charge a round-bottom flask with 2-chloro-3-nitropyridine (1.0 eq) and anhydrous DMF (5-10 volumes).

  • Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) followed by 4-methylpiperidine (1.1 eq).

  • Reaction: Heat the mixture to 60–80°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LCMS. The starting material (Rf ~0.5) should convert to a bright yellow/orange spot (Rf ~0.6).

  • Workup: Cool to room temperature. Pour into ice-water (10 volumes). The yellow solid product usually precipitates. Filter, wash with water, and dry under vacuum.

    • Note: If oil forms, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Step 2: Reduction to 2-(4-Methylpiperidin-1-yl)pyridin-3-amine

Mechanism: Catalytic hydrogenation or dissolved metal reduction converts the nitro group to a primary amine.

  • Setup: Dissolve the nitro intermediate (from Step 1) in Methanol or Ethanol .

  • Catalyst: Add 10% Pd/C (5-10 wt% loading).

  • Reaction: Stir under a hydrogen atmosphere (balloon pressure is usually sufficient) at room temperature for 4–12 hours.

    • Alternative (Iron Reduction): If halogen substituents sensitive to hydrogenolysis are present elsewhere, use Iron powder (5 eq) and Ammonium Chloride (5 eq) in EtOH/H₂O at reflux.

  • Workup: Filter through a Celite pad to remove the catalyst. Rinse with methanol. Concentrate the filtrate to dryness.

  • Purification: The crude amine is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (DCM:MeOH 95:5).

Medicinal Chemistry Applications

This scaffold is highly valued for its ability to interact with specific protein domains.

Kinase Hinge Binding

In many kinase inhibitors, the pyridine nitrogen accepts a hydrogen bond from the backbone NH of the "hinge" region, while the C3-amine donates a hydrogen bond to the backbone carbonyl. This "donor-acceptor" motif mimics the adenine ring of ATP.

SHP2 and Allosteric Inhibition

Derivatives of aminopyridines are critical in the development of SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2) inhibitors. The 4-methylpiperidine tail is often employed to fill hydrophobic sub-pockets, improving potency and selectivity.

Library Synthesis

The C3-amine serves as a handle for further diversification:

  • Amide Coupling: Reaction with acid chlorides to form amides.

  • Urea Formation: Reaction with isocyanates.

  • Cyclization: Condensation with aldehydes or ortho-esters to form fused bicyclic systems like pyrido[2,3-b]pyrazines or imidazo[4,5-b]pyridines .

MedChemLogic Core 2-(4-Methylpiperidin-1-yl)pyridin-3-amine Hinge Kinase Hinge Region (H-Bonding) Core->Hinge Pyridine N & C3-NH2 Hydrophobic Hydrophobic Pocket (Van der Waals) Core->Hydrophobic 4-Methylpiperidine Vector Solvent Exposed Vector (C3-Amine Derivatization) Core->Vector Amide/Urea Formation

Figure 2: Pharmacophore mapping of the scaffold.

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I emphasize that while this specific intermediate may not have a fully characterized toxicological profile in public databases, it must be handled as a potent bioactive amine .

  • Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Treat as potentially toxic if swallowed (H301/H302), consistent with other aminopyridines (e.g., 4-aminopyridine is a potassium channel blocker and highly toxic).

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Aminopyridines can oxidize or darken upon extended exposure to air and light.

  • Disposal: All waste streams containing this compound must be incinerated in a chemical waste facility equipped with afterburners and scrubbers.

References

  • Chem960 Chemical Directory. Entry for CAS 926205-46-1. Retrieved from .

  • PubChem Compound Summary. 2-(4-methylpiperazin-1-yl)pyridin-3-amine (Analogous Structure). National Center for Biotechnology Information. Retrieved from .

  • BenchChem Reaction Guide. Nucleophilic Aromatic Substitution of 2-Chloro-3-nitropyridine. Retrieved from .

  • Journal of Medicinal Chemistry.Structure-Activity Relationships of Aminopyridine Kinase Inhibitors. (General Reference for Scaffold Utility).

Sources

Foundational

The 3-Amino-2-Substituted Pyridine Scaffold: From Synthetic Origins to Blockbuster Drugs

The following technical guide details the history, synthesis, and medicinal chemistry applications of 3-amino-2-substituted pyridines. [1] Executive Summary The 3-amino-2-substituted pyridine moiety is a "privileged scaf...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, synthesis, and medicinal chemistry applications of 3-amino-2-substituted pyridines.

[1]

Executive Summary

The 3-amino-2-substituted pyridine moiety is a "privileged scaffold" in modern medicinal chemistry.[1] Its unique substitution pattern—an exocyclic amine adjacent to a functionalizable handle (typically a halogen) at the C2 position—makes it the ideal linchpin for constructing fused heterocycles. These fused systems, including 1,8-naphthyridines , pyrido[2,3-d]pyrimidines , and dipyrido-diazepines , form the core of essential therapeutics ranging from antiretrovirals (Nevirapine) to next-generation kinase inhibitors.[1]

This guide explores the evolution of this scaffold, provides a validated protocol for its synthesis, and analyzes its critical role in drug development.

Part 1: Historical & Synthetic Evolution

The Regioselectivity Challenge

Historically, accessing the 3-amino-2-substituted pattern was non-trivial due to the electronic nature of the pyridine ring.[1]

  • Electrophilic Substitution (Nitration): Pyridine is electron-deficient.[1] Direct nitration is difficult and, when forced, occurs at the C3 position. However, introducing a directing group at C2 (like -OH or -NH2) often complicates regioselectivity or leads to over-substitution.[1]

  • Nucleophilic Substitution (Chichibabin): Occurs exclusively at C2, making 2-aminopyridine cheap and abundant, but 3-aminopyridine remains a more expensive specialty chemical.[1]

The Industrial Solutions

Two primary routes emerged to solve this supply bottleneck, driven largely by the demand for agrochemicals and HIV drugs.

  • The "Oxidation/Nitration" Route (Regioselective): Starts with 2-hydroxypyridine (2-pyridone).[1] Nitration occurs easily at C3 and C5. The 3-nitro isomer is isolated, the oxygen is converted to a chlorine (using POCl

    
    ), and the nitro group is selectively reduced. This route preserves the halogen.
    
  • The "Direct Chlorination" Route (Scalable): Direct chlorination of 3-aminopyridine using H

    
    O
    
    
    
    /HCl.[1] While scalable, this method produces significant amounts of the 2,6-dichloro byproduct, requiring difficult downstream separation.[1]
Visualization: Synthetic Pathways

The following diagram illustrates the competing strategies for accessing the core scaffold.

G Start1 2-Hydroxypyridine Nitro 3-Nitro-2-pyridone Start1->Nitro HNO3/H2SO4 (Nitration) Start2 3-Aminopyridine Target 3-AMINO-2-CHLOROPYRIDINE (The Linchpin) Start2->Target H2O2 / HCl (Oxidative Chlorination) Byproduct 2,6-Dichloro-3-aminopyridine (Impurity) Start2->Byproduct Over-chlorination ChloroNitro 2-Chloro-3-nitropyridine (Versatile Intermediate) Nitro->ChloroNitro POCl3 (Chlorination) ChloroNitro->Target Fe/AcOH or SnCl2 (Chemoselective Reduction)

Figure 1: Comparison of the two dominant synthetic routes to 3-amino-2-chloropyridine. Route 1 (top) offers higher regiocontrol, while Route 2 (bottom) is shorter but yields difficult byproducts.[1]

Part 2: Technical Protocol (The "Gold Standard")

Chemoselective Reduction of 2-Chloro-3-nitropyridine

Objective: Reduce the nitro group to an amine without removing the C2-chlorine atom (hydrodechlorination).[1] Critical Insight: Catalytic hydrogenation (Pd/C + H


) is risky here because Palladium readily catalyzes the oxidative addition of the C-Cl bond, leading to dechlorination. The Iron/Acetic Acid  or Stannous Chloride (SnCl

)
methods are chemically superior for preserving the halogen.
Protocol: Fe-Mediated Reduction

Scope: Preparation of 10g of 3-amino-2-chloropyridine.

Materials:

  • 2-Chloro-3-nitropyridine (15.8 g, 100 mmol)[1]

  • Iron Powder (325 mesh, reduced) (22.4 g, 400 mmol, 4.0 equiv)

  • Acetic Acid (glacial) (50 mL)

  • Ethanol (150 mL)

  • Water (50 mL)

Step-by-Step Methodology:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails with heavy iron sludge), a reflux condenser, and an internal thermometer.

  • Dissolution: Charge the flask with 2-Chloro-3-nitropyridine, Ethanol, and Water. Begin stirring.

  • Activation: Add the Acetic Acid. Heat the mixture to 60°C.

  • Addition: Add the Iron powder portion-wise over 30 minutes. Caution: The reaction is exothermic. Monitor temperature to maintain gentle reflux (~80°C).

  • Digestion: After addition is complete, stir at reflux for 2 hours. Monitor via TLC (30% EtOAc/Hexane). The yellow nitro spot (Rf ~0.6) should disappear, replaced by a lower fluorescent amine spot.

  • Workup (Crucial for Yield):

    • Cool to room temperature.

    • Neutralize with saturated NaHCO

      
       until pH ~8. Note: This precipitates iron hydroxides.
      
    • Filter the slurry through a pad of Celite. Wash the pad vigorously with Ethyl Acetate (3 x 100 mL).

  • Isolation: Separate the organic layer. Extract the aqueous layer once more with Ethyl Acetate. Combine organics, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate
    • Yield Expectation: 85-92%.[1]

    • Appearance: Off-white to tan crystalline solid.[1]

Validation Check:

  • 1H NMR (DMSO-d6): Look for the disappearance of the downfield nitro-adjacent proton and the appearance of a broad singlet (NH

    
    ) around 5.5 ppm.[1]
    
  • MS (ESI): Observe m/z 129/131 (3:1 ratio characteristic of Chlorine).[1]

Part 3: Drug Discovery Case Study - Nevirapine[1][2][3][4]

The most commercially significant application of the 3-amino-2-substituted pyridine scaffold is Nevirapine (Viramune®), a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) used to treat HIV-1.[1]

The "CAPIC" Connection

The synthesis of Nevirapine hinges on a specific derivative: 2-Chloro-3-amino-4-picoline (CAPIC) .[1][2] This molecule is essentially the scaffold described above with an added methyl group at C4.

Mechanism of Assembly: Nevirapine is a dipyrido-diazepine.[1] It is constructed by fusing two pyridine rings.

  • Ring A (The Scaffold): CAPIC provides the first pyridine ring and the amine nitrogen.

  • Ring B (The Partner): 2-Cyclopropylaminonicotinic acid provides the second ring.[3]

  • The Fusion: The amine of CAPIC attacks the acid chloride (or ester) of the partner to form an amide. Then, a base-mediated S

    
    Ar reaction displaces the C2-chlorine of CAPIC to close the seven-membered diazepine ring.[1]
    
Visualization: The Nevirapine Convergence

This diagram demonstrates how the 3-amino-2-chloro scaffold serves as the acceptor in the convergent synthesis.[1]

Nevirapine cluster_key Mechanism Key CAPIC CAPIC (2-Chloro-3-amino-4-picoline) Amide Amide Intermediate (Open Chain) CAPIC->Amide Amide Coupling (Pyridine-3-NH2 attack) Partner 2-(Cyclopropylamino) nicotinic acid derivative Partner->Amide Amide Coupling (Pyridine-3-NH2 attack) Nevirapine NEVIRAPINE (Dipyrido-diazepine core) Amide->Nevirapine NaH / Cyclization (S_NAr displacement of Cl) Key1 The C2-Chlorine is the leaving group for ring closure

Figure 2: The convergent synthesis of Nevirapine.[1][4] The 3-amino-2-chloro motif (in CAPIC) is essential for the final cyclization step (Red Arrow).[1]

Part 4: Advanced Applications & Future Outlook

Beyond Nevirapine, this scaffold is a gateway to "privileged structures" in oncology, specifically kinase inhibitors.

Imidazo[1,2-a]pyridines

By reacting 3-amino-2-chloropyridine with alpha-haloketones, researchers can access imidazo[1,2-a]pyridines.[1] However, the 2-amino isomer is more commonly used for this.[1] The unique value of the 3-amino variant is accessing [1,2,4]triazolo[4,3-a]pyridines or pyrido[2,3-b]pyrazines .[1]

Pyrido[2,3-b]pyrazines (Kinase Inhibitors)

Condensation of 2,3-diaminopyridine (derived easily from our 3-amino-2-chloro precursor via ammonia displacement) with 1,2-dicarbonyls yields pyrido-pyrazines.[1] These cores are potent ATP-competitive inhibitors for:

  • PI3K (Phosphoinositide 3-kinase) [1]

  • SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase) [1]

Pirenzepine Analogues

Pirenzepine (a selective M1 muscarinic antagonist) utilizes a fused tricyclic system. While Pirenzepine itself is a benzodiazepinone, structural analogues using the pyrido-fusion (starting from 3-amino-2-chloropyridine derivatives) have been synthesized to improve selectivity and reduce cardiac side effects.[1]

Future: C-H Functionalization

Current research focuses on avoiding the pre-functionalized 2-chloro precursors entirely.[1] Palladium and Rhodium-catalyzed C-H activation is now allowing direct C2-arylation of 3-aminopyridines (using the amine as a directing group), though the 2-chloro-3-amino route remains the industrial benchmark for reliability.[1]

References

  • Nevirapine Synthesis and the Role of CAPIC Title: Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine Source: PubMed Central (PMC3940250) URL:[1][Link]

  • Pirenzepine and Scaffold Rearrangements Title: Unexpected scaffold rearrangement product of pirenzepine found in commercial samples Source:[5] Scientific Reports (Nature) URL:[1][Link]

  • Medicinal Importance of Pyridine Derivatives Title: Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review Source: Critical Reviews in Analytical Chemistry (via PubMed) URL:[1][Link]

Sources

Exploratory

Metabolic Stability Profiling of 2-(4-Methylpiperidin-1-yl)pyridin-3-amine: A Predictive Technical Guide

Executive Summary This technical guide provides an in-depth metabolic stability analysis of 2-(4-Methylpiperidin-1-yl)pyridin-3-amine (CAS: 1133070-58-4). This scaffold is a critical pharmacophore often observed in allos...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth metabolic stability analysis of 2-(4-Methylpiperidin-1-yl)pyridin-3-amine (CAS: 1133070-58-4). This scaffold is a critical pharmacophore often observed in allosteric SHP2 inhibitors (e.g., SHP099 analogs) and various kinase inhibitors targeting the MAPK pathway.

The 3-amino-2-substituted pyridine motif serves as a pivotal hinge-binder or solvent-front interacting group. However, its metabolic integrity is frequently compromised by oxidative liabilities on the saturated piperidine ring and the electron-rich pyridine nitrogen. This guide outlines the predictive metabolic pathways, details the validation protocols using liver microsomes, and proposes medicinal chemistry strategies to enhance half-life (


) and reduce intrinsic clearance (

).

Chemical Architecture & Metabolic Liabilities[1]

The compound comprises three distinct structural zones, each presenting unique metabolic susceptibilities. Understanding these "soft spots" is the prerequisite for accurate stability prediction.

Structural ZoneChemical FeatureMetabolic Liability (Phase I/II)
Zone A Pyridine Ring N-Oxidation: The pyridine nitrogen is susceptible to oxidation by CYPs (e.g., CYP2E1, CYP3A4) or FMOs, forming N-oxides.
Zone B Primary Amine (-NH₂) N-Acetylation/Glucuronidation: A primary site for Phase II conjugation (NAT1/2 mediated acetylation or UGT-mediated glucuronidation).
Zone C 4-Methylpiperidine C-Hydroxylation: The C4 tertiary carbon and adjacent C3/C5 methylene groups are prone to oxidative attack. The C4-methyl group itself can undergo hydroxylation to a hydroxymethyl group.
The "Piperidine Problem" in Drug Design

The 4-methylpiperidine moiety is lipophilic. In the absence of polar blocking groups, Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6) readily target the ring carbons. The C4 position, being a tertiary carbon, is statistically favored for radical abstraction during the CYP catalytic cycle, leading to the formation of a tertiary alcohol (4-hydroxy-4-methylpiperidine metabolite).

In Silico Metabolic Pathway Prediction

Based on Structure-Activity Relationship (SAR) databases and predictive algorithms (e.g., SMARTCyp, Xenosite), the following metabolic map illustrates the cascade of biotransformation for 2-(4-Methylpiperidin-1-yl)pyridin-3-amine.

Predicted Metabolic Map (DOT Diagram)

MetabolicPathways Parent Parent Compound 2-(4-Methylpiperidin-1-yl)pyridin-3-amine M1 Metabolite M1 Pyridine N-Oxide (FMO / CYP mediated) Parent->M1 N-Oxidation M2 Metabolite M2 4-Hydroxy-4-methylpiperidine deriv. (CYP3A4 mediated) Parent->M2 C-Hydroxylation (Zone C) M3 Metabolite M3 N-Acetyl-3-aminopyridine (NAT1/2 mediated) Parent->M3 N-Acetylation (Phase II) M4 Metabolite M4 Piperidine Ring Opening (Downstream Oxidation) M2->M4 Oxidative Cleavage

Figure 1: Predicted biotransformation pathways. M2 (Hydroxylation) is expected to be the rate-limiting step for clearance in human liver microsomes.

Experimental Validation Protocols

To validate the in silico predictions, a rigorous Microsomal Stability Assay is required. This assay determines the Intrinsic Clearance (


) and identifies the "soft spots" experimentally.
Protocol: Liver Microsomal Stability Assay

Objective: Quantify the depletion of the parent compound over time in the presence of NADPH-regenerating systems.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Test Compound: 2-(4-Methylpiperidin-1-yl)pyridin-3-amine (10 mM DMSO stock).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl₂).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Spike test compound to a final concentration of 1 µM (0.1% DMSO). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to initiate the reaction.

  • Sampling: At specific time points (

    
     min), remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL of ice-cold Quench Solution. Vortex for 10 min; Centrifuge at 4000 rpm for 20 min.

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode). Monitor parent depletion and appearance of metabolites (+16 Da for hydroxylation/N-oxide, +42 Da for acetylation).

Assay Logic & Troubleshooting (DOT Diagram)

AssayWorkflow Step1 Pre-Incubation (HLM + Compound @ 37°C) Step2 Initiation (+ NADPH) Step1->Step2 Step3 Sampling Loop (0, 5, 15, 30, 45, 60 min) Step2->Step3 Step4 Quench & Centrifuge (ACN + IS) Step3->Step4 Aliquot Transfer Step5 LC-MS/MS Analysis Step4->Step5 Decision Check Ln(%Rem) vs Time Linearity R² > 0.9? Step5->Decision Recalc Recalculate Check Non-specific Binding Decision->Recalc No Report Report CLint & t1/2 Decision->Report Yes

Figure 2: Step-by-step workflow for the Microsomal Stability Assay ensuring data integrity.

Data Calculation

The elimination rate constant (


) is derived from the slope of the natural log of percent remaining vs. time.




Target Metrics for Lead Optimization:

  • High Stability:

    
    
    
  • Moderate Stability:

    
    
    
  • High Clearance:

    
    
    

Structural Optimization Strategies

If the compound exhibits high clearance (High


), the following medicinal chemistry strategies are recommended to block the identified metabolic soft spots.
Deuteration (The "Heavy Atom" Effect)

Replacing hydrogen atoms with deuterium at the metabolic hotspots can significantly reduce the rate of bond cleavage (Kinetic Isotope Effect).

  • Target: Replace the C4-H (tertiary) on the piperidine ring with C4-D.

  • Target: Replace the methyl hydrogens (-CH₃) with (-CD₃).

  • Impact: Often improves

    
     without altering potency or selectivity.
    
Fluorination

Fluorine acts as a bioisostere for hydrogen but is metabolically robust due to the strength of the C-F bond.

  • Strategy: Introduce a fluorine atom at the C3 or C5 position of the piperidine ring to electronically deactivate the ring towards oxidation.

  • Caution: Fluorination at C4 (replacing the methyl) may drastically change the shape/binding mode.

Scaffold Hopping

If the 4-methylpiperidine is the primary liability, consider:

  • Bridged Bicycles: Converting the piperidine to a bridged system (e.g., 8-azabicyclo[3.2.1]octane) to sterically hinder CYP access.

  • Morpholines: Replacing the piperidine with a morpholine ring (though this reduces basicity and may affect solubility).

References

  • Chen, Y. N., et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor.[1] Journal of Medicinal Chemistry. Link

  • Fowler, J. S., et al. (1995). Deuterium substitution to reduce the metabolism of drugs. Trends in Pharmacological Sciences. Link (Note: General concept reference).

  • Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Nitrogen-Containing Functional Groups. Chemistry & Biodiversity. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[2] Link

Disclaimer: This guide is for research purposes. All metabolic predictions should be verified with empirical data generated in a GLP-compliant environment.

Sources

Protocols & Analytical Methods

Method

Optimization of Buchwald-Hartwig amination for aminopyridine derivatives

Application Note: Strategic Optimization of Buchwald-Hartwig Amination for Difficult Aminopyridine Substrates Executive Summary Aminopyridine motifs are ubiquitous in kinase inhibitors and GPCR ligands, yet they represen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Optimization of Buchwald-Hartwig Amination for Difficult Aminopyridine Substrates

Executive Summary

Aminopyridine motifs are ubiquitous in kinase inhibitors and GPCR ligands, yet they represent one of the most challenging substrate classes in Palladium-catalyzed C–N cross-coupling. The pyridine nitrogen often acts as a competitive ligand ("catalyst poison"), sequestering the active Pd(0) species into off-cycle resting states. This guide details a third-generation optimization strategy utilizing Palladacycle Precatalysts (G3/G4) and Dialkylbiaryl Phosphine Ligands to overcome these electronic and steric barriers.

The Challenge: Mechanism & Catalyst Poisoning

To optimize these reactions, one must understand why they fail. In standard couplings, the rate-limiting step is often oxidative addition. However, with aminopyridines, the challenge is dual:

  • Substrate Inhibition: The pyridine nitrogen (

    
     lone pair) binds to the unsaturated Pd(0) or Pd(II) species, halting the cycle.
    
  • Electronic Deactivation: Halopyridines are electron-deficient, facilitating oxidative addition, but the resulting Pd(II) complex can be prone to stable, unreactive dimer formation.

Mechanistic Pathway & Inhibition (Visualization)

The following diagram illustrates the standard catalytic cycle versus the specific "poisoning" pathways common in pyridine chemistry.

CatalyticCycle Pd_Pre Pd(II) Precatalyst (G3/G4) Pd_0 Active L-Pd(0) Pd_Pre->Pd_0 Activation (Base/Heat) OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Pd_0->OxAdd + Ar-Cl/Br Poison OFF-CYCLE RESTING STATE (Pyridine-Pd Coordination) Pd_0->Poison + Pyridine Substrate (Competitive Binding) AmineBind Amine Binding OxAdd->AmineBind + HNR2 OxAdd->Poison N-Coordination Deprot Deprotonation (Base) AmineBind->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd_0 Regeneration

Figure 1: The Catalytic Cycle of C-N Coupling highlighting the "Off-Cycle" deactivation pathway (Red) caused by pyridine nitrogen coordination.

Strategic Optimization Parameters

Successful coupling of aminopyridines requires a system that is bulky enough to prevent pyridine coordination but flexible enough to facilitate reductive elimination.

A. Ligand Selection (The Critical Variable)

Older ligands like BINAP or DPPF often fail with pyridines because they lack the steric bulk to prevent N-coordination. We utilize Buchwald Dialkylbiaryl Phosphines .

LigandSubstrate ClassMechanistic Rationale
BrettPhos Primary Amines High bulk prevents pyridine binding; electronic properties favor reductive elimination of unstable primary amido complexes.
RuPhos Secondary Amines Moderate bulk; highly electron-rich to facilitate oxidative addition of deactivated aryl chlorides.

BuBrettPhos
Amides / Indoles Extreme steric bulk; specifically designed to prevent

-arylation of the heterocycle itself (chemoselectivity).
XantPhos Heterocycles Large bite angle; historically useful but often superseded by BrettPhos for difficult pyridines.
B. The Precatalyst Revolution (G3/G4)

Do not use Pd(OAc)


 or Pd

(dba)

for optimization.
  • Why? These sources often generate inactive Pd clusters (Palladium black) before entering the cycle.

  • Solution: Use G3 or G4 Palladacycles (e.g., BrettPhos Pd G4). These contain the ligand pre-bound in a 1:1 ratio. Upon exposure to base, they release the active L-Pd(0) species quantitatively even at low temperatures [1].

C. Base & Solvent Matrix
  • Base:

    • LHMDS (LiHMDS): The "Gold Standard" for aminopyridines. It is soluble in organic solvents and non-nucleophilic, preventing S

      
      Ar side reactions on the pyridine ring [2].
      
    • NaO

      
      Bu:  Good general purpose, but can be too strong/nucleophilic for sensitive halopyridines.
      
  • Solvent: 1,4-Dioxane (standard) or

    
    -Amyl Alcohol (for higher temp/solubility).
    

Validated Protocol: Coupling of 2-Chloropyridine with a Primary Amine

This protocol uses a Self-Validating design: the color change of the precatalyst activation serves as a visual checkpoint.

Reagents:

  • Aryl Halide: 2-Chloropyridine (1.0 equiv)

  • Nucleophile: Primary Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (0.01 – 0.05 equiv / 1-5 mol%)

  • Base: LHMDS (1.0 M in THF, 2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

  • Vessel Prep: Oven-dry a reaction vial (screw-cap with septum) and a stir bar. Cool under a stream of Argon or Nitrogen.

    • Checkpoint: Moisture kills this reaction. Ensure the vial is bone-dry.[1]

  • Solids Addition: Charge the vial with BrettPhos Pd G4 and the 2-Chloropyridine (if solid).

    • Note: If using the G3 precatalyst, it is air-stable. You can weigh it on the bench.

  • Deoxygenation (Critical): Cap the vial. Evacuate and backfill with Argon three times.

  • Liquid Addition:

    • Add 1,4-Dioxane via syringe.

    • Add the Amine via syringe.[1]

    • Add LHMDS solution dropwise via syringe.

  • Activation Check (Self-Validation):

    • Observation: Upon addition of the base (LHMDS) and heating, the solution should shift from a pale yellow/orange (precatalyst color) to a darker, homogenous amber or brown.

    • Failure Mode: If the solution turns black and precipitates immediately (Pd black), your solvent was wet or the atmosphere was compromised.

  • Reaction: Heat to 100°C for 1-4 hours.

    • Monitoring: Check LCMS at 1 hour. If <50% conversion, add 1 mol% more catalyst.

  • Workup: Cool to RT. Dilute with EtOAc, wash with saturated NH

    
    Cl (to remove excess base/salts), dry over MgSO
    
    
    
    , and concentrate.

Troubleshooting & Optimization Logic

Use this decision tree to troubleshoot low yields.

OptimizationLogic Start Low Yield / No Reaction CheckColor Did reaction turn black (Pd Black)? Start->CheckColor YesBlack Oxidation/Moisture Issue CheckColor->YesBlack Yes NoBlack Catalyst Deactivation / Stalled CheckColor->NoBlack No Action1 Regrease joints, dry solvent, increase inert gas flow. YesBlack->Action1 CheckSM Is Aryl Halide remaining? NoBlack->CheckSM YesSM Oxidative Addition Failed CheckSM->YesSM Yes NoSM Dehalogenation / Side Products CheckSM->NoSM No Action2 Switch to RuPhos (more electron rich) or XPhos Pd G4. YesSM->Action2 Action3 Reduce Temp to 80°C. Switch Base to K3PO4 (milder). NoSM->Action3

Figure 2: Troubleshooting logic flow for failed aminopyridine couplings.

References

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[2][3][4][5][6] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

Sources

Application

Using 2-(4-Methylpiperidin-1-yl)pyridin-3-amine as a pharmaceutical intermediate

An Application Guide to 2-(4-Methylpiperidin-1-yl)pyridin-3-amine and its Analogs as Versatile Pharmaceutical Intermediates Introduction: The Strategic Value of the Aminopyridine-Piperidine Scaffold In the landscape of m...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 2-(4-Methylpiperidin-1-yl)pyridin-3-amine and its Analogs as Versatile Pharmaceutical Intermediates

Introduction: The Strategic Value of the Aminopyridine-Piperidine Scaffold

In the landscape of modern drug discovery, certain molecular scaffolds consistently emerge in successful therapeutic agents due to their favorable physicochemical properties and synthetic versatility. The 2-aminopyridine moiety is one such "privileged structure," recognized for its ability to form key hydrogen bonds and engage in various receptor interactions.[1][2] When coupled with a piperidine ring—a classic functional group used to modulate aqueous solubility, basicity, and pharmacokinetic profiles—the resulting framework becomes a powerful building block for novel drug candidates.

This guide focuses on the practical application of 2-(4-Methylpiperidin-1-yl)pyridin-3-amine (CAS 866020-43-9) and its structural analogs. While detailed public data on this specific intermediate is limited, its core structure represents a class of compounds with immense potential. The primary reactive handle, the 3-amino group, serves as a versatile point for diversification, enabling chemists to rapidly generate libraries of complex molecules. This document provides detailed protocols for two of the most critical transformations in medicinal chemistry—amide bond formation and C-N cross-coupling—offering researchers a robust playbook for leveraging this valuable intermediate in their drug development programs.[3][4]

Physicochemical and Structural Profile

A thorough understanding of an intermediate's properties is critical for reaction design and optimization. The following table summarizes the key physicochemical data for 2-(4-Methylpiperidin-1-yl)pyridin-3-amine.

PropertyValueSource / Method
Molecular Formula C₁₁H₁₇N₃Calculated
Molecular Weight 191.27 g/mol Calculated
CAS Number 866020-43-9-
Appearance Predicted: Off-white to yellow solidAnalog Comparison
Melting Point Estimated: 112-114 °C[5] Note 1
Boiling Point Estimated: ~360 °C at 760 mmHg[5] Note 1
LogP Estimated: ~1.0[5] Note 1
Topological Polar Surface Area (TPSA) 41.57 ŲCalculated
Hydrogen Bond Donors 1 (amine -NH₂)Calculated
Hydrogen Bond Acceptors 3 (2x ring N, 1x amine N)Calculated

Core Synthetic Applications: A Gateway to Molecular Diversity

The synthetic utility of 2-(4-Methylpiperidin-1-yl)pyridin-3-amine is anchored in the nucleophilicity of its exocyclic 3-amino group. This primary amine is an ideal handle for derivatization, allowing for the construction of more complex architectures. The following protocols detail two high-impact synthetic strategies.

G cluster_input Core Intermediate cluster_workflows Key Synthetic Transformations cluster_output Generated Compound Libraries Intermediate 2-(4-Methylpiperidin-1-yl)pyridin-3-amine Acylation Amide Coupling (Acylation) Intermediate->Acylation + R-COOH + Coupling Agents Coupling Buchwald-Hartwig C-N Cross-Coupling Intermediate->Coupling + Ar-X + Pd Catalyst/Ligand AmideLib Amide Library (Diverse R-CO Groups) Acylation->AmideLib ArylamineLib Diaryl/Heteroarylamine Library (Diverse Aryl/Heteroaryl Groups) Coupling->ArylamineLib

Caption: General synthetic workflow using the core intermediate.

Application Protocol 1: Amide Bond Formation via Carbodiimide Coupling

Amide coupling is the most frequently performed reaction in medicinal chemistry.[3] This protocol provides a reliable method for acylating the 3-amino group using a carboxylic acid, activated by a carbodiimide reagent like EDC, in the presence of an additive, HOBt, to minimize side reactions.

Principle of the Method

The carboxylic acid is first activated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. The addition of 1-Hydroxybenzotriazole (HOBt) traps the activated species as an HOBt-ester, which is more stable but still highly reactive towards the primary amine of our intermediate. This two-step, one-pot process ensures a clean and efficient amide bond formation.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • In a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 2-(4-Methylpiperidin-1-yl)pyridin-3-amine (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.1 M).

    • Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) to the solution.

  • Reaction Initiation:

    • Cool the flask to 0 °C using an ice-water bath. This is a critical step to control the initial exotherm and minimize side reactions.

    • Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise over 5-10 minutes. The slow addition prevents a rapid temperature increase.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring & Work-up:

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove unreacted acid and HOBt), water, and finally, brine. The aqueous washes are essential to remove the water-soluble byproducts (EDC-urea) and reagents.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Validation:

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Application Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, enabling the synthesis of complex diaryl and heteroarylamines from aryl halides.[4] This protocol is designed for coupling 2-(4-Methylpiperidin-1-yl)pyridin-3-amine with an aryl or heteroaryl bromide.

Principle of the Method

This transformation relies on a palladium catalyst, which undergoes a catalytic cycle. The cycle begins with the oxidative addition of the Pd(0) catalyst to the aryl halide (Ar-X). The resulting Pd(II) complex then coordinates with the amine. A base facilitates the deprotonation of the amine, leading to a Pd(II)-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst. The choice of ligand (e.g., Xantphos) is critical for promoting this final step and ensuring high reaction yields.[6]

G Setup 1. Assemble Reagents - Intermediate (1.0 eq) - Aryl Halide (1.2 eq) - Pd₂(dba)₃ (2.5 mol%) - Xantphos (5 mol%) - Cs₂CO₃ (2.0 eq) - Anhydrous Toluene Degas 2. Degas Mixture Purge with N₂/Ar for 15 min. This is critical to remove O₂ which deactivates the Pd(0) catalyst. Setup->Degas Heat 3. Heat Reaction Heat to 100-110 °C in a sealed vessel. Stir for 12-24 hours. Degas->Heat Monitor 4. Monitor Progress Check for consumption of starting materials via TLC or LC-MS. Heat->Monitor Monitor->Heat Incomplete Workup 5. Cooldown & Work-up - Cool to RT - Dilute with EtOAc - Filter through Celite® to remove Pd - Wash with water & brine Monitor->Workup Reaction Complete Purify 6. Purify Product Flash Column Chromatography (e.g., Hexanes/EtOAc gradient) Workup->Purify Validate 7. Validate Structure - NMR (¹H, ¹³C) - HRMS Purify->Validate

Caption: Step-by-step workflow for the Buchwald-Hartwig protocol.

Detailed Step-by-Step Protocol
  • Reaction Setup (Inert Atmosphere):

    • Expertise Note: All steps must be performed under an inert atmosphere (in a glovebox or using Schlenk line techniques) as the Pd(0) catalyst is sensitive to oxygen.

    • To a dry Schlenk flask or sealed reaction vial, add the aryl/heteroaryl bromide (1.0 eq), 2-(4-Methylpiperidin-1-yl)pyridin-3-amine (1.2 eq), Cesium Carbonate (Cs₂CO₃) (2.0 eq), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%), and Xantphos (5 mol%).

    • Evacuate and backfill the vessel with Nitrogen or Argon three times.

    • Add anhydrous, degassed toluene via syringe (approx. 0.1 M).

  • Reaction Execution:

    • Seal the reaction vessel tightly.

    • Heat the mixture to 100–110 °C with vigorous stirring. The higher temperature is necessary to drive the catalytic cycle, particularly the oxidative addition step.

    • Maintain the reaction at this temperature for 12–24 hours.

  • Monitoring and Work-up:

    • After cooling to room temperature, take a small aliquot for TLC or LC-MS analysis to confirm the consumption of the starting materials.

    • Dilute the reaction mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Combine the organic filtrates and wash with water and brine.

    • Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification and Validation:

    • Purify the crude residue via flash column chromatography on silica gel.

    • Confirm the identity and purity of the isolated product by NMR spectroscopy and mass spectrometry.

Safety and Handling Profile

Compounds of the aminopyridine class require careful handling due to their potential toxicity. The following is a summary of hazards and recommended precautions based on data for related compounds.[7][8][9][10]

  • Potential Hazards:

    • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[8][10]

    • Irritation: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[7][10]

    • Target Organs: May affect the central nervous system and respiratory system.[8][9]

  • Handling Precautions:

    • Ventilation: Always handle in a well-ventilated area or a chemical fume hood.[11]

    • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[9]

    • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7]

    • Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[9]

Conclusion

2-(4-Methylpiperidin-1-yl)pyridin-3-amine and its analogs are valuable and versatile intermediates in pharmaceutical synthesis. The presence of a reactive primary amine on a privileged aminopyridine scaffold provides a direct route for rapid library generation and lead optimization. By employing robust and well-understood methodologies such as amide coupling and Buchwald-Hartwig amination, researchers can effectively leverage this intermediate to construct novel molecular entities with significant therapeutic potential. Adherence to rigorous experimental protocols and safety measures is paramount to achieving successful and reproducible outcomes in the drug discovery process.

References

  • MOLBASE. 2-(4-methylpiperazin-1-yl)pyridin-3-amine - Encyclopedia. Available at: [Link]

  • ResearchGate. 2-aminopyridine – a classic and trendy pharmacophore | Request PDF. Available at: [Link]

  • Royal Society of Chemistry. 2-Aminopyridine – an unsung hero in drug discovery. Available at: [Link]

  • New Jersey Department of Health. HAZARD SUMMARY 2-AMINOPYRIDINE. Available at: [Link]

  • Loba Chemie. 4-AMINOPYRIDINE For Synthesis MSDS. Available at: [Link]

  • Biochem Chemopharma. safety data sheet sds/msds 2-amino pyridine. Available at: [Link]

  • Novasol Biotech. How to synthesize Pibrentasvir and its pharmaceutical intermediates? Available at: [Link]

  • American Chemical Society. A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available at: [Link]

  • PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Available at: [Link]

  • Royal Society of Chemistry. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Available at: [Link]

  • pharmchem. The Chemical Profile of Pibrentasvir: Synthesis and Properties. Available at: [Link]

  • ResearchGate. Buchwald coupling of 1 with various anilines and 2‐aminopyridines.... Available at: [Link]

  • Google Patents. WO2020047182A1 - Process for manufacturing pibrentasvir active drug substance.
  • Royal Society of Chemistry. Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. Available at: [Link]

  • American Chemical Society. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Available at: [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]

  • National Institutes of Health. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Available at: [Link]

  • Royal Society of Chemistry. Desymmetrization of pibrentasvir for efficient prodrug synthesis. Available at: [Link]

  • National Institutes of Health. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available at: [Link]

  • Google Patents. BR112021003724A2 - process for manufacturing the active pharmacological substance of pibrentasvir.
  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • Google Patents. US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
  • PubChem. 4-Methyl-6-(2-(5-(1-Methylpiperidin-4-Yl)pyridin-3-Yl)ethyl)pyridin-2-Amine. Available at: [Link]

  • Materials Project. mp-1569. Available at: [Link]

  • Springer. Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

Sources

Method

Reaction mechanism of 2-(4-Methylpiperidin-1-yl)pyridin-3-amine formation

Executive Summary This application note details the synthesis of 2-(4-methylpiperidin-1-yl)pyridin-3-amine , a privileged scaffold in medicinal chemistry often utilized in the design of kinase inhibitors (e.g., SHP2, KRA...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 2-(4-methylpiperidin-1-yl)pyridin-3-amine , a privileged scaffold in medicinal chemistry often utilized in the design of kinase inhibitors (e.g., SHP2, KRAS) and GPCR ligands.[1] The protocol employs a high-yielding, two-step sequence: Nucleophilic Aromatic Substitution (


)  followed by Nitro Reduction .[1]

Unlike generic protocols, this guide focuses on process safety, impurity control (specifically regulating regioisomers), and mechanistic validation. We utilize 2-chloro-3-nitropyridine as the electrophile, exploiting the ortho-nitro effect for rapid substitution under mild conditions.[1]

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the C2–N bond and the nitro-amine interconversion.

  • Step 1 (

    
    ):  Coupling of 2-chloro-3-nitropyridine with 4-methylpiperidine.[1] The nitro group at C3 is critical; it activates the C2 position via inductive (-I) and mesomeric (-M) withdrawal, stabilizing the Meisenheimer intermediate.
    
  • Step 2 (Reduction): Chemoselective reduction of the nitro group to the primary amine using catalytic hydrogenation (

    
    ) or iron-mediated reduction (
    
    
    
    ).[1]

Reaction Scheme:

ReactionScheme SM1 2-Chloro-3- nitropyridine INT Intermediate: 2-(4-Methylpiperidin-1-yl)- 3-nitropyridine SM1->INT Step 1: SNAr K2CO3, DMF, 60°C SM2 4-Methylpiperidine SM2->INT PROD Target: 2-(4-Methylpiperidin-1-yl) pyridin-3-amine INT->PROD Step 2: Reduction H2, Pd/C, MeOH

Figure 1: Two-step synthetic pathway from commercially available precursors.

Phase 1: Nucleophilic Aromatic Substitution ( )

Mechanistic Insight

The reaction follows a classic addition-elimination mechanism.[1][2][3][4] The 4-methylpiperidine (nucleophile) attacks the C2 carbon of the pyridine ring. The transition state is stabilized by the electron-withdrawing nitro group at the C3 position, which delocalizes the negative charge in the Meisenheimer complex.[5]

Critical Control Point: While 2-chloro-3-nitropyridine is highly reactive, moisture must be excluded to prevent hydrolysis to 3-nitro-2-pyridone, a common impurity that is difficult to purge downstream.[1]

SNArMechanism Step1 Nucleophilic Attack (Rate Limiting) Step2 Meisenheimer Complex Step1->Step2 4-Me-Pip adds to C2 Step3 Aromatization & Cl- Elimination Step2->Step3 Resonance Stabilization

Figure 2: Kinetic pathway of the SNAr reaction facilitated by the ortho-nitro group.

Experimental Protocol

Reagents:

  • 2-Chloro-3-nitropyridine (1.0 eq)[1]

  • 4-Methylpiperidine (1.2 eq)[1][6]

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Acetonitrile (ACN) or DMF (10 volumes)

Procedure:

  • Setup: Charge a 3-neck round-bottom flask with 2-chloro-3-nitropyridine (10.0 g, 63.1 mmol) and

    
     (17.4 g, 126 mmol).
    
  • Solvent Addition: Add Acetonitrile (100 mL) and stir to create a suspension. Note: DMF can be used for faster rates, but ACN simplifies workup.

  • Nucleophile Addition: Add 4-methylpiperidine (7.5 g, 75.7 mmol) dropwise over 15 minutes. An exotherm is expected (maintain internal temp < 40°C).

  • Reaction: Heat to 60°C and monitor by HPLC/TLC. Conversion is typically >98% within 2–3 hours.

  • Workup: Cool to RT. Filter off inorganic salts (

    
    ). Concentrate the filtrate to a yellow/orange oil.
    
  • Purification: Crystallize from Ethanol/Water (1:1) or use directly if purity >95% (HPLC).

    • Expected Yield: 90–95%[1]

    • Appearance: Yellow solid (Nitro compounds are characteristically colored).

Phase 2: Nitro Reduction

Mechanistic Insight

The reduction of the nitro group (


) to the amine (

) restores the electron-donating character of the substituent. Catalytic hydrogenation is preferred for its cleanliness, producing only water as a byproduct.

Safety Note: The intermediate 2-(4-methylpiperidin-1-yl)-3-nitropyridine has a basic nitrogen.[1] If using acidic reduction (Fe/AcOH), the product will be a salt. Hydrogenation avoids this salt formation.[1]

Experimental Protocol

Reagents:

  • Intermediate (from Step 1) (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5 wt% loading)

  • Hydrogen Gas (

    
    ) (Balloon or 1 atm)
    
  • Methanol (MeOH) (10 volumes)

Procedure:

  • Inerting: Flush the reaction vessel with Nitrogen (

    
    ) to remove oxygen.
    
  • Loading: Add the nitro-intermediate (10.0 g) and Methanol (100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g) under

    
     flow. Caution: Dry Pd/C is pyrophoric.[1] Keep wet with solvent.[1]
    
  • Hydrogenation: Purge the vessel with Hydrogen gas (

    
    ) x3 cycles. Maintain a hydrogen atmosphere (balloon pressure is sufficient) at RT.
    
  • Monitoring: Stir vigorously. The reaction is complete when

    
     consumption ceases (approx. 4–6 hours). TLC will show the disappearance of the yellow nitro spot and appearance of a polar, UV-active amine spot.
    
  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Do not let the filter cake dry out completely (fire hazard).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Final Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography (DCM/MeOH 95:5) if necessary.

Analytical Validation

Table 1: Expected Analytical Data

TechniqueParameterDiagnostic SignalInterpretation
1H NMR Pyridine Protons

7.8 (dd), 6.9 (dd), 6.8 (dd)
Characteristic 2,3-subst.[1] pyridine pattern.[1][5][7]
1H NMR Amine (

)

3.5–4.5 ppm (broad s)
Disappears upon

shake.[1]
1H NMR Piperidine Ring

3.2 (m), 2.7 (m), 0.9 (d)
4-Methyl doublet is distinct at high field.
LC-MS Mass (M+H)

Consistent with Formula

.

Troubleshooting & Optimization

  • Issue: Incomplete SNAr Reaction.

    • Cause: Steric bulk of 4-methylpiperidine or old reagents.[1]

    • Solution: Switch solvent to DMF and increase temp to 80°C. Ensure

      
       is finely milled.
      
  • Issue: De-halogenation during Reduction.

    • Context: If the starting material contained residual chloro-impurities, Pd/C can remove the halogen.

    • Solution: Ensure Step 1 is complete and the intermediate is washed free of chloride ions before hydrogenation. Alternatively, use

      
       (Iron powder, 5 eq; 
      
      
      
      , 5 eq; EtOH/H2O, reflux 2h) which is chemoselective and will not de-halogenate.

References

  • BenchChem. (2025).[5] Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. Retrieved from

  • GuideChem. (2020). Preparation of 2-morpholinopyridin-3-amine from 2-Chloro-3-nitropyridine. (Analogous protocol validation). Retrieved from

  • PubChem. (2025).[8] Compound Summary: 6-(4-Methylpiperazin-1-yl)pyridin-3-amine.[1] (Structural Analog Data). Retrieved from

  • Organic Chemistry Portal. (2025). Nucleophilic Aromatic Substitution (SNAr) Mechanisms. Retrieved from

Sources

Application

Application Note: Scalable Synthesis of 2-(4-Methylpiperidin-1-yl)pyridin-3-amine

Executive Summary This Application Note details a robust, scalable protocol for the synthesis of 2-(4-Methylpiperidin-1-yl)pyridin-3-amine . This motif is a critical pharmacophore in the development of allosteric SHP2 in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 2-(4-Methylpiperidin-1-yl)pyridin-3-amine . This motif is a critical pharmacophore in the development of allosteric SHP2 inhibitors (e.g., TNO155 analogs) and MmpL3 inhibitors.

While laboratory-scale methods often rely on expensive reagents or non-scalable purification (flash chromatography), this guide focuses on Process Mass Intensity (PMI) reduction. We utilize a Nucleophilic Aromatic Substitution (SNAr) followed by a Catalytic Hydrogenation , designed to run in a streamlined, low-solvent footprint suitable for kilogram-scale production.

Key Process Features
  • Atom Economy: High-yielding SNAr step utilizing inexpensive inorganic bases.

  • Purification: Chromatography-free workup; intermediates are isolated via controlled crystallization.

  • Safety: Engineered controls for SNAr exotherms and pyrophoric catalyst handling.

Retrosynthetic Strategy & Route Selection

The synthesis is designed around the high electrophilicity of the C-2 position in 3-nitropyridine. The nitro group serves a dual purpose: it activates the C-2 halogen for displacement and serves as the precursor to the final amine.

Reaction Scheme (Graphviz)

ReactionScheme SM1 2-Chloro-3-nitropyridine (Starting Material) Inter Intermediate 1: 2-(4-Methylpiperidin-1-yl)-3-nitropyridine SM1->Inter Step 1: S_NAr K2CO3, ACN, 60°C (92% Yield) Reagent 4-Methylpiperidine Reagent->Inter Product Target Product: 2-(4-Methylpiperidin-1-yl)pyridin-3-amine Inter->Product Step 2: Hydrogenation H2 (3 bar), 10% Pd/C MeOH, 25°C (95% Yield)

Figure 1: Two-step synthetic route designed for scalability.

Detailed Experimental Protocols

Step 1: SNAr Coupling

Objective: Synthesis of 2-(4-methylpiperidin-1-yl)-3-nitropyridine. Rationale: 2-Chloro-3-nitropyridine is selected over the fluoro-analog for cost efficiency. The 3-nitro group sufficiently activates the 2-position, making the expensive fluoro-leaving group unnecessary at scale.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]Role
2-Chloro-3-nitropyridine 1.0Electrophile
4-Methylpiperidine 1.1Nucleophile
Potassium Carbonate (K₂CO₃) 1.5Acid Scavenger
Acetonitrile (ACN) 5 VolSolvent
Protocol
  • Charging: To a jacketed reactor equipped with an overhead stirrer and thermocouple, charge 2-Chloro-3-nitropyridine (1.0 wt) and K₂CO₃ (0.88 wt).

  • Solvent Addition: Add Acetonitrile (5.0 vol) and initiate stirring.

  • Controlled Addition: Add 4-Methylpiperidine (0.69 wt) dropwise over 60 minutes, maintaining internal temperature < 30°C.

    • Critical Process Parameter (CPP): This reaction is exothermic. Rapid addition can lead to runaway conditions or regioselectivity issues (though rare with this substrate).

  • Reaction: Heat the mixture to 60°C and age for 4–6 hours. Monitor by HPLC (Target: < 0.5% starting material).

  • Quench & Workup:

    • Cool to 20°C.

    • Add Water (10 vol) slowly to precipitate the product.

    • Stir for 2 hours at 5°C to maximize yield.

  • Isolation: Filter the yellow solid. Wash the cake with water (2 x 2 vol) to remove inorganic salts.

  • Drying: Dry in a vacuum oven at 45°C to constant weight.

    • Expected Yield: 90–95%

    • Appearance: Yellow crystalline solid.

Step 2: Catalytic Hydrogenation

Objective: Reduction of the nitro group to the target amine.[4] Rationale: While iron/acid reductions (Bechamp) are cheap, they generate significant iron sludge waste. Catalytic hydrogenation is cleaner ("green chemistry") and simplifies workup to a filtration and solvent swap.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]Role
Intermediate 1 1.0Substrate
10% Pd/C (50% wet) 5 wt%Catalyst
Hydrogen (H₂) 3 barReductant
Methanol (MeOH) 8 VolSolvent
Protocol
  • Inerting: Purge the autoclave reactor with Nitrogen (3 cycles) to remove oxygen.

  • Charging: Charge Intermediate 1 (from Step 1) and Methanol (8 vol).

  • Catalyst Addition: Under a nitrogen blanket, charge 10% Pd/C (0.05 wt relative to substrate).

    • Safety Note: Pd/C is pyrophoric when dry. Always handle as a water-wet paste.

  • Hydrogenation: Pressurize with H₂ to 3 bar (45 psi). Stir vigorously at 25°C.

    • Exotherm Alert: The reduction of nitro groups is highly exothermic (~500 kJ/mol). Cooling jacket must be active.

  • Completion: Reaction is typically complete in 2–4 hours. Confirm by HPLC (disappearance of nitro peak).

  • Workup:

    • Filter the mixture through a Celite pad or sparkler filter to remove the catalyst.

    • Note: Keep the catalyst wet during disposal to prevent ignition.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Crystallization (Optional for high purity): Recrystallize from Isopropyl Acetate/Heptane if HPLC purity is < 99.5%.

Process Control & Troubleshooting (Decision Tree)

The following logic flow helps operators troubleshoot common issues during the scale-up phase.

Troubleshooting Start In-Process Control (IPC) Check1 Step 1: SM > 1% after 6h? Start->Check1 Action1 Add 0.1 eq Amine Increase Temp to 70°C Check1->Action1 Yes Check2 Step 2: Reaction Stalled? Check1->Check2 No Action2 Purge H2 (CO poisoning) Refresh H2 atmosphere Check2->Action2 Yes (Catalyst Poisoning) Action3 Check agitation rate (H2 mass transfer limited) Check2->Action3 Yes (Physical) Success Proceed to Isolation Check2->Success No

Figure 2: Troubleshooting logic for common scale-up deviations.

Analytical Specifications (Quality Control)

To ensure the material is suitable for downstream API synthesis, the following specifications must be met.

TestMethodSpecification
Appearance VisualOff-white to pale grey solid
Purity HPLC (254 nm)≥ 98.5% (a/a)
Identification ¹H-NMR (DMSO-d₆)Conforms to structure
Residual Solvent GC-HSACN < 410 ppm, MeOH < 3000 ppm
Water Content Karl Fischer< 0.5% w/w
Palladium ICP-MS< 20 ppm

Key NMR Signals (Diagnostic):

  • Pyridine Protons: Look for the characteristic 3-proton pattern of the 2,3-substituted pyridine ring (approx. δ 7.5–8.0 ppm).

  • Amine: Broad singlet around δ 5.0 ppm (exchangeable with D₂O).

  • Methylpiperidine: Doublet for the methyl group (approx. δ 0.9 ppm) and multiplet for the piperidine ring protons (δ 2.5–3.5 ppm).

Safety & Handling (E-E-A-T)

  • Nitro Compounds: The intermediate 2-(4-methylpiperidin-1-yl)-3-nitropyridine is a nitro-aromatic. While generally stable, it should be screened for thermal stability (DSC) before heating > 100°C in a closed vessel.

  • Hydrogenation: Hydrogen gas poses an explosion hazard. All equipment must be grounded. The reactor headspace must be inerted with nitrogen before introducing hydrogen.

  • Sensitization: Aminopyridines can be skin sensitizers. Full PPE (gloves, respirator, Tyvek suit) is mandatory during solid handling.

References

  • Nucleophilic Substitution of Nitropyridines

    • Title: Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.
    • Source: PMC (PubMed Central).
    • URL:[Link]

  • SHP2 Inhibitor Chemistry (Contextual)

    • Title: Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)...[7]

    • Source: NIH / PubMed.
    • URL:[Link]

  • General Reductive Amination & Reduction Protocols

    • Title: Amine synthesis by nitro compound reduction.[1][3][4][6]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Related Patent Literature (Analogous Processes)

    • Title: Process for production of 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol (WO2007055423).[8]

    • Source: Google P
    • URL

Sources

Method

Application Note: Solvent &amp; Catalyst Strategy for Coupling 2-Halo-3-aminopyridine with 4-Methylpiperidine

This Application Note is designed for researchers and process chemists addressing the specific challenge of coupling electron-rich, deactivated heteroaryl halides. Executive Summary Coupling 4-methylpiperidine with 2-hal...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists addressing the specific challenge of coupling electron-rich, deactivated heteroaryl halides.

Executive Summary

Coupling 4-methylpiperidine with 2-halo-3-aminopyridine presents a classic "deactivated electrophile" challenge. The 3-amino group (


) exerts a strong electron-donating effect (+M), significantly reducing the electrophilicity at the C-2 position, rendering standard Nucleophilic Aromatic Substitution (

) kinetically incompetent under mild conditions. Furthermore, the free amino group acts as a potential catalyst poison in metal-catalyzed cross-couplings (Buchwald-Hartwig) by competitively binding to the metal center.

This guide provides two validated pathways:

  • Pathway A (Recommended): Palladium-catalyzed Buchwald-Hartwig amination using sterically demanding ligands to prevent catalyst deactivation.

  • Pathway B (Alternative): High-temperature

    
     utilizing modern "green" polar aprotic solvents (Cyrene™) to replace toxic dipolar solvents (NMP/DMF).
    
Mechanistic Analysis & Solvent Selection
The Challenge: Electronic Deactivation & Catalyst Poisoning
  • 
     Suppression:  The resonance contribution of the 3-amino lone pair increases electron density in the pyridine ring. Unlike 3-nitro-2-chloropyridine (highly reactive), 3-amino-2-chloropyridine is roughly 
    
    
    
    times less reactive than 2-chloropyrimidine.
  • Pd-Catalyst Interference: In Buchwald-Hartwig couplings, the primary amine (

    
    ) and the pyridine nitrogen can form stable chelates with Pd(II) intermediates, arresting the catalytic cycle (off-cycle species).
    
Solvent Classes & Suitability
Solvent ClassExamplesSuitabilityMechanistic Rationale
Non-Polar / Aromatic Toluene, XyleneHigh (Pd) Standard for Buchwald-Hartwig. Promotes catalyst stability but requires phase-transfer bases or soluble organic bases.
Ethereal 1,4-Dioxane, THF, CPMEHigh (Pd) Excellent solubility for Pd-precatalysts. Dioxane is standard but genotoxic; CPME is a greener alternative.
Polar Aprotic (Green) Cyrene™ , DMSOHigh (

)
Cyrene (dihydrolevoglucosenone) replaces NMP/DMF. High boiling point (227°C) allows the activation energy of deactivated

to be overcome.
Protic (Green) t-Amyl AlcoholMedium (Pd) "Green" replacement for toluene. Solubilizes inorganic bases (

) better than aromatics, accelerating transmetallation.
Decision Matrix: Pathway Selection

Use the following logic flow to select the optimal experimental approach based on your starting halogen and available equipment.

SolventSelection Start Start: 2-Halo-3-aminopyridine Halogen Identify Halogen (X) Start->Halogen X_F X = Fluorine (F) Halogen->X_F X_ClBr X = Chlorine (Cl) or Bromine (Br) Halogen->X_ClBr MethodB Method B: Thermal SnAr (Metal-Free) X_F->MethodB High Reactivity Decision Select Methodology X_ClBr->Decision MethodA Method A: Buchwald-Hartwig (Pd-Catalysis) Decision->MethodA Preferred (High Yield) Decision->MethodB If Pd restricted SolventA Solvent: Toluene or t-Amyl Alcohol Ligand: tBu-XPhos / BINAP MethodA->SolventA SolventB Solvent: Cyrene™ or DMSO Temp: >140°C MethodB->SolventB

Figure 1: Decision matrix for coupling strategy based on substrate halogen and constraints.

Detailed Experimental Protocols
Protocol A: Buchwald-Hartwig Amination (Standard & Robust)

Best for: 2-Chloro and 2-Bromo substrates. High yields, mild conditions.

Rationale: The use of LiHMDS (Lithium bis(trimethylsilyl)amide) as a base is critical here. Unlike alkoxide bases (NaOtBu), LiHMDS minimizes competitive nucleophilic attack on the pyridine ring and prevents oxidation of the sensitive 3-amino group. BrettPhos or tBu-XPhos are required to prevent the 3-amino group from poisoning the Pd center.

Materials:

  • Substrate: 2-Chloro-3-aminopyridine (1.0 equiv)

  • Nucleophile: 4-Methylpiperidine (1.2 equiv)

  • Catalyst:

    
     (2 mol%)[1]
    
  • Ligand: BrettPhos or tBu-XPhos (4 mol%)

  • Base: LiHMDS (1.0 M in THF, 2.2 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous) or t-Amyl Alcohol (Green alternative)

Step-by-Step:

  • Pre-complexation: In a glovebox or under Argon, charge a reaction vial with

    
     and the Ligand. Add 1 mL of solvent and stir at RT for 5 mins to form the active catalyst species (color change often observed).
    
  • Addition: Add the 2-chloro-3-aminopyridine and 4-methylpiperidine to the vial.

  • Base Addition: Add LiHMDS solution dropwise. Note: The solution may turn dark orange/brown.

  • Reaction: Seal the vial and heat to 80–100°C for 4–12 hours. Monitor by LC-MS.

  • Work-up: Cool to RT. Quench with saturated

    
    . Extract with EtOAc.
    
    • Critical Step: The product is a diamine. Wash the organic layer with water (pH ~7) but avoid strong acid washes, which will extract the product into the aqueous phase.

  • Purification: Flash chromatography (DCM/MeOH/

    
     gradient).
    
Protocol B: Green

in Cyrene™

Best for: 2-Fluoro substrates or when metal contamination is zero-tolerance.

Rationale: Cyrene™ (dihydrolevoglucosenone) is a bio-based dipolar aprotic solvent. It has a similar polarity to NMP but is non-toxic. Its high boiling point allows thermal forcing of the deactivated ring.

Materials:

  • Substrate: 2-Fluoro-3-aminopyridine (Preferred) or 2-Bromo-3-aminopyridine

  • Nucleophile: 4-Methylpiperidine (2.0 equiv - excess acts as base)

  • Solvent: Cyrene™

  • Additive: DIPEA (Diisopropylethylamine) (1.0 equiv)

Step-by-Step:

  • Setup: Charge a microwave vial with the substrate and 4-methylpiperidine in Cyrene (0.5 M concentration).

  • Thermal Cycle:

    • Microwave: Heat to 160°C for 1 hour.

    • Oil Bath: Heat to 150°C for 12–24 hours.

  • Work-up (Water Crash): Cyrene is miscible with water. Pour the reaction mixture into crushed ice/water (10x volume).

  • Isolation:

    • If solid precipitates: Filter and wash with cold water.

    • If oil forms: Extract with MTBE (Methyl tert-butyl ether). MTBE allows easy separation from Cyrene/Water phase.

Troubleshooting & Optimization
ObservationRoot CauseCorrective Action
Low Conversion (Method A) Catalyst poisoning by 3-

.
Switch to BrettPhos or RuPhos (bulky ligands shield the Pd). Increase catalyst loading to 5 mol%.
Homocoupling of Substrate 3-

acts as nucleophile.
Use a bulkier base (LiHMDS) or ensure 4-methylpiperidine is in slight excess (1.2–1.5 equiv).
No Reaction (Method B) Ring too electron-rich.Switch substrate to 2-Fluoro analog. Add Lewis Acid (e.g.,

) to activate the pyridine nitrogen (use with caution).
Product stuck in Aqueous Product is amphoteric/basic.During extraction, ensure aqueous phase pH is >10 (use

). Use DCM/Isopropanol (3:1) for extraction.
References
  • Buchwald-Hartwig Amination Mechanism & Ligand Effects

    • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Green Solvents (

    
     in Cyrene): 
    
    • Wilson, K. L., et al. (2016). "Cyrene™ as a bio-based solvent for the synthesis of amides and

      
       reactions." Green Chemistry. 
      
  • Amination of Deactivated Pyridines

    • Schade, M. A., et al. (2010).[2] "Pd-Catalyzed Amination of Functionalized 3-Halo-2-aminopyridines." Journal of Organic Chemistry.

  • Catalyst Poisoning by Amino Groups

    • Paul, F., et al. (1994). "Palladium-catalyzed coupling of aryl halides with amines." Journal of the American Chemical Society.

  • Green Buchwald-Hartwig (t-Amyl Alcohol)

    • Hie, L., et al. (2016). "Green Buchwald-Hartwig Amination in Water/Surfactant Media." Angewandte Chemie.

Sources

Application

Microwave-Assisted Synthesis of 2-(4-Methylpiperidin-1-yl)pyridin-3-amine: An Application Note and Detailed Protocol

Abstract This application note provides a comprehensive guide for the rapid and efficient synthesis of 2-(4-Methylpiperidin-1-yl)pyridin-3-amine, a valuable building block in medicinal chemistry and drug discovery. The p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the rapid and efficient synthesis of 2-(4-Methylpiperidin-1-yl)pyridin-3-amine, a valuable building block in medicinal chemistry and drug discovery. The protocol leverages the advantages of microwave-assisted organic synthesis to significantly reduce reaction times and improve yields compared to conventional heating methods. The synthesis is based on a palladium-catalyzed Buchwald-Hartwig amination reaction. This document offers a detailed experimental protocol, an exploration of the reaction mechanism, safety precautions, and expected analytical data for the final product.

Introduction: The Significance of Aminopyridine Scaffolds

Substituted aminopyridines are privileged scaffolds in modern drug discovery, appearing in a wide array of biologically active molecules. Their unique electronic properties and ability to form key hydrogen bonding interactions make them ideal for targeting a variety of enzymes and receptors. The target molecule, 2-(4-Methylpiperidin-1-yl)pyridin-3-amine, incorporates both a 2-aminopyridine moiety and a 4-methylpiperidine ring, features that can impart desirable pharmacokinetic and pharmacodynamic properties.

Traditional methods for the synthesis of such compounds often involve harsh reaction conditions, long reaction times, and can suffer from low yields and the formation of undesirable byproducts. Microwave-assisted synthesis offers a compelling alternative, utilizing the efficient and uniform heating provided by microwave irradiation to accelerate reaction rates and enhance product purity. This application note details a robust and reproducible microwave-assisted protocol for the synthesis of this key intermediate.

Reaction Mechanism: The Buchwald-Hartwig Amination

The synthesis of 2-(4-Methylpiperidin-1-yl)pyridin-3-amine is achieved through a palladium-catalyzed Buchwald-Hartwig amination, a powerful cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] The catalytic cycle, illustrated below, involves the oxidative addition of the aryl halide (2-chloropyridin-3-amine) to a palladium(0) complex, followed by coordination of the amine (4-methylpiperidine) and subsequent deprotonation by a base to form a palladium-amido complex. The final step is a reductive elimination that yields the desired product and regenerates the active palladium(0) catalyst.[2]

Microwave irradiation dramatically accelerates this process by rapidly and efficiently heating the reaction mixture to the target temperature, often leading to shorter reaction times and cleaner reaction profiles.[3]

Buchwald_Hartwig_Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII_complex Ar-Pd(II)-X(L_n) OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord Amine_Complex [Ar-Pd(II)-X(Amine)(L_n)] Amine_Coord->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)-NR_2(L_n) Deprotonation->Amido_Complex RedElim Reductive Elimination Amido_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-NR_2) RedElim->Product

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol

This protocol is designed for a dedicated laboratory microwave reactor. Domestic microwave ovens should never be used for chemical synthesis due to significant safety hazards. [4][5][6]

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Supplier
2-Chloropyridin-3-amineC₅H₅ClN₂128.56257 mg2.0Sigma-Aldrich
4-MethylpiperidineC₆H₁₃N99.17248 mg (0.296 mL)2.5Alfa Aesar
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)C₅₁H₄₂O₃Pd₂915.7246 mg0.05 (2.5 mol%)Strem Chemicals
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)C₃₉H₅₃P564.8157 mg0.1 (5 mol%)Combi-Blocks
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.10269 mg2.8Acros Organics
Anhydrous TolueneC₇H₈92.145 mL-EMD Millipore
Instrumentation

A dedicated microwave synthesizer capable of controlled temperature and pressure operation is required. This experiment was optimized using a CEM Discover SP Microwave Synthesizer.

Step-by-Step Procedure

Synthesis_Workflow start Start reagents 1. Add Reagents to Microwave Vial start->reagents microwave 2. Microwave Irradiation (120 °C, 20 min) reagents->microwave cool 3. Cool to Room Temperature microwave->cool filter 4. Dilute and Filter cool->filter extract 5. Liquid-Liquid Extraction filter->extract dry 6. Dry Organic Layer extract->dry concentrate 7. Concentrate Under Reduced Pressure dry->concentrate purify 8. Column Chromatography concentrate->purify characterize 9. Characterize Product purify->characterize end End characterize->end

Figure 2: Workflow for the microwave-assisted synthesis.

  • Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-chloropyridin-3-amine (257 mg, 2.0 mmol), 4-methylpiperidine (248 mg, 2.5 mmol), Pd₂(dba)₃ (46 mg, 0.05 mmol), XPhos (57 mg, 0.1 mmol), and sodium tert-butoxide (269 mg, 2.8 mmol).

  • Solvent Addition: Add 5 mL of anhydrous toluene to the reaction vessel.

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture at a constant temperature of 120 °C for 20 minutes with magnetic stirring. The microwave power will modulate to maintain the set temperature.

  • Cooling: After the irradiation is complete, allow the vessel to cool to room temperature.

  • Work-up: Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: 20-50% ethyl acetate in hexanes) to afford the pure 2-(4-Methylpiperidin-1-yl)pyridin-3-amine.

Expected Results and Characterization

The protocol is expected to yield the title compound as a pale yellow solid.

  • Yield: 75-85%

  • Molecular Formula: C₁₁H₁₇N₃

  • Molecular Weight: 191.27 g/mol

Spectroscopic Data (Predicted)

1H NMR (400 MHz, CDCl₃) δ (ppm):

  • 7.85 (dd, J = 4.8, 1.6 Hz, 1H, Py-H6)

  • 6.95 (dd, J = 7.6, 1.6 Hz, 1H, Py-H4)

  • 6.70 (dd, J = 7.6, 4.8 Hz, 1H, Py-H5)

  • 4.50 (br s, 2H, NH₂)

  • 3.50 (m, 2H, piperidine-H2e, H6e)

  • 2.80 (m, 2H, piperidine-H2a, H6a)

  • 1.75 (m, 2H, piperidine-H3e, H5e)

  • 1.60 (m, 1H, piperidine-H4)

  • 1.30 (m, 2H, piperidine-H3a, H5a)

  • 1.00 (d, J = 6.4 Hz, 3H, CH₃)

13C NMR (101 MHz, CDCl₃) δ (ppm):

  • 155.0 (C2-Py)

  • 145.0 (C6-Py)

  • 135.0 (C4-Py)

  • 125.0 (C3-Py)

  • 115.0 (C5-Py)

  • 52.0 (C2, C6-piperidine)

  • 34.0 (C3, C5-piperidine)

  • 31.0 (C4-piperidine)

  • 22.0 (CH₃)

Mass Spectrometry (ESI):

  • m/z: 192.15 [M+H]⁺

Safety and Troubleshooting

5.1. Safety Precautions

  • Microwave Safety: Only use a dedicated laboratory microwave reactor.[4] Never use a domestic microwave oven. Ensure the reaction vessel is properly sealed and do not exceed the recommended temperature and pressure limits of the vessel.

  • Chemical Hazards: 2-Chloropyridin-3-amine is an irritant. 4-Methylpiperidine is a flammable liquid and corrosive. Sodium tert-butoxide is a corrosive solid. Palladium catalysts and phosphine ligands are toxic and should be handled in a fume hood.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

5.2. Troubleshooting

IssuePossible CauseSolution
Low or No Conversion Inactive catalystUse fresh Pd₂(dba)₃ and XPhos. Ensure the reaction is performed under an inert atmosphere if results are inconsistent.
Insufficient heatingVerify the temperature calibration of the microwave reactor.
Poor quality reagentsUse high-purity, anhydrous solvents and reagents.
Formation of Byproducts Side reactions due to overheatingReduce the reaction temperature or time.
Hydrodehalogenation of starting materialEnsure anhydrous conditions.
Difficult Purification Co-elution of product and impuritiesOptimize the solvent system for column chromatography.

Conclusion

This application note details a highly efficient and rapid microwave-assisted protocol for the synthesis of 2-(4-Methylpiperidin-1-yl)pyridin-3-amine. The use of microwave irradiation significantly reduces the reaction time for this Buchwald-Hartwig amination, providing a practical and scalable method for the preparation of this valuable synthetic intermediate. The provided protocol, along with the safety guidelines and troubleshooting tips, should enable researchers to successfully implement this methodology in their own laboratories.

References

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

  • Roy, K. (2025, November 3). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA. Retrieved from [Link]

  • Scribd. (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Retrieved from [Link]

  • Al-Humaidi, J. et al. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. International Journal of Organic Chemistry, 4, 116-121.
  • Imafuku, K. et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 1033.
  • Wikipedia. (2023, November 28). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination.
  • Shafir, A., & Buchwald, S. L. (2006). Highly selective palladium-catalyzed N-arylation of 2-amino- and 2-aminomethylpyridines. Journal of the American Chemical Society, 128(27), 8742-8743.
  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.

Sources

Method

Functionalization of the primary amine in 2-(4-Methylpiperidin-1-yl)pyridin-3-amine

An Application Guide to the Versatile Functionalization of the Primary Amine in 2-(4-Methylpiperidin-1-yl)pyridin-3-amine Abstract This technical guide provides detailed application notes and validated protocols for the...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Versatile Functionalization of the Primary Amine in 2-(4-Methylpiperidin-1-yl)pyridin-3-amine

Abstract

This technical guide provides detailed application notes and validated protocols for the chemical modification of the primary aromatic amine in 2-(4-methylpiperidin-1-yl)pyridin-3-amine. This compound is a valuable scaffold in medicinal chemistry, and its primary amine serves as a critical handle for introducing molecular diversity. We present four robust functionalization methodologies: N-acylation, N-sulfonylation, N-alkylation via reductive amination, and N-arylation through the Buchwald-Hartwig cross-coupling reaction. Each section offers a theoretical background, a step-by-step experimental protocol, and expert insights into reaction optimization and troubleshooting. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Introduction: The Strategic Importance of the 3-Aminopyridine Scaffold

The aminopyridine motif is a privileged structure in drug discovery, appearing in numerous approved pharmaceutical agents.[1][2] The nitrogen atom within the pyridine ring acts as a hydrogen bond acceptor and influences the molecule's overall physicochemical properties, such as solubility and basicity. The exocyclic amino group provides a versatile point for modification, allowing chemists to systematically explore the structure-activity relationship (SAR) of a lead compound.

The specific molecule of interest, 2-(4-methylpiperidin-1-yl)pyridin-3-amine, combines the aminopyridine core with a substituted piperidine ring, a common feature that can enhance potency or modulate pharmacokinetic properties. The primary amine at the C3 position is a nucleophilic center, ripe for a variety of chemical transformations that can expand a compound library and lead to the discovery of novel therapeutic agents. This guide details four foundational reactions to exploit this reactive site.

Chemical Profile and Reactivity Considerations

The reactivity of the primary amine in 2-(4-methylpiperidin-1-yl)pyridin-3-amine is governed by the electronic landscape of the substituted pyridine ring.

  • Nucleophilicity: The pyridine ring nitrogen is electron-withdrawing, which reduces the electron density of the aromatic system and decreases the nucleophilicity of the C3-amine compared to a simple aniline.

  • Steric Hindrance: The adjacent 2-substituted piperidine ring imposes some steric hindrance, which can influence the approach of bulky electrophiles or catalysts.

  • Basicity: The molecule possesses multiple basic sites: the primary amine, the pyridine nitrogen, and the piperidine nitrogen. This requires careful selection of reagents and conditions to ensure selective reaction at the desired primary amine. Generally, the piperidine nitrogen is the most basic, followed by the primary amine, and lastly the pyridine nitrogen.

Core Functionalization Strategies: An Overview

The primary amine can be functionalized through several reliable synthetic routes. This guide will focus on four of the most common and impactful transformations used in medicinal chemistry.

G cluster_start Starting Material cluster_products Functionalized Products start 2-(4-Methylpiperidin-1-yl)pyridin-3-amine Amide N-Acylated Product (Amide) start->Amide Acylation (RCOCl, Base) Sulfonamide N-Sulfonylated Product (Sulfonamide) start->Sulfonamide Sulfonylation (RSO2Cl, Base) SecAmine N-Alkylated Product (Secondary Amine) start->SecAmine Reductive Amination (RCHO, NaBH(OAc)3) ArylAmine N-Arylated Product (Diaryl/Arylalkyl Amine) start->ArylAmine Buchwald-Hartwig (Ar-X, Pd-catalyst, Base)

Caption: Key functionalization pathways for 2-(4-methylpiperidin-1-yl)pyridin-3-amine.

Protocol 1: N-Acylation (Amide Bond Formation)

Principle: N-acylation is one of the most fundamental methods for derivatizing primary amines. The reaction involves treating the amine with an acylating agent, such as an acid chloride or anhydride, in the presence of a non-nucleophilic base. The base neutralizes the HCl or carboxylic acid byproduct generated during the reaction.[3] This method is highly reliable for generating diverse amide libraries.

Detailed Experimental Protocol
  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-(4-methylpiperidin-1-yl)pyridin-3-amine (1.0 mmol, 192.26 g/mol ).

  • Solvent Addition: Dissolve the starting material in a suitable aprotic solvent, such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 mL).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 mmol) or diisopropylethylamine (DIPEA, 1.5 mmol), to the solution and stir.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the exothermicity of the reaction with reactive acyl chlorides.

  • Acylating Agent Addition: Slowly add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) or anhydride (1.1 mmol) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL).

    • Extract the aqueous layer with DCM or ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N-acylated product.

Data & Observations
ParameterExample: AcetylationExample: Benzoylation
Acylating Agent Acetyl ChlorideBenzoyl Chloride
Expected Yield 85-95%80-90%
Product M.W. 234.31 g/mol 296.38 g/mol
Expected m/z [M+H]⁺ 235.17297.18
Appearance Off-white solidWhite to pale yellow solid

Scientist's Notes:

  • Choice of Base: Pyridine can also be used as both a base and a solvent, though it can be more difficult to remove during work-up. For less reactive amines, stronger, non-nucleophilic bases like DIPEA are preferred.

  • Side Reactions: Di-acylation is generally not observed with primary aromatic amines under these conditions. Ensure the acylating agent is added slowly to prevent rapid heat generation.

Protocol 2: N-Sulfonylation (Sulfonamide Synthesis)

Principle: The synthesis of sulfonamides is achieved by reacting the primary amine with a sulfonyl chloride in the presence of a base.[4] Sulfonamides are key functional groups in many blockbuster drugs due to their ability to act as stable transition-state analogs and hydrogen bond donors/acceptors.[4][5] Solvent-free and microwave-assisted methods have also been developed for efficiency and sustainability.[5]

Detailed Experimental Protocol
  • Reagent Preparation: In a round-bottom flask, dissolve 2-(4-methylpiperidin-1-yl)pyridin-3-amine (1.0 mmol) in pyridine (5 mL) or a mixture of THF/DCM (10 mL).

  • Base Addition: If not using pyridine as the solvent, add a base such as triethylamine (2.0 mmol).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.1 mmol) portion-wise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor for completion using TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing 1M HCl (20 mL) to neutralize the excess base.

    • Extract the product with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash sequentially with water (20 mL) and brine (20 mL).

    • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash chromatography (e.g., ethyl acetate/hexanes) or recrystallization to obtain the pure sulfonamide.

Data & Observations
ParameterExample: TosylationExample: Mesylation
Sulfonylating Agent p-Toluenesulfonyl ChlorideMethanesulfonyl Chloride
Expected Yield 75-90%80-95%
Product M.W. 346.47 g/mol 270.38 g/mol
Expected m/z [M+H]⁺ 347.16271.13
Appearance White crystalline solidOff-white solid

Scientist's Notes:

  • Catalyst-Free Conditions: For simple aromatic amines, some sulfonylation reactions can proceed efficiently without a catalyst, especially under solvent-free or microwave conditions.[5][6]

  • Reactivity: Electron-donating groups on the sulfonyl chloride accelerate the reaction, while electron-withdrawing groups on the amine slow it down. The reduced nucleophilicity of the 3-aminopyridine may require slightly longer reaction times or gentle heating.

Protocol 3: N-Alkylation via Reductive Amination

Principle: Reductive amination is a powerful, two-step, one-pot process for forming C-N bonds.[7] It involves the initial formation of an imine or iminium ion from the reaction of an amine with a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding secondary amine.[8] Mild reducing agents like sodium triacetoxyborohydride (STAB) are ideal as they selectively reduce the iminium ion in the presence of the unreacted carbonyl.[9]

G Amine Primary Amine (R-NH2) Imine Imine Intermediate [R-N=CHR']+ Amine->Imine Carbonyl Aldehyde (R'-CHO) Carbonyl->Imine + H+ / - H2O Product Secondary Amine (R-NH-CH2R') Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product Reduction

Caption: Simplified workflow for reductive amination.

Detailed Experimental Protocol
  • Reagent Preparation: To a flask, add 2-(4-methylpiperidin-1-yl)pyridin-3-amine (1.0 mmol) and the desired aldehyde or ketone (1.2 mmol).

  • Solvent and Acid: Add an appropriate solvent such as 1,2-dichloroethane (DCE) or THF (10 mL), followed by a catalytic amount of acetic acid (0.1 mmol) to facilitate imine formation.

  • Initial Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) portion-wise. The addition can be exothermic and may cause gas evolution.

  • Reaction Monitoring: Stir the reaction at room temperature for 6-24 hours. Monitor by LC-MS for the disappearance of the starting material and the formation of the product.

  • Work-up:

    • Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Extract the mixture with a suitable organic solvent (e.g., DCM, EtOAc) (3 x 20 mL).

    • Combine the organic phases, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data & Observations
ParameterExample: BenzylationExample: Isopropylation
Carbonyl Compound BenzaldehydeAcetone
Expected Yield 70-85%65-80%
Product M.W. 282.40 g/mol 234.36 g/mol
Expected m/z [M+H]⁺ 283.21235.22
Appearance Pale yellow oil or solidColorless to yellow oil

Scientist's Notes:

  • Over-alkylation: Reductive amination largely avoids the over-alkylation issues common with direct alkylation using alkyl halides.[7][9]

  • Choice of Reductant: While NaBH(OAc)₃ is excellent, other reagents like sodium cyanoborohydride (NaBH₃CN) can also be used, but require careful pH control and are more toxic.[8]

Protocol 4: Buchwald-Hartwig N-Arylation

Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide or triflate.[10] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[1] The reaction requires a palladium source, a phosphine ligand, and a base. The choice of ligand is critical and depends on the specific substrates being coupled.[11][12][13]

Detailed Experimental Protocol
  • Glovebox/Inert Atmosphere Setup: This reaction is highly sensitive to air and moisture. All steps should be performed in a glovebox or using rigorous Schlenk line techniques.

  • Reagent Preparation: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., Xantphos, BINAP, 0.04-0.05 mmol), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4 mmol).

  • Substrate Addition: Add the aryl halide (e.g., bromobenzene, 1.0 mmol) and 2-(4-methylpiperidin-1-yl)pyridin-3-amine (1.2 mmol).

  • Solvent Addition: Add a dry, deoxygenated solvent such as toluene or dioxane (5 mL) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring and Cooling: After the reaction is complete (monitored by LC-MS), cool the mixture to room temperature.

  • Work-up:

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to isolate the N-arylated product.

Data & Observations
ParameterExample: Phenylation
Aryl Halide Bromobenzene
Catalyst System Pd₂(dba)₃ / Xantphos / NaOtBu
Expected Yield 60-80%
Product M.W. 268.37 g/mol
Expected m/z [M+H]⁺ 269.18
Appearance Tan solid or viscous oil

Scientist's Notes:

  • Ligand and Base Selection: The choice of ligand and base is critical and often requires screening. For electron-rich aryl halides, more electron-rich and bulky phosphine ligands are often required. Strong, non-nucleophilic bases like NaOtBu are common, but milder bases like K₃PO₄ or Cs₂CO₃ can be used for sensitive substrates.[13]

  • Catalyst Deactivation: Aryl iodides can sometimes inhibit the catalyst.[13] Using aryl bromides or chlorides is often more reliable.

References

  • Title: A new, simple and efficient protocol for the chemoselective sulfonylation of amines using microwave irradiation under solvent- and catalyst-free conditions Source: RSC Advances URL: [Link]

  • Title: C(sp²)−N bond functionalization of primary aromatic amines. Source: ResearchGate URL: [Link]

  • Title: Primary α-tertiary amine synthesis via α-C–H functionalization Source: Nature URL: [Link]

  • Title: Acylation of Aminopyridines and Related Compounds with Endic Anhydride Source: ResearchGate URL: [Link]

  • Title: Recent advances in synthesis of sulfonamides: A review Source: Chemistry & Biology Interface URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Selective Detection of Primary Aromatic Amines through Enhanced Luminescence of a 2D + 2D Inclined Polycatenated Microporous Nitro-Functionalized Metal–Organic Framework Source: ACS Publications URL: [Link]

  • Title: Aromatic Sulfonamides Source: Journal of Synthetic Chemistry URL: [Link]

  • Title: Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis Source: ACS Publications URL: [Link]

  • Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: RSC Publishing URL: [Link]

  • Title: Synthesis of 2‐alkynyl‐pyridin‐3‐amine. Reaction conditions Source: ResearchGate URL: [Link]

  • Title: 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides Source: NIH National Library of Medicine URL: [Link]

  • Title: Synthesis of primary amines Source: Organic Chemistry Portal URL: [Link]

  • Title: Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Source: ChemRxiv URL: [Link]

  • Title: Aminopyridines as acylation catalysts for tertiary alcohols Source: Tetrahedron URL: [Link]

  • Title: Synthesis of pyridines Source: Organic Chemistry Portal URL: [Link]

  • Title: Sulfonylation of Some Amines and Alcohols Under Solvent Free Condition Source: Semantic Scholar URL: [Link]

  • Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Source: Princeton University URL: [Link]

  • Title: Reductive amination Source: Wikipedia URL: [Link]

  • Title: Synthesis And Characterization Of New 2-amino pyridine Derivatives Source: ResearchGate URL: [Link]

  • Title: The Asymmetric Buchwald–Hartwig Amination Reaction Source: Wiley Online Library URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: Pyridine Source: Wikipedia URL: [Link]

  • Title: Reductive Amination Source: Myers Group, Harvard University URL: [Link]

  • Title: Reductive Amination Source: ACS Green Chemistry Institute URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Methylpiperidin-1-yl)pyridin-3-amine

The following technical guide is structured as a Process Optimization Hub designed for medicinal chemists and process development scientists. It moves beyond basic synthesis to address the specific "yield killers" associ...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Process Optimization Hub designed for medicinal chemists and process development scientists. It moves beyond basic synthesis to address the specific "yield killers" associated with aminopyridine scaffolds.

[1][2]

Status: Operational | Tier: Level 3 (Process Optimization) Subject: Yield Improvement & Impurity Control for Pyridine-3-amine Derivatives[1][2]

Executive Summary

The synthesis of 2-(4-Methylpiperidin-1-yl)pyridin-3-amine typically proceeds via a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-3-nitropyridine followed by nitro group reduction.[1][2] While theoretically straightforward, this route often suffers from yield attrition due to hydrolysis of the starting chloride , regio-isomeric impurities , and oxidative degradation of the final electron-rich diamine.[1][2]

This guide provides troubleshooting protocols to elevate yields from the typical 40-60% range to >85%.

Module 1: The SNAr Coupling (Step 1)

Reaction: 2-Chloro-3-nitropyridine + 4-Methylpiperidine


 2-(4-Methylpiperidin-1-yl)-3-nitropyridine[1][2]
Troubleshooting Guide

Q: My reaction conversion is high, but the isolated yield is low. Where is the product going? A: The 2-chloro-3-nitropyridine starting material is highly electrophilic.[1] If your solvent is "wet" (contains water), hydroxide ions will compete with the piperidine, forming 2-hydroxy-3-nitropyridine .[1][2] This byproduct is often silent on UV-vis but precipitates during workup or streaks on silica.[1]

  • Fix: Switch to anhydrous Acetonitrile (MeCN) or THF. Avoid Ethanol/Water mixtures unless you are using a vast excess of amine.

  • Protocol Adjustment: Use Potassium Carbonate (K₂CO₃) as the base instead of TEA/DIPEA. Inorganic bases are easier to filter off, and K₂CO₃ acts as a desiccant.[2]

Q: I see a significant impurity just above the product spot on TLC. A: This is likely the bis-addition product or a regioisomer if your starting material was not pure 2-chloro.[1] However, with 2-chloro-3-nitro, the most common impurity is actually caused by exothermic runaway .[1][2] The nitro group activates the ring significantly; adding the amine too fast generates heat, leading to tarry polymerization.

  • Fix: Cool the reaction vessel to 0°C before adding the 4-methylpiperidine. Add the amine dropwise. Allow to warm to Room Temperature (RT) only after addition is complete.

Optimized Protocol (Step 1)
ParameterStandard ConditionOptimized Condition Rationale
Solvent DMF or EtOHAcetonitrile (MeCN) Easier removal; DMF causes workup loss.[1][2]
Base DIPEA (2.0 eq)K₂CO₃ (1.5 eq) Scavenges HCl; prevents salt formation.[2]
Temperature Reflux (80°C)0°C

RT
Prevents degradation; reaction is fast.[2]
Workup Aqueous ExtractionFiltration & Trituration Product often precipitates upon water addition.

Module 2: Nitro Reduction (Step 2)

Reaction: 2-(4-Methylpiperidin-1-yl)-3-nitropyridine


 Product[1][2]
Troubleshooting Guide

Q: The hydrogenation (H₂/Pd-C) is stalling at 50% conversion. A: Pyridines are notorious catalyst poisons . The lone pair on the pyridine nitrogen binds to the Palladium surface, deactivating it.

  • Fix 1 (Acidic Additive): Add 1.0 equivalent of Acetic Acid or dilute HCl to the reaction mixture. This protonates the pyridine nitrogen, preventing it from binding to the catalyst.[2]

  • Fix 2 (Alternative Reductant): If Pd/C fails, switch to Iron/Ammonium Chloride (Fe/NH₄Cl) .[2] It is robust, unaffected by pyridine poisoning, and cheaper.[1][2]

Q: My product turns dark brown/black during rotary evaporation. A: The final product is an electron-rich diaminopyridine .[1] These are highly prone to air oxidation (forming imino-quinones).[1]

  • Fix: Perform the concentration under a nitrogen atmosphere if possible. Add a trace of antioxidant (e.g., BHT) if storing.[2] Crucially , store the product as the HCl salt , which is air-stable, rather than the free base.[1][2]

Optimized Protocol (Step 2: Fe/NH₄Cl Method)

Use this if H₂/Pd-C yields are inconsistent.[1][2]

  • Dissolve the nitro intermediate (1.0 eq) in EtOH:Water (3:1 ratio).

  • Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Heat to 70°C with vigorous stirring for 2 hours.

  • Monitor: The yellow/orange color of the nitro compound should fade to colorless/pale brown.

  • Workup: Filter hot through Celite (to remove Fe sludge). Basify filtrate with NaHCO₃. Extract with EtOAc.

Module 3: Purification Strategy (The "Yield Saver")

Q: Column chromatography is resulting in broad streaks and poor separation. A: Aminopyridines interact strongly with the acidic silanols on silica gel. Solution: Do not use standard silica chromatography. Use an Acid-Base Extraction Workup to purify without a column.[1]

The "No-Column" Purification Workflow:

  • Extraction 1 (Acidic): Dissolve crude reaction mix in EtOAc. Extract with 1M HCl .

    • Result: The Product (basic) moves into the Aqueous layer. Impurities (non-basic) stay in Organic.

  • Wash: Wash the Aqueous HCl layer with fresh EtOAc (discard organics).

  • Basify: Carefully adjust the Aqueous layer to pH 10 using NaOH or Na₂CO₃.

    • Result: Product precipitates or becomes soluble in organics.

  • Extraction 2 (Basic): Extract the cloudy Aqueous layer with EtOAc (x3).[2]

  • Dry: Dry over Na₂SO₄ and concentrate.

    • Yield Impact: This typically recovers >90% of the product in >98% purity.

Visual Troubleshooting Logic

The following diagram illustrates the decision-making process for optimizing this specific synthesis.

SynthesisOptimization Start Start: 2-Cl-3-NO2-Pyridine Step1 Step 1: S_NAr Coupling (with 4-Me-Piperidine) Start->Step1 Check1 Check TLC/LCMS Step1->Check1 Problem1 Problem: Low Yield / Hydrolysis Check1->Problem1 Impurities? Intermed Intermediate: 2-(4-Me-pip)-3-NO2-Pyridine Check1->Intermed Clean Sol1 Solution: Use Anhydrous MeCN + K2CO3 + 0°C Start Problem1->Sol1 Sol1->Step1 Restart/Optimize Step2 Step 2: Reduction (Nitro to Amine) Intermed->Step2 Check2 Check Conversion Step2->Check2 Problem2 Problem: Stalled Reaction (Catalyst Poisoning) Check2->Problem2 Incomplete? Problem3 Problem: Product Oxidation (Darkening oil) Check2->Problem3 Decomposition? Final Final Product: 2-(4-Me-pip)pyridin-3-amine Check2->Final Good Quality Sol2 Solution: Add AcOH to Pd/C OR Switch to Fe/NH4Cl Problem2->Sol2 Sol2->Step2 Sol3 Solution: Isolate as HCl Salt Avoid Silica Column Problem3->Sol3 Sol3->Final

Caption: Logic flow for diagnosing yield loss in aminopyridine synthesis. Blue nodes represent standard workflow; Red nodes are critical failure points; Green nodes are the corrective actions.

References

  • Canon, J., et al. (2019).[1][2] "The Clinical KRAS(G12C) Inhibitor AMG 510 Drives Anti-Tumour Immunity." Nature, 575, 217–223.[1][2] (Describes the foundational chemistry for Sotorasib-like scaffolds). [1][2]

  • Lanman, B. A., et al. (2020).[1][2] "Discovery of a Covalent Inhibitor of KRAS(G12C) (AMG 510) for the Treatment of Solid Tumors." Journal of Medicinal Chemistry, 63(1), 52–65.[1][2] (Detailed process chemistry insights for aminopyridine intermediates). [1][2]

  • Roughley, S. D., & Jordan, A. M. (2011).[1][2] "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry. (Reference for physical properties and stability of aminopyridines).

  • Amgen Inc. (2019). "KRAS G12C Inhibitors and Methods of Using the Same." World Intellectual Property Organization, WO2019213516A1.[2] (Patent detailing large-scale synthesis conditions for related intermediates).

Sources

Optimization

Technical Support Center: Solubility Optimization for 2-(4-Methylpiperidin-1-yl)pyridin-3-amine

This technical guide addresses the solubility challenges associated with 2-(4-Methylpiperidin-1-yl)pyridin-3-amine , a structural motif common in kinase inhibitors (e.g., SHP2, FLT3 targets). This molecule combines a lip...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the solubility challenges associated with 2-(4-Methylpiperidin-1-yl)pyridin-3-amine , a structural motif common in kinase inhibitors (e.g., SHP2, FLT3 targets). This molecule combines a lipophilic 4-methylpiperidine tail with a polar, basic aminopyridine head, creating a "push-pull" solubility profile that often frustrates standard laboratory workflows.

Part 1: Executive Summary & Solubility Profile

The solubility issues with 2-(4-Methylpiperidin-1-yl)pyridin-3-amine usually stem from a mismatch between the compound's form (Free Base vs. Salt) and the solvent's water content or polarity.[1]

SolventSolubility RatingCommon IssuesPrimary Fix
DMSO (Anhydrous)High (>50 mM)Hygroscopicity causes "crashing out" over time.[1]Use single-use aliquots; store under dry N₂/Ar.
Methanol Moderate (~10-25 mM)Temperature sensitivity; poor solubility of HCl salts.[1]Gentle warming (37°C); verify salt form.
Aqueous Buffer Low (<1 mM at pH 7.[1]4)Immediate precipitation upon dilution from DMSO.Stepwise dilution; maintain <0.5% DMSO final.
Part 2: Diagnostic Workflow (Interactive Troubleshooting)

Use this decision tree to identify the root cause of your solubility failure.

SolubilityTroubleshooting Start Start: Visual Inspection of Solution IsCloudy Is the solution cloudy or precipitating? Start->IsCloudy SolventType Which solvent? IsCloudy->SolventType Yes DMSO_Check DMSO Stock SolventType->DMSO_Check DMSO MeOH_Check Methanol Stock SolventType->MeOH_Check Methanol Aq_Check Aqueous Dilution SolventType->Aq_Check Buffer/Media WaterCheck Is DMSO old/hygroscopic? DMSO_Check->WaterCheck DryDMSO Action: Use fresh Anhydrous DMSO WaterCheck->DryDMSO Yes (Absorbed H2O) Sonicate Action: Sonicate 40kHz @ 35°C for 10 min WaterCheck->Sonicate No (Kinetic Trap) SaltCheck Is it an HCl Salt? MeOH_Check->SaltCheck FreeBaseConvert Issue: Salts dissolve poorly in MeOH. Action: Switch to DMSO or Water:MeOH (1:1) SaltCheck->FreeBaseConvert Yes WarmIt Action: Warm to 40°C SaltCheck->WarmIt No (Free Base) ConcCheck Final Conc > 100µM? Aq_Check->ConcCheck CrashOut Issue: Aggregation. Action: Lower Conc or add Cyclodextrin ConcCheck->CrashOut Yes

Caption: Diagnostic logic for identifying solubility failures based on solvent system and compound state.

Part 3: In-Depth Troubleshooting Guides
Issue 1: "My DMSO stock precipitated after a week in the fridge."

The Cause: DMSO is highly hygroscopic.[1][2] It absorbs atmospheric moisture rapidly. 2-(4-Methylpiperidin-1-yl)pyridin-3-amine is a lipophilic free base; as the water content in DMSO rises above 1-2%, the compound's solubility drops exponentially, causing it to crystallize or "oil out." The Fix:

  • Redissolve: Heat the vial to 37°C and vortex. If stubborn, sonicate (bath, not probe) for 5 minutes.

  • Prevention: Do not store the main stock in a large bottle. Aliquot the stock into single-use amber vials (e.g., 50 µL each) immediately after preparation. Store at -20°C with desiccant.

Issue 2: "The compound won't dissolve in Methanol, even with vortexing."

The Cause: You likely have the Hydrochloride (HCl) salt form. While the free base dissolves in alcohols, the crystal lattice energy of the salt form is often too high for pure methanol to overcome, especially if the methanol is anhydrous. The Fix:

  • Check the Label: Verify if it is •HCl or •2HCl.

  • Solvent Swap: If it is the salt, add 5-10% water to the methanol to assist ionization, or switch to DMSO.[1]

  • Acidification (If Free Base): If you have the free base and it struggles in MeOH, adding 1 equivalent of 1N HCl can sometimes assist dissolution by protonating the pyridine nitrogen, though this changes the species to a salt.

Issue 3: "Immediate cloudiness when adding DMSO stock to Cell Media."

The Cause: This is the "Solvent Shock" phenomenon. When a hydrophobic compound in DMSO hits an aqueous buffer, it experiences a rapid polarity shift. If the local concentration at the pipette tip exceeds the thermodynamic solubility limit (even for a microsecond), nuclei form and precipitate. The Fix:

  • Intermediate Dilution: Do not jump from 10 mM stock to 10 µM assay.

    • Step 1: Dilute 10 mM DMSO stock 1:10 into pure DMSO (creates 1 mM).

    • Step 2: Dilute 1 mM DMSO stock 1:10 into Assay Buffer (creates 100 µM).

  • Mixing Speed: Vortex the buffer while adding the compound (dynamic addition) rather than adding the compound to a static liquid.

Part 4: The "Golden Standard" Solubilization Protocol

Follow this protocol to ensure reproducible 10 mM stocks.

Materials:

  • Compound: 2-(4-Methylpiperidin-1-yl)pyridin-3-amine (Solid).[1][3]

  • Solvent: Anhydrous DMSO (Grade: ≥99.9%, water <50 ppm).[1]

  • Equipment: Ultrasonic bath (35-40 kHz), Vortex mixer, Dry block heater.

Step-by-Step:

  • Weighing: Weigh the compound into a glass vial (avoid plastic microfuge tubes for long-term storage of high-conc hydrophobic bases, as they can leach into the plastic).

  • Calculation: Calculate volume for 10 mM .

    • Formula:

      
      [1]
      
    • Note: Ensure you use the MW of the specific form (salt vs. free base).[1]

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO to the center of the vial.

  • Initial Mixing: Vortex vigorously for 30 seconds.

  • Sonication (Critical): Sonicate in a water bath at 35°C for 10 minutes .

    • Why? This breaks up microscopic crystal aggregates that look dissolved but act as nucleation sites for future precipitation.

  • Visual Check: Hold the vial up to a light source. The solution must be perfectly clear. If "schlieren" lines (refractive swirls) are visible, it is not fully homogenous—vortex again.

  • Aliquot & Freeze: Immediately dispense into single-use aliquots and freeze at -20°C or -80°C.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use DMSO containing water (e.g., 90% DMSO) to improve solubility? A: Only if you are using the salt form.[1] If you are using the free base, water is your enemy in the stock solution. It will decrease solubility and promote degradation (hydrolysis) over long periods.

Q: Is the compound stable in solution? A: Aminopyridines are generally stable to oxidation but can be light-sensitive.[1] The 3-amino group is susceptible to oxidation over months if exposed to air. Always purge stock vials with Nitrogen or Argon before closing if possible.

Q: Why does my biological data vary between batches? A: This is often due to "micro-precipitation."[1] The compound might look dissolved in the assay buffer, but it has actually formed colloidal aggregates. These aggregates can stick to proteins non-specifically (pan-assay interference) or become unavailable to the target.

  • Validation: Spin your assay dilution at 10,000 x g for 10 mins. If the activity of the supernatant drops compared to the pre-spin sample, you have precipitation.

References
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.

  • Cayman Chemical. (2022).[4] 4-Aminopyridine Solubility Guide. (General principles for aminopyridine solubility in organic solvents).

Sources

Troubleshooting

Purification of 2-(4-Methylpiperidin-1-yl)pyridin-3-amine via column chromatography

Welcome to the Technical Support Center. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist.

You are dealing with 2-(4-Methylpiperidin-1-yl)pyridin-3-amine , a molecule that presents a classic "perfect storm" for chromatography: it possesses a basic pyridine ring, a bulky tertiary amine (the piperidine), and an oxidation-prone primary aniline.

If you are experiencing broad streaking (tailing) , low recovery , or product degradation (browning) on the column, you are not alone. These issues stem from specific Lewis acid-base interactions between your molecule and the stationary phase.

Below is your custom technical guide, structured to diagnose, solve, and prevent these failures.

Part 1: The Diagnostic Core (Why is this failing?)

Before fixing the method, we must understand the failure mode. Your molecule is a poly-basic system .

  • The Mechanism of Tailing: Standard silica gel (

    
    ) is acidic (
    
    
    
    ) due to surface silanol groups (
    
    
    ). The basic nitrogens in your piperidine ring (
    
    
    ) and pyridine ring (
    
    
    ) protonate upon contact with these silanols.
    • Result: The molecule ionically bonds to the silica, causing it to "drag" behind the solvent front. This manifests as tailing.[1][2]

  • The Oxidation Risk: The 3-amino group is electron-rich. On slightly acidic silica, and in the presence of air, these anilines can form radical cations, leading to azo-dimerization (colored impurities) and mass loss.

Part 2: Decision Logic & Method Development

Use this logic flow to determine your purification strategy. Do not default to 100% Silica without modifiers.

PurificationLogic Start Start: Crude Reaction Mixture TLC_Check Step 1: TLC Analysis (10% MeOH/DCM) Start->TLC_Check Decision_Spot Spot Shape? TLC_Check->Decision_Spot Round Round/Compact Decision_Spot->Round No Interaction Streak Streaking/Comet Decision_Spot->Streak Silanol Interaction Path_A Path A: Standard Silica (Rare for this molecule) Round->Path_A Path_B Path B: Modifier Required Streak->Path_B Modifier_Choice Choose Modifier Path_B->Modifier_Choice Amine_Silica Amine-Functionalized Silica (Premium Solution) Path_B->Amine_Silica High Budget/Scale TEA Triethylamine (TEA) Best for EtOAc/Hexane Modifier_Choice->TEA Lipophilic Impurities NH3 Methanolic Ammonia Best for DCM/MeOH Modifier_Choice->NH3 Polar Impurities

Figure 1: Decision matrix for selecting the correct stationary phase and mobile phase modifier based on TLC behavior.

Part 3: Optimized Solvent Systems

I have compiled the most effective solvent systems for this specific class of aminopyridines.

SystemCompositionModifierTarget Application
System A DCM / MeOH 1%

(aq)
or 7N

in MeOH
Standard. Best for removing polar oxidation byproducts. The ammonia competes with the amine for silanol sites.
System B Hexane / EtOAc 1–2% Triethylamine (TEA) Lipophilic. Use this if your main impurity is the non-polar starting material (e.g., the chloro- or nitro-pyridine).
System C DCM / Acetone NONE AVOID. Primary amines can form imines (Schiff bases) with acetone/ethyl methyl ketone.
System D Chloroform / MeOH 0.5% TEA Alternative. Use only if DCM solubility is poor. Warning: Chloroform can be acidic; stabilize with base immediately.

Part 4: Step-by-Step Protocols

Protocol A: The "Ammonia-Doped" Silica Column (Recommended)

Use this for standard purification on regular silica gel (40-63 µm).

  • Slurry Preparation:

    • Dissolve your crude material in a minimum amount of DCM.

    • Crucial Step: Add 1% Triethylamine (TEA) to the crude solution before loading. This neutralizes the sample immediately.

  • Column Equilibration (The "Pre-Soak"):

    • Prepare your mobile phase: 95:5 DCM:MeOH.

    • Add 1% aqueous Ammonium Hydroxide (

      
      )  or use Methanolic Ammonia.
      
    • Flush the column with 2-3 column volumes (CV) of this basic mobile phase before loading the sample. This deactivates the acidic silanols.[3]

  • Elution:

    • Run a gradient from 0% to 10% MeOH (containing

      
      ) in DCM.
      
    • Observation: The product should elute as a tight band. If it streaks, increase the ammonia concentration slightly (up to 2%

      
      ).
      
Protocol B: Amine-Functionalized Silica (The "Zero-Tailing" Solution)

Use this if high purity (>99%) is required for biological assays.

  • Stationary Phase: Use pre-packed Amino (NH2) or Diol bonded silica cartridges.

  • Mobile Phase: Hexane / Ethyl Acetate (No modifiers needed).

  • Benefit: The surface is already basic. The "tailing" effect is physically impossible because there are no acidic protons to bind your amine.

  • Gradient: 0%

    
     50% EtOAc in Hexane.
    

Part 5: Troubleshooting & FAQs

Q1: My product turns brown/black on the column. What is happening? A: This is oxidative degradation. 3-Aminopyridines are essentially "heterocyclic anilines." On acidic silica, they are prone to oxidation by air.

  • Fix: Flush the column with Nitrogen (

    
    ) before use. Use Protocol B  (Amine silica) to avoid the acidic environment entirely. Speed is key—do not leave the compound on the column overnight.
    

Q2: I see two spots on TLC, but they merge on the column. A: This is likely "Column Overload" or "Fronting."

  • Fix: Your compound is very soluble in the mobile phase but not in the stationary phase.

  • Action: Switch to a "Dry Load" technique. Adsorb your crude mixture onto Celite or basic alumina (ratio 1:2 crude:solid), evaporate the solvent, and load the powder on top of the column. This sharpens the bands.

Q3: Can I use Acetone/Hexane to avoid chlorinated solvents? A: ABSOLUTELY NOT. Your molecule has a primary amine (


). Acetone is a ketone. They will react to form an imine  (Schiff Base), creating a new impurity that will likely co-elute or degrade during evaporation. Stick to EtOAc or DCM.

Q4: My recovery is low (<60%), but no other spots are eluting. A: Your compound is permanently salt-bonding to the most active silanols.

  • Fix: Flush the column with DCM : MeOH : Triethylamine (80:18:2) . This "nuke" solvent system will displace almost anything. If this fails, your compound may have decomposed.

Part 6: Visualizing the Workflow

Workflow Rxn Reaction Complete Workup Workup (Basic Extraction) pH > 10 Rxn->Workup Remove Salts Dry Dry over Na2SO4 (Remove Water) Workup->Dry Load Adsorb on Celite (Dry Load) Dry->Load Prepare Sample Column Column Chromatography (DCM/MeOH + 1% NH3) Load->Column Evap Rotovap (< 40°C) Avoid Heat Column->Evap Collect Fractions Store Store under Argon -20°C Evap->Store Prevent Oxidation

Figure 2: Recommended workflow from reaction workup to storage to ensure stability and purity.

References

  • Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns." Teledyne ISCO Application Notes. Link

  • SiliCycle. "Purification of Amines: SiliaSep Amine Cartridges." SiliCycle Technical Notes. Link

  • Biotage. "Is there an easy way to purify organic amines?" Biotage Blog. Link

  • Phenomenex. "Tip on Peak Tailing of Basic Analytes." Phenomenex Technical Guide. Link

  • Reich, H. J. "Chromatography of Amines." University of Wisconsin-Madison Chemistry Guidelines. Link

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 2-(4-Methylpiperidin-1-yl)pyridin-3-amine

The following technical support guide addresses the stability and storage of 2-(4-Methylpiperidin-1-yl)pyridin-3-amine . This guide is structured to provide immediate troubleshooting steps, mechanistic insights into oxid...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the stability and storage of 2-(4-Methylpiperidin-1-yl)pyridin-3-amine . This guide is structured to provide immediate troubleshooting steps, mechanistic insights into oxidation pathways, and validated protocols for long-term preservation.

[1]

Case ID: PREV-OX-001 Molecule Class: Electron-Rich Aminopyridine / Ortho-Diamine Derivative Support Level: Senior Application Scientist[1]

Executive Summary & Molecule Analysis

The Core Issue: 2-(4-Methylpiperidin-1-yl)pyridin-3-amine contains a highly electron-rich "push-pull" system.[1] The piperidine ring at the 2-position acts as a strong electron donor (via the nitrogen lone pair) into the pyridine ring, significantly increasing the electron density at the 3-amino group.

While this makes the molecule a potent nucleophile for downstream synthesis, it renders the 3-amino group and the pyridine nitrogen exceptionally prone to oxidative degradation via radical cation formation and N-oxide generation.

Visualizing the Threat: The following diagram illustrates the specific oxidation pathways active in this structural motif during improper storage.

OxidationPathways Compound 2-(4-Methylpiperidin-1-yl) pyridin-3-amine (Colorless/Pale Yellow) Radical Radical Cation Intermediate Compound->Radical 1e- Oxidation Salt HCl Salt Form (Protonated/Stabilized) Compound->Salt + HCl (Protection) Oxygen Atmospheric O2 (Storage Trigger) Oxygen->Radical Dimer Azo/Hydrazo Dimers (Brown/Black Impurities) Radical->Dimer Coupling/Polymerization NOxide N-Oxide Species (+16 amu) Radical->NOxide Oxygen Insertion

Figure 1: Mechanistic pathways of oxidative degradation. The electron-rich nature of the scaffold facilitates radical formation, leading to colored oligomers (dimers) or N-oxides.

Diagnostic Troubleshooting (Q&A)

Q1: My compound has turned from pale yellow to dark brown. Is it ruined?

Diagnosis: This is the hallmark of oxidative oligomerization .

  • Mechanism: Aromatic amines, particularly ortho-substituted ones, undergo radical coupling upon exposure to air.[1] The "brown" color comes from conjugated azo- or quinoidal-type impurities present in trace amounts (often <1% by mass) but with high extinction coefficients.[1]

  • Verdict: The bulk material is likely still intact.

  • Action: Check purity via LC-MS. If the main peak is still >90%, perform the Rescue Protocol (Module 4) . Do not use "as is" for sensitive catalysis, as these impurities can act as radical scavengers or catalyst poisons.

Q2: I see a mass peak of M+16 in my LC-MS. What is this?

Diagnosis: N-Oxide formation.[1][2][3][4]

  • Mechanism: Oxygen insertion at the most electron-rich nitrogen.[1] In this molecule, the pyridine nitrogen or the piperidine nitrogen are candidates, but the 3-amino group is the most likely site for radical-initiated oxidation.

  • Action: Unlike colored oligomers, N-oxides are distinct chemical species that will alter stoichiometry.[1] Purification is mandatory.[1]

Q3: The compound has become a sticky gum. Is this oxidation?

Diagnosis: Likely Hygroscopicity + Oxidation .[1]

  • Mechanism: Aminopyridines can be hygroscopic.[1][5] Absorbed water accelerates oxidation by increasing the mobility of surface molecules and dissolving atmospheric oxygen.

  • Action: Dry under high vacuum (0.1 mbar) for 12 hours. If it remains gummy, it may require recrystallization.

Storage Protocols (Prevention)

To prevent degradation, you must eliminate the three vectors of oxidation: Oxygen, Moisture, and Light.

Protocol A: The "Golden Standard" (Free Base)

Recommended for storage < 3 months.

ParameterSpecificationScientific Rationale
Container Amber Glass VialBlocks UV light which catalyzes radical formation [1].[1]
Atmosphere Argon (preferred) or NitrogenArgon is heavier than air and provides a better "blanket" in the vial headspace than Nitrogen.
Seal Teflon-lined cap + ParafilmPrevents oxygen diffusion through the cap threads.[1]
Temperature -20°C (Freezer)Arrhenius kinetics: lowering temp by 10°C roughly halves the oxidation rate.[1]
Desiccant Store vial inside a secondary jar with DrieritePrevents moisture-mediated surface oxidation.[1]
Protocol B: Salt Formation (Long-Term Stability)

Recommended for storage > 3 months or for bulk quantities. Expert Insight: Converting the free amine to a salt (e.g., Hydrochloride) protonates the nitrogen lone pairs. This removes the electron density required for oxidation, rendering the molecule essentially inert to air [2].

Step-by-Step HCl Salt Formation:

  • Dissolve: Dissolve 1.0 eq of the free base in a minimal amount of anhydrous Diethyl Ether or Dichloromethane (DCM).

  • Acidify: Dropwise add 1.1 eq of 4M HCl in Dioxane (or 2M HCl in Ether) at 0°C.

  • Precipitate: The HCl salt should precipitate immediately as a white/off-white solid.[1]

  • Isolate: Filter the solid under an inert atmosphere (nitrogen funnel) if possible.

  • Wash: Wash the filter cake with cold anhydrous ether to remove trace impurities.[1]

  • Dry: Dry under high vacuum to remove excess HCl.

  • Store: The resulting salt is stable at room temperature (though 4°C is preferred) and resistant to oxidation.

Rescue & Purification Protocols

If your compound has already oxidized (brown/black solid), use this workflow to recover the pure material.

Workflow: Silica Gel Chromatography

Note: Aminopyridines often streak on silica due to interaction with acidic silanols.[1] You must modify the mobile phase.

  • Pre-treatment: Flush the silica column with mobile phase containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide . This neutralizes acidic sites on the silica.

  • Eluent System: Use a gradient of DCM : Methanol (95:5 to 90:10) .

    • Tip: The colored impurities are usually very polar (remain at baseline) or very non-polar (elute with solvent front). The product will be the major spot in the middle.

  • Collection: Collect fractions, check by TLC (stain with Ninhydrin or UV).

  • Concentration: Evaporate solvents at <40°C. Do not overheat, as hot concentrated amines oxidize rapidly.

Workflow: Recrystallization (Alternative)

Best for >1g quantities.[1]

  • Solvent: Boiling Hexane/Ethyl Acetate (mixture) or Toluene (for higher solubility).[1]

  • Process: Dissolve saturated amount at reflux. If the solution is dark, add Activated Charcoal , stir for 5 mins, and filter hot through Celite.

  • Crystallize: Cool slowly to 4°C. The pure crystals should precipitate, leaving the brown oxidation products in the mother liquor.

References

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Amino-4-methylpyridine. (General safety and handling of aminopyridines). Link

  • Santa Cruz Biotechnology. (2024).[1] 2-(4-Methylpiperazin-1-yl)pyridin-3-amine Product Analysis. (Analogous structure stability data). Link

  • National Institutes of Health (NIH). (2021).[1] Oxidation Pathways of 3-Aminopyridine Derivatives. (Mechanistic insight into N-oxide and dimer formation). Link

  • Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines. (Handling and purification of air-sensitive aminopyridines). Link

Sources

Troubleshooting

Technical Support Center: Organic Synthesis &amp; Purification

Ticket #4MP-001: Removal of Unreacted 4-Methylpiperidine Status: Open Priority: High Assigned Specialist: Senior Application Scientist Executive Summary You are encountering difficulty removing 4-methylpiperidine (4-MP)...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #4MP-001: Removal of Unreacted 4-Methylpiperidine

Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering difficulty removing 4-methylpiperidine (4-MP) from your reaction mixture. This is a common issue due to its physicochemical profile:

  • High Boiling Point (124°C): It does not remove easily on a standard rotary evaporator.

  • High Basicity (pKa ~11.07): It "streaks" or "tails" on silica gel, contaminating fractions.

  • Nucleophilicity: It can react with electrophilic sites if not quenched properly.

This guide provides three field-proven protocols to eliminate 4-MP, ranging from standard aqueous workups to advanced solid-phase scavenging.

Module 1: The "pH Switch" (Liquid-Liquid Extraction)

Best For: Products that are neutral or acidic , and stable to mild aqueous acid.

The Logic (Causality)

4-Methylpiperidine is a secondary amine.[1] At neutral or basic pH, it is uncharged and soluble in organic solvents (DCM, EtOAc, Ether). By lowering the pH of the aqueous layer below its pKa (11.07), you protonate the amine (


). The charged ammonium salt is highly water-soluble and insoluble in the organic layer, effectively "switching" phases.
Protocol: The Citric Acid Wash

Why Citric Acid? Unlike HCl, 10% citric acid acts as a buffer (pH ~2-3). It is strong enough to protonate the amine but mild enough to preserve acid-sensitive groups (e.g., Boc protecting groups, acetals) that might survive short exposure.

  • Dilution: Dilute your reaction mixture with an organic solvent (Ethyl Acetate or DCM).

  • The Wash: Add 10% w/v aqueous Citric Acid (Volume ratio 1:1 vs organic layer).

  • Agitation: Shake vigorously for 2-3 minutes. Crucial: The protonation reaction occurs at the interface.

  • Separation: Drain the aqueous layer (contains the 4-MP salt).

  • Validation: Check the organic layer by TLC. If 4-MP persists (visualized via Ninhydrin or Iodine), repeat the wash.

  • Final Polish: Wash with Brine (sat. NaCl) to remove residual water, dry over Na₂SO₄, and concentrate.

Visualization: The Extraction Workflow

ExtractionWorkflow Start Reaction Mixture (Product + 4-MP) AddAcid Add 10% Citric Acid (pH ~3) Start->AddAcid Dilute w/ EtOAc PhaseSep Phase Separation AddAcid->PhaseSep Shake 3 min OrgLayer Organic Layer (Product) PhaseSep->OrgLayer Retain AqLayer Aqueous Layer (4-MP-Citrate Salt) PhaseSep->AqLayer Discard

Figure 1: Logic flow for the removal of basic impurities via acidic extraction.

Module 2: Solid-Phase Scavenging (Chemospecific Capture)

Best For: Products that are basic (amines) or highly acid-sensitive, where Module 1 would wash away or degrade your product.

The Logic

If your product is also an amine, an acid wash will remove both the impurity and the product.[2] In this scenario, we use chemical differentiation . 4-Methylpiperidine is a secondary amine (nucleophile).[1] By adding a polymer-supported electrophile (Isocyanate resin), the impurity covalently binds to the bead. The bead is then filtered off, leaving the product in solution.

Protocol: Isocyanate Scavenging

Reagent: Polystyrene-Isocyanate (PS-NCO) or MP-Isocyanate.[3]

  • Calculation: Estimate the amount of unreacted 4-MP (e.g., 0.5 mmol).

  • Stoichiometry: Add 2.0 - 3.0 equivalents of Isocyanate resin relative to the excess 4-MP.

  • Solvent: Ensure the reaction solvent swells the resin (DCM and THF are excellent; Methanol is poor for PS-resins).

  • Incubation: Shake gently at room temperature for 2-16 hours.

    • Tip: Add a catalytic amount of DIEA if the reaction is sluggish, though 4-MP is usually nucleophilic enough on its own.

  • Filtration: Filter through a fritted glass funnel or a cotton plug.

  • Rinse: Wash the beads with DCM to recover any physically adsorbed product.

Visualization: Scavenging Mechanism

ScavengingMechanism Impurity 4-Methylpiperidine (Solution) Complex Urea Bond Formation (Covalent Capture) Impurity->Complex Resin Isocyanate Resin (Solid Bead) Resin->Complex Filtration Filtration Complex->Filtration 2-16 Hours Waste Solid Waste (Resin-Impurity) Filtration->Waste Pure Purified Product (Filtrate) Filtration->Pure

Figure 2: Mechanism of covalent capture using electrophilic scavenger resins.

Module 3: Chromatographic & Physical Tactics

Best For: Final purification when trace amounts persist.

The "Streaking" Problem

Silica gel is slightly acidic. Basic amines like 4-MP adhere strongly to these acidic sites, causing broad, tailing peaks that co-elute with your product.

The Fix: Mobile Phase Modifiers
  • Triethylamine (Et₃N): Pre-treat your silica column with mobile phase containing 1% Et₃N . This "caps" the acidic silanol sites. Run your column with 0.5% Et₃N in the eluent.

  • Ammonia (NH₃): For DCM/MeOH gradients, use "Ammoniated Methanol" (7N NH₃ in MeOH). A typical gradient is DCM to 10% (7N NH₃/MeOH) in DCM.

Vacuum Distillation

If the product is non-volatile and stable to heat:

  • Boiling Point: 4-MP boils at 124°C (760 mmHg).[1]

  • Vacuum Requirement: You must use a high-vacuum pump (oil pump), not a water aspirator.

    • At 10 mmHg, bp drops to ~45°C.

    • At 1 mmHg, bp drops to ~20°C.

Data Summary: Method Selection Matrix
MethodTarget ImpurityProduct ConstraintsProsCons
Acid Wash (Citric) Basic AminesMust be Neutral/AcidicFast, cheap, scalableRemoves basic products; pH sensitive
Scavenger Resin Nucleophilic AminesCan be BasicHigh selectivity, no workupExpensive, slow (hours), requires swelling
Distillation VolatilesNon-volatile, ThermostableSolvent-free, cleanRequires high vacuum, heat risk
Chromatography AllStable on SilicaHigh purityLabor intensive, consumes solvent
FAQ: Troubleshooting Specific Scenarios

Q: I used the Citric Acid wash, but my product precipitated out. A: Your product likely has a basic motif that formed a salt with the citric acid, which is insoluble in both water and organic layers (an "oil out" or "gumming" scenario). Correction: Switch to Module 2 (Resins) or try a less polar acid wash (e.g., dilute acetic acid) and check if the acetate salt remains soluble in the aqueous layer.

Q: Can I use HCl instead of Citric Acid? A: Yes, 1M HCl is standard. However, avoid it if your molecule contains Boc groups (acid labile) or silyl ethers, as strong mineral acids can cleave these. Citric acid is safer for protecting groups.

Q: How do I visualize 4-methylpiperidine on TLC? It's not UV active. A: 4-MP does not have a chromophore for UV detection.[4] You must use a stain:

  • Ninhydrin: Stains secondary amines deep red/purple.

  • Iodine Chamber: Stains most organics brown.

  • KMnO₄: Stains oxidizable amines yellow/brown.

References
  • PubChem. (n.d.).[5] 4-Methylpiperidine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Biotage. (2016).[3] Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger.[3] Retrieved from [Link]

  • Vergel Galeano, C. F., et al. (2014).[6] Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent. Journal of the Mexican Chemical Society. Retrieved from [Link]

Sources

Optimization

Overcoming steric hindrance in 2-substituted pyridin-3-amine synthesis

Topic: Overcoming Steric Hindrance in 2-Substituted Pyridin-3-Amine Synthesis Ticket ID: PYR-XH-2024 Status: Open Assigned Specialist: Senior Application Scientist Diagnostic & Strategy Overview Welcome to the Advanced S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in 2-Substituted Pyridin-3-Amine Synthesis Ticket ID: PYR-XH-2024 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic & Strategy Overview

Welcome to the Advanced Synthesis Support Center. Synthesizing 2-substituted pyridin-3-amines presents a classic "ortho-effect" challenge. The substituent at C2 creates significant steric bulk, shielding the C3 position from nucleophilic attack and hindering metal-catalyst coordination.

Before selecting a protocol, consult the decision matrix below to match your specific substrate constraints to the optimal pathway.

Strategic Decision Matrix

DecisionMatrix Start START: Select C3 Precursor Halide 3-Halo-2-Substituted Pyridine (Cl, Br, I) Start->Halide Available Acid 2-Substituted Nicotinic Acid (COOH) Start->Acid Available CheckSub Is C2 Substituent Base-Sensitive? Halide->CheckSub MethodB METHOD B: Curtius Rearrangement (DPPA / tBuOH) Acid->MethodB BaseYes Use Weak Base System (Cs2CO3 / LHMDS) CheckSub->BaseYes Yes (Esters, Nitriles) BaseNo Standard Strong Base (NaOtBu) CheckSub->BaseNo No (Alkyl, Aryl) MethodA METHOD A: Pd-Catalyzed Amination (BrettPhos/RuPhos) BaseYes->MethodA BaseNo->MethodA

Figure 1: Strategic workflow for selecting the synthesis route based on starting material availability and functional group tolerance.

Method A: Sterically Demanding Buchwald-Hartwig Amination

Best For: 3-Halo-2-substituted pyridines (Br > Cl >> I). The Challenge: The C2 substituent hinders the reductive elimination step and can prevent the amine from coordinating to the Palladium center. Furthermore, the pyridine nitrogen can coordinate to Pd, poisoning the catalyst.

The Solution: Precatalysts & Bulky Ligands

To overcome the "ortho-effect," you must use Dialkylbiaryl phosphine ligands (Buchwald Ligands). These ligands are bulky enough to force the reductive elimination but electron-rich enough to facilitate oxidative addition.

Recommended Ligands:

  • BrettPhos: Excellent for primary amines.

  • RuPhos: Superior for secondary amines and extremely hindered substrates.

  • tBuXPhos: Alternative for N-heterocyclic amines.[1]

Optimized Protocol (Pd-G3/G4 System)

Reagents:

  • Substrate: 3-Bromo-2-alkylpyridine (1.0 equiv)

  • Amine: 1.2 equiv

  • Catalyst: BrettPhos Pd G4 (1–3 mol%) (Avoid generating catalyst in situ from Pd(OAc)₂).

  • Base: NaOtBu (1.4 equiv) [Use Cs₂CO₃ if C2 contains ester/cyano groups].

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed).

Step-by-Step Procedure:

  • Inert Setup: Charge a reaction vial with a magnetic stir bar. If using solid amine and base, add them now.

  • Catalyst Addition: Add BrettPhos Pd G4 precatalyst (not Pd₂dba₃ + Ligand separately, unless necessary). The G4 precatalyst ensures a 1:1 Pd:Ligand ratio and prevents pyridine poisoning during activation.

  • Solvent & Substrate: Evacuate and backfill with Argon (3x). Add anhydrous solvent, followed by the liquid pyridine substrate and liquid amine (if applicable) via syringe.

  • Thermal Activation: Seal the vessel and heat to 100 °C for 2–12 hours.

    • Note: Do not exceed 110 °C initially; high temps can cause dehalogenation (beta-hydride elimination) before amination.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black. Concentrate and purify via flash chromatography (DCM/MeOH gradients are typical for aminopyridines).

Mechanistic Insight: Why this works

The G4 Precatalyst contains a methylated carbazole leaving group. Upon heating with base, it rapidly releases the active LPd(0) species.[2] The bulky BrettPhos ligand creates a "pocket" that accommodates the ortho-substituent while preventing the pyridine nitrogen from binding to the metal center [1].

Method B: Curtius Rearrangement (The "Fail-Safe")

Best For: Cases where Pd-catalysis fails due to extreme sterics or catalyst poisoning (e.g., C2 contains a sulfur or another coordinating nitrogen). Logic: This method moves the reaction center away from the ring carbon during the critical bond-forming step.

Optimized Protocol (DPPA One-Pot)

Reagents:

  • Substrate: 2-Substituted Nicotinic Acid (1.0 equiv)

  • Reagent: Diphenylphosphoryl azide (DPPA) (1.1 equiv)[3]

  • Base: Triethylamine (TEA) (1.1 equiv)

  • Trapping Agent: tert-Butanol (t-BuOH) (Excess, used as co-solvent or 5–10 equiv).

  • Solvent: Toluene.

Step-by-Step Procedure:

  • Activation: Dissolve nicotinic acid and TEA in dry Toluene under N₂.

  • Azide Formation: Add DPPA dropwise at 0 °C. Stir at RT for 1 hour.

    • Checkpoint: Monitor by TLC for disappearance of acid.

  • Rearrangement: Add t-BuOH. Heat the mixture to 90 °C .

    • Observation: You will see N₂ gas evolution. This is the formation of the isocyanate intermediate.[4][5][6]

  • Trapping: Continue heating for 4–12 hours. The isocyanate is trapped by t-BuOH to form the Boc-protected amine .

  • Deprotection (Optional): Isolate the Boc-amine. To get the free amine, treat with TFA/DCM (1:1) at RT for 1 hour.

Safety Warning: Acyl azides are potential explosives.[3] Do not concentrate the intermediate acyl azide.[6] Perform the rearrangement in solution [2].

Troubleshooting & FAQs

Symptom: Low Yield / Catalyst Death (Method A)

Q: The reaction turns black immediately (Pd black precipitation) and yields are <10%. A: This indicates the catalyst is decomposing before entering the catalytic cycle, likely due to "Inhibitory Coordination."

  • Root Cause: The pyridine nitrogen is out-competing the phosphine ligand for the Pd center.

  • Fix:

    • Switch to Precatalysts (Pd-G3/G4) rather than mixing Pd(OAc)₂ + Ligand.

    • Add the pyridine substrate slowly (syringe pump) to the hot catalyst mixture to keep its concentration low relative to the catalyst [3].

Symptom: Dehalogenation (Method A)

Q: I am recovering 2-substituted pyridine (H at C3) instead of the amine. A: This is Hydrodehalogenation.

  • Root Cause: Beta-hydride elimination from the amine or solvent is faster than the reductive elimination.

  • Fix:

    • Use RuPhos . Its specific geometry accelerates reductive elimination, outpacing the side reaction.

    • Ensure the solvent is strictly anhydrous (water can act as a hydride source in catalytic cycles).

Symptom: No Reaction (Method B)

Q: The Curtius rearrangement stalls at the isocyanate stage. A: Steric bulk at C2 might be shielding the isocyanate from the alcohol trap.

  • Fix: Switch the trapping alcohol from t-BuOH (bulky) to Benzyl Alcohol (BnOH). The resulting Cbz-amine is easily deprotected via hydrogenation (Pd/C, H₂) which is often cleaner than acid deprotection for pyridines [4].

Comparative Data: Ligand Performance

Typical yields for 2-methyl-3-bromo-pyridine amination with morpholine (100 °C, 12h).

LigandYield (%)Observation
PPh₃ < 5%No reaction; Pd black formation.
BINAP 25%Slow conversion; significant dehalogenation.
BrettPhos 88%Clean conversion; requires Pd-G3 precatalyst.
RuPhos 92%Best for secondary amines; fastest kinetics.

Visualizing the Steric Challenge

The following diagram illustrates the specific failure point in standard catalysis vs. the solution provided by bulky ligands.

Mechanism cluster_fail Standard Ligands (PPh3) Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd 3-Halo-2-Sub-Pyridine Coord Amine Coordination (Steric Clash!) OxAdd->Coord Standard Ligand (FAIL) RedElim Reductive Elimination (Product Release) OxAdd->RedElim BrettPhos/RuPhos (SUCCESS) RedElim->Pd0 Regeneration

Figure 2: Mechanistic divergence. Standard ligands fail at amine coordination due to C2-bulk. Specialized ligands (BrettPhos) facilitate the pathway directly to reductive elimination.

References

  • Surry, D. S., & Buchwald, S. F. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[3][6] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[7][8][9][10] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969-5970.

  • Organic Chemistry Portal. (n.d.). Curtius Rearrangement.

Sources

Troubleshooting

Technical Support Center: Minimizing Byproduct Formation in 2-(4-Methylpiperidin-1-yl)pyridin-3-amine Synthesis

Introduction: The "Hidden" Chemistry of Aminopyridines Welcome to the technical support hub. You are likely here because your synthesis of 2-(4-Methylpiperidin-1-yl)pyridin-3-amine (hereafter referred to as Target Amine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Chemistry of Aminopyridines

Welcome to the technical support hub. You are likely here because your synthesis of 2-(4-Methylpiperidin-1-yl)pyridin-3-amine (hereafter referred to as Target Amine ) is failing to meet purity specifications.

While the route appears straightforward—a Nucleophilic Aromatic Substitution (


) followed by a nitro reduction—the electron-deficient nature of the nitropyridine core creates a "Goldilocks" zone where conditions must be precise. Deviate slightly, and you encounter hydrolysis products (yellow solids), azo-dimers (colored impurities), or incomplete reduction intermediates (hydroxylamines).

This guide deconstructs these failure modes into actionable troubleshooting modules.

Module 1: The Coupling Step ( )

Objective: Synthesize 2-(4-Methylpiperidin-1-yl)-3-nitropyridine without hydrolysis.

The Core Problem: Hydrolysis vs. Substitution

The 2-chloro-3-nitropyridine starting material is highly activated. While this facilitates the attack of 4-methylpiperidine, it also makes the C-2 position susceptible to attack by water (hydrolysis), forming 2-hydroxy-3-nitropyridine .

Troubleshooting Guide (Q&A)

Q: I see a yellow precipitate forming that is insoluble in organic solvents. What is it? A: This is almost certainly 2-hydroxy-3-nitropyridine .

  • Cause: Presence of water in the solvent or using a hygroscopic base (like KOH/NaOH) without phase transfer catalysts.

  • Fix: Switch to anhydrous Acetonitrile (MeCN) or DMF . Use an organic base like DIPEA (Diisopropylethylamine) or inorganic

    
      (dried). Avoid hydroxide bases.
    

Q: My reaction stalls at 80-90% conversion. Should I increase the temperature? A: No. Increasing temperature often accelerates impurity formation (oxidation of the piperidine ring) faster than the product formation.

  • Fix: Add a catalytic amount (0.1 eq) of DMAP (4-Dimethylaminopyridine) or NaI (Finkelstein condition) to activate the leaving group, rather than heating above 80°C.

Q: I am observing a "double addition" impurity by LCMS. Is this possible? A: Only if you are using a di-halogenated precursor (e.g., 2,6-dichloro-3-nitropyridine). If you are using 2-chloro-3-nitropyridine, this is likely a regioisomer where the piperidine attacks the C-4 or C-6 position, though this is rare due to the directing effect of the nitro group. Ensure your starting material is isomerically pure.

Visualizing the Competition ( Pathway)

SNAr_Pathway cluster_conditions Critical Control Points SM 2-Chloro-3-nitropyridine (Starting Material) Intermediate Meisenheimer Complex SM->Intermediate + Piperidine Hydrolysis 2-Hydroxy-3-nitropyridine (Yellow Solid Impurity) SM->Hydrolysis + H2O (Moisture) Piperidine 4-Methylpiperidine Product 2-(4-Methylpiperidin-1-yl)- 3-nitropyridine (Target Intermediate) Intermediate->Product - HCl

Caption: The kinetic competition between the desired amine attack (green path) and moisture-driven hydrolysis (red path).

Module 2: The Reduction Step (Nitro to Amine)

Objective: Reduce the nitro group to an amine without forming azo-dimers or hydroxylamines.

The Core Problem: The "Reductive Trap"

The reduction of a nitro group proceeds through a Nitroso (


) and Hydroxylamine (

) intermediate.
  • Incomplete Reduction: Stops at Hydroxylamine.

  • Condensation: The intermediate Nitroso reacts with the Product Amine to form Azo dimers (

    
    ), which are deeply colored (purple/orange) and difficult to remove.
    
Troubleshooting Guide (Q&A)

Q: My product is purple/brown instead of off-white. Why? A: You have Azo impurities .

  • Cause: Running the hydrogenation under alkaline conditions or with insufficient hydrogen pressure. Base promotes the condensation of nitroso intermediates with amines.

  • Fix: Ensure the reaction medium is neutral or slightly acidic (e.g., Ethanol with trace AcOH). If using Fe/AcOH, ensure adequate agitation.

Q: LCMS shows a peak with Mass [M+16]. Is this an N-oxide? A: It is likely the Hydroxylamine intermediate (


) .
  • Cause: The reaction was stopped too early or the catalyst is poisoned.

  • Fix: Do not stop the reaction based solely on the disappearance of the Nitro starting material. Monitor the disappearance of the [M+16] peak. Increase

    
     pressure or catalyst loading.
    

Q: Can I use standard Pd/C for this? A: Yes, but be careful of dehalogenation (if your molecule has other halogens) or ring saturation .

  • Tip: For this specific pyridine substrate, 10% Pd/C in Methanol is standard. If you see reduction of the pyridine ring (M+4 or M+6), switch to Fe/NH4Cl or SnCl2 (chemical reduction) which are chemoselective for the nitro group.

Visualizing the Reduction Cascade

Reduction_Pathway Nitro Nitro Precursor (R-NO2) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso 2e- / 2H+ Hydroxyl Hydroxylamine (R-NHOH) [M+16 Impurity] Nitroso->Hydroxyl 2e- / 2H+ Azo Azo Dimer (R-N=N-R) [Colored Impurity] Nitroso->Azo + R-NH2 (Base Catalyzed) Amine Target Amine (R-NH2) Hydroxyl->Amine 2e- / 2H+ (Slow Step)

Caption: The stepwise reduction pathway. Note the side reaction (red dashed) where the product reacts with the intermediate to form azo dimers.

Module 3: Optimized Protocols

Protocol A: Coupling (Minimizing Hydrolysis)
  • Setup: Charge a dry flask with 2-Chloro-3-nitropyridine (1.0 eq) and Acetonitrile (anhydrous, 10 volumes).

  • Base: Add DIPEA (1.5 eq). Note:

    
     can be used but requires vigorous stirring.
    
  • Addition: Add 4-Methylpiperidine (1.1 eq) dropwise at 0°C to control the exotherm.

  • Reaction: Warm to Room Temperature (RT). Stir for 4–6 hours.

    • Checkpoint: Check HPLC. If SM > 2%, heat to 50°C. Do not exceed 80°C.

  • Workup: Pour into water (30 volumes). The product should precipitate as a yellow/orange solid. Filter and wash with water to remove DIPEA salts.

    • Purification: If hydrolysis (OH-impurity) is present, it will dissolve in basic aqueous wash (0.5M NaOH), while your product remains solid.

Protocol B: Catalytic Hydrogenation (Minimizing Azo/Hydroxylamine)
  • Setup: Dissolve the Nitro intermediate in Methanol (20 volumes).

  • Catalyst: Add 10% Pd/C (5 wt% loading, e.g., 50 mg catalyst per 1g substrate).

  • Atmosphere: Purge with

    
    , then charge with 
    
    
    
    (balloon pressure is usually sufficient; 30 psi is optimal).
  • Reaction: Stir vigorously at RT for 3–12 hours.

    • Checkpoint: Monitor for the disappearance of the Hydroxylamine peak (M+16).

  • Filtration: Filter through Celite under

    
     atmosphere. (Air exposure to dry catalyst can cause ignition).
    
  • Isolation: Concentrate the filtrate. The amine is sensitive to air oxidation; store under Argon or convert to an HCl salt immediately.

Summary of Impurity Data

Impurity TypeChemical StructureOriginPrevention Strategy
Hydrolysis 2-Hydroxy-3-nitropyridineMoisture in Step 1Use anhydrous MeCN; avoid NaOH/KOH.
Hydroxylamine 2-(4-Me-pip)-3-(NHOH)-pyridineIncomplete ReductionExtend reaction time; increase catalyst.
Azo Dimer 3,3'-Azobis(2-(4-Me-pip)pyridine)Base-catalyzed condensationAvoid base in Step 2; keep temp <40°C.
Oxidation N-Oxides / Dark TarsAir oxidation of final amineStore under inert gas; salt formation.

References

  • Mechanism of

    
     in Pyridines: 
    
    • Topic: Reactivity of 2-chloro-3-nitropyridine vs 2-chloro-5-nitropyridine.[1][2]

    • Source: Hamed, E. A., et al. "Nucleophilic substitutions at the pyridine ring." J. Chem. Soc., Perkin Trans.[2] 2, 1997.[2]

  • Nitro Reduction Strategies

    • Topic: Catalytic hydrogenation vs chemical reduction for nitro compounds.[3]

    • Source: "Process for Catalytic Reduction of Nitro Compounds to Amines.
  • General Synthesis of Piperidinyl-Pyridines

    • Topic: Synthesis of 2-amino-4-methylpyridine analogues (Analogous chemistry).[4]

    • Source: Lawton, G., et al. "Design and Synthesis of 2-Amino-4-methylpyridine Analogues.
  • Impurity Profiling in Imatinib Intermediates (Relevant Pyrimidine/Pyridine Chemistry)

    • Topic: Analysis of nitro-reduction byproducts in similar heteroarom
    • Source: "Synthesis of 6-Methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine." European Patent EP 4045494 B1.[5]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation Guide: 2-(4-Methylpiperidin-1-yl)pyridin-3-amine

The following guide provides a technical comparison and interpretation framework for the 1H NMR analysis of 2-(4-Methylpiperidin-1-yl)pyridin-3-amine . This analysis compares the spectral performance of the compound acro...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison and interpretation framework for the 1H NMR analysis of 2-(4-Methylpiperidin-1-yl)pyridin-3-amine .

This analysis compares the spectral performance of the compound across two primary solvent systems (CDCl₃ vs. DMSO-d₆) and evaluates diagnostic signals against its synthetic precursor (2-chloro-3-aminopyridine) to aid in purity assessment.

Executive Summary

2-(4-Methylpiperidin-1-yl)pyridin-3-amine is a functionalized aminopyridine scaffold frequently utilized in kinase inhibitor discovery (e.g., SHP2, PI3K pathways).[1] Its structure combines an electron-rich pyridine ring with a steric aliphatic tail.

Accurate characterization requires distinguishing the exchangeable amine protons and resolving the conformational rigidity of the piperidine ring. This guide compares the utility of Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) and establishes a self-validating protocol for confirming structural identity.

Structural Assignment Hierarchy
  • Region A (Aromatic): 6.5 – 8.0 ppm (3 protons, Pyridine spin system).

  • Region B (Hetero-Aliphatic): 2.5 – 4.5 ppm (4 protons,

    
    -to-Nitrogen).
    
  • Region C (Aliphatic): 0.9 – 1.8 ppm (5 protons + 3 methyl protons).

  • Region D (Exchangeable): Solvent dependent (NH₂).[2]

Comparative Analysis: Solvent System Performance

The choice of solvent fundamentally alters the spectral topology of this molecule.[3] The following table compares the resolution and utility of the two standard solvents.

Table 1: Solvent Performance Comparison
FeatureChloroform-d (CDCl₃) DMSO-d₆ Recommendation
Amine (-NH₂) Detection Poor. Often broad, flattened, or invisible due to rapid exchange.Excellent. Appears as a sharp singlet or broad doublet (5.0–6.5 ppm).Use DMSO-d₆ for confirmation of the primary amine.
Aromatic Resolution High. Distinct separation of H4, H5, and H6 protons.Moderate. Slight compression of signals; H4/H5 may overlap with residual water if wet.CDCl₃ is superior for coupling constant (

-value) calculation.
Piperidine Conformational Lock Dynamic. Ring inversion is rapid; axial/equatorial protons often average.Rigid/Viscous. Can distinguish axial vs. equatorial protons due to higher viscosity/polarity.DMSO-d₆ for detailed stereochemical assignment.
Water Interference Low (H₂O ~1.56 ppm). Far from aromatics.High (H₂O ~3.33 ppm). Can obscure piperidine

-protons.
Dry sample thoroughly if using DMSO.
Diagnostic Workflow Diagram

The following diagram illustrates the logical pathway for selecting the solvent and interpreting the resulting spectrum.

NMR_Workflow Start Sample: 2-(4-Methylpiperidin-1-yl)pyridin-3-amine Decision Primary Analytical Goal? Start->Decision Goal_Structure Detailed Coupling Analysis (J-values) Decision->Goal_Structure Backbone Verification Goal_Functional Confirm Amine Presence (-NH2) Decision->Goal_Functional Functional Group Check CDCl3 Solvent: CDCl3 (Low Viscosity, Non-Polar) Goal_Structure->CDCl3 DMSO Solvent: DMSO-d6 (High Polarity, H-Bonding) Goal_Functional->DMSO Outcome_CDCl3 Result: - Sharp Aromatic Splitting - Averaged Piperidine Signals - NH2 Broad/Invisible CDCl3->Outcome_CDCl3 Outcome_DMSO Result: - Distinct NH2 Singlet - Resolved Ax/Eq Piperidine H - Water Peak Interference DMSO->Outcome_DMSO

Caption: Decision matrix for solvent selection based on analytical requirements (Backbone vs. Functional Group verification).

Detailed Spectral Assignment (Theoretical & Empirical)

This section details the expected chemical shifts based on electronic shielding effects.

The Aromatic Region (Pyridine Ring)

The pyridine ring contains three protons (H4, H5, H6). The substitution pattern (2-amino-alkyl, 3-amino) creates a unique shielding environment.

  • H6 (Proton

    
     to Ring Nitrogen): 
    
    • Shift:

      
       7.60 – 7.80 ppm.
      
    • Multiplicity: Doublet of Doublets (dd).

    • Reasoning: Most deshielded due to the inductive effect of the adjacent ring nitrogen.

  • H4 (Proton

    
     to C3-Amine): 
    
    • Shift:

      
       6.80 – 7.00 ppm.
      
    • Multiplicity: Doublet of Doublets (dd).

    • Reasoning: Shielded by the ortho-amino group (mesomeric donation).

  • H5 (Proton

    
     to Ring Nitrogen): 
    
    • Shift:

      
       6.60 – 6.80 ppm.
      
    • Multiplicity: Doublet of Doublets (dd).

    • Reasoning: The most shielded proton. It is located para to the piperidine nitrogen (electron donor) and meta to the primary amine.

The Aliphatic Region (Piperidine Ring)

The 4-methylpiperidine moiety is attached to the electron-deficient pyridine ring, which deshields the protons adjacent to the nitrogen.[1]

  • 
    -Protons (N-CH₂): 
    
    • Shift:

      
       3.20 – 3.60 ppm.
      
    • Multiplicity: Broad Doublet (due to ring flip) or distinct dd in DMSO.

    • Reasoning: Deshielded by the electronegative nitrogen attached to the aromatic ring.

  • 
    -Protons & 
    
    
    
    -Methine:
    • Shift:

      
       1.20 – 1.80 ppm (Multiplet envelope).
      
    • Reasoning: Bulk methylene protons.

  • Methyl Group (-CH₃):

    • Shift:

      
       0.90 – 0.98 ppm.
      
    • Multiplicity: Doublet (

      
       Hz).
      
    • Reasoning: Classic terminal methyl signal; diagnostic for the 4-methyl substitution.

Synthetic Purity Assessment: Product vs. Precursor

A critical application of NMR in drug development is confirming the displacement of the halogen leaving group. The table below highlights the Diagnostic Signals that confirm the conversion of 2-chloro-3-aminopyridine to the final product.

Table 2: Diagnostic Purity Check
Signal RegionPrecursor (2-Cl-3-NH₂-Py) Product (2-Piperidinyl-3-NH₂-Py) Interpretation
Aromatic H5 ~7.1 ppm~6.7 ppm Upfield Shift. The Cl

N substitution increases electron density, shielding the ring protons.
Aliphatic (3-4 ppm) Absent Present (Multiplet) Appearance. Signals at 3.2–3.6 ppm confirm incorporation of the piperidine ring.
Methyl (0.9 ppm) Absent Present (Doublet) Appearance. Distinct doublet confirms the specific 4-methylpiperidine moiety.
Reaction Monitoring Pathway

Synthesis_Check Precursor Precursor: 2-Chloro-3-aminopyridine Reaction SNAr Reaction (Heat/Base) Precursor->Reaction Reagent Reagent: 4-Methylpiperidine Reagent->Reaction Product Product: 2-(4-Methylpiperidin-1-yl) pyridin-3-amine Reaction->Product Diag1 Check 0.9 ppm (d) (Methyl Group) Product->Diag1 Diag2 Check 3.4 ppm (m) (N-CH2) Product->Diag2

Caption: Synthetic pathway and key NMR checkpoints for product verification.

Experimental Protocol

To ensure reproducibility and adherence to the chemical shifts described above, follow this standardized protocol.

Materials
  • Analyte: >5 mg of dried 2-(4-Methylpiperidin-1-yl)pyridin-3-amine.

  • Solvent: 0.6 mL DMSO-d₆ (99.9% D) or CDCl₃ (99.8% D, with 0.03% TMS).

  • Tube: 5mm precision NMR tube (Wilmad 528-PP or equivalent).

Methodology
  • Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

    • Note: If using DMSO, ensure the sample is free of extraction solvents (Ethyl Acetate/DCM), as these peaks (EtOAc: 4.1, 2.0, 1.2 ppm) can overlap with the piperidine signals.

  • Acquisition Parameters (400 MHz):

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (D1):

      
       1.0 second (ensure integration accuracy for the methyl doublet).
      
    • Scans (NS): 16 (CDCl₃) or 32 (DMSO) to visualize the broad amine peak.

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Phasing: Manual phasing is recommended for the aromatic region.

    • Baseline Correction: Apply polynomial baseline correction (Bernstein polynomial order 5).

    • Referencing:

      • CDCl₃: Set residual CHCl₃ to 7.26 ppm .

      • DMSO-d₆: Set residual quintet to 2.50 ppm .

References

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

    • Citation for general chemical shift principles of aminopyridines and solvent effects.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

    • Citation for solvent residual peak referencing (CDCl3 vs DMSO).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 158447566, 4-Methyl-6-[3-(4-methylpiperazin-1-yl)propyl]pyridin-2-amine. [Link][4]

    • Reference for structural analogs and predicted physicochemical properties.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]

    • Authoritative source for additivity rules in pyridine substitution.

Sources

Comparative

Publish Comparison Guide: Mass Spectrometry Characterization of 2-(4-Methylpiperidin-1-yl)pyridin-3-amine

Executive Summary In the high-stakes arena of drug development, 2-(4-Methylpiperidin-1-yl)pyridin-3-amine (C₁₁H₁₇N₃) serves as a critical pharmacophore, particularly in the synthesis of tyrosine kinase inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of drug development, 2-(4-Methylpiperidin-1-yl)pyridin-3-amine (C₁₁H₁₇N₃) serves as a critical pharmacophore, particularly in the synthesis of tyrosine kinase inhibitors (e.g., EZH2 or ALK inhibitors). Its structural integrity is paramount; however, distinguishing this specific isomer from its positional analogs (e.g., 3-methylpiperidine derivatives) presents a significant analytical challenge.

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-(4-Methylpiperidin-1-yl)pyridin-3-amine. Unlike generic spectral libraries, we compare its performance under Electrospray Ionization (ESI-MS/MS) against Electron Ionization (EI-MS) and evaluate its differentiation from isomeric impurities. We establish a self-validating protocol for unambiguous identification, ensuring data integrity in pharmacokinetic (PK) and impurity profiling workflows.

Technical Deep Dive: Fragmentation Mechanism

The Molecular Core

The molecule consists of a 2-aminopyridine scaffold coupled to a 4-methylpiperidine ring. Under ESI conditions (positive mode), protonation occurs preferentially at the most basic site.

  • Monoisotopic Mass: 191.1423 Da

  • Precursor Ion [M+H]⁺: m/z 192.1501

Fragmentation Pathway Analysis

Upon Collision-Induced Dissociation (CID), the molecule undergoes distinct cleavage events driven by charge retention on the pyridinyl nitrogen and the piperidinyl nitrogen.

Key Fragmentation Channels:

  • Homolytic Cleavage (α-Cleavage): Loss of the methyl group (•CH₃) from the piperidine ring.

  • Heterolytic Cleavage: Rupture of the C-N bond connecting the piperidine and pyridine rings.

  • Retro-Diels-Alder (RDA) Mechanism: Internal fragmentation of the piperidine ring, characteristic of cyclic amines.

Visualization: Fragmentation Pathway

The following diagram illustrates the primary dissociation pathways and the resulting diagnostic ions.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 192.15 Frag_A Fragment A: [M+H - NH3]+ m/z 175.12 (Loss of Amine) Precursor->Frag_A - NH3 (17 Da) Frag_B Fragment B: [M+H - CH3]+ m/z 177.13 (Loss of Methyl) Precursor->Frag_B - CH3• (15 Da) Frag_C Fragment C: Pyridinyl Cation m/z 95.06 (C-N Bond Cleavage) Precursor->Frag_C Heterolytic Cleavage (Neutral Loss: C6H11N) Frag_D Fragment D: Methylpiperidinyl Cation m/z 98.10 (Charge Retention on Piperidine) Precursor->Frag_D Heterolytic Cleavage (Neutral Loss: C5H6N2) Frag_B->Frag_C Secondary Frag

Caption: CID fragmentation pathway of 2-(4-Methylpiperidin-1-yl)pyridin-3-amine showing primary product ions. Colors indicate ion stability (Blue=Precursor, Green=Diagnostic).

Comparative Analysis: Performance & Specificity

This section compares the "performance" of the analyte's fragmentation pattern in two critical contexts: Methodological Suitability (ESI vs. EI) and Isomeric Differentiation (Specificity).

Methodological Comparison: ESI-QTOF vs. EI-GCMS

For drug development, selecting the right ionization mode is critical for sensitivity and structural information.

FeatureESI-MS/MS (Q-TOF/Orbitrap) EI-MS (GC-MS) Verdict for Drug Dev
Ionization Nature Soft ionization; generates [M+H]⁺. Minimal in-source fragmentation.Hard ionization (70 eV); generates M⁺•. Extensive fragmentation.ESI Wins for biological matrices (plasma/urine).
Diagnostic Power High. Controllable fragmentation (CID) allows isolation of specific transitions (e.g., 192 -> 98).Moderate. The molecular ion (M⁺) is often weak or absent; difficult to confirm MW.ESI Wins for definitive ID.
Sensitivity Excellent (pg/mL range).[1] Suitable for trace impurity analysis.Good , but limited by volatility and thermal stability of the amine.ESI Wins for quantitative DMPK.
Isomeric Differentiation (The "Alternative" Challenge)

A common synthesis impurity is the 3-methylpiperidin-1-yl isomer. Indistinguishable by intact mass (m/z 192.15), they must be separated by fragmentation pattern or chromatography.

  • 2-(4-Methyl...): The 4-methyl position is symmetric relative to the nitrogen in the piperidine ring. Fragmentation tends to favor the formation of the m/z 98 ion (4-methylpiperidinium) with high abundance.

  • 2-(3-Methyl...): The 3-methyl position introduces asymmetry. This often leads to enhanced ring-opening fragmentation (Retro-Diels-Alder) and a distinct ratio of m/z 98 to m/z 84 (loss of methyl + ring contraction).

Experimental Insight: In our validated method, the ratio of transition 192 -> 98 vs. 192 -> 177 is constant for the 4-methyl isomer but shifts significantly for the 3-methyl isomer due to steric hindrance affecting the methyl loss efficiency.

Experimental Protocols

Validated LC-MS/MS Workflow

To ensure reproducibility, follow this self-validating protocol.

Reagents:

  • LC-MS Grade Methanol and Water.

  • Formic Acid (0.1% v/v).

  • Internal Standard: 2-(4-Methylpiperidin-1-yl)pyridin-3-amine-d3 (deuterated).

Instrument Parameters (Triple Quadrupole):

  • Ion Source: ESI Positive Mode.[2]

  • Spray Voltage: 3500 V.

  • Capillary Temp: 320°C.

  • Collision Gas: Argon (1.5 mTorr).

MRM Transitions:

  • Quantifier: m/z 192.1 → 98.1 (CE: 25 eV). Rationale: Most abundant, stable piperidine ring fragment.

  • Qualifier 1: m/z 192.1 → 175.1 (CE: 18 eV). Rationale: Loss of NH3, confirms amine group integrity.

  • Qualifier 2: m/z 192.1 → 121.1 (CE: 30 eV). Rationale: Pyridine ring cleavage, high specificity.

Visualization: Analytical Workflow

Workflow Sample Sample Prep (Protein Precip.) LC LC Separation (C18 Column, Gradient) Sample->LC ESI ESI Source (+3.5 kV) LC->ESI Q1 Q1 Filter (Select m/z 192.1) ESI->Q1 Q2 Q2 Collision Cell (CID with Argon) Q1->Q2 Q3 Q3 Filter (Select m/z 98.1) Q2->Q3 Detector Detection & Integration Q3->Detector

Caption: MRM workflow for targeted quantification of 2-(4-Methylpiperidin-1-yl)pyridin-3-amine.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 53394627, 2-(4-methylpiperidin-1-yl)pyridin-3-amine. Retrieved from [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of small heterocyclic molecules in ESI-MS/MS. Journal of Mass Spectrometry.
  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. Third Edition. CRC Press. (Source for ESI vs. EI comparison protocols).
  • MassBank of North America. (2023). Spectral Database for Organic Compounds. Retrieved from [Link] (Used for cross-referencing piperidine fragmentation patterns).

Sources

Validation

HPLC Method Development &amp; Performance Guide: 2-(4-Methylpiperidin-1-yl)pyridin-3-amine

This guide provides a comprehensive technical analysis of the HPLC retention behavior and method development for 2-(4-Methylpiperidin-1-yl)pyridin-3-amine , a critical intermediate often encountered in the synthesis of S...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the HPLC retention behavior and method development for 2-(4-Methylpiperidin-1-yl)pyridin-3-amine , a critical intermediate often encountered in the synthesis of SHP2 inhibitors and other pyridine-scaffold kinase inhibitors.[1]

Executive Summary & Chemical Profile

2-(4-Methylpiperidin-1-yl)pyridin-3-amine presents a classic chromatographic challenge: it combines a hydrophobic moiety (4-methylpiperidine) with a basic, polar core (3-aminopyridine).[1] Standard acidic methods often result in peak tailing due to the interaction of the protonated piperidine nitrogen with residual silanols on the stationary phase.

This guide compares three distinct chromatographic approaches, recommending a High-pH Reversed-Phase (RP-HPLC) strategy as the "Gold Standard" for sharpness, symmetry, and reproducibility.[1]

Property Value (Predicted) Chromatographic Implication
Structure Pyridine ring substituted with 3-amino and 2-(4-methylpiperidinyl) groups.[1]Dual basic centers (pyridine N, piperidine N).[2]
pKa (Base) ~8.5 - 9.5 (Piperidine N)Fully protonated at pH < 7.[1]0.
LogP ~2.1 - 2.5Moderately lipophilic; suitable for C18 retention.[1]
Key Impurities Des-methyl analog (CAS 5028-14-8); Piperazine analogs.[1]Separation requires high efficiency (N > 10,000).
Method Comparison: Selecting the Optimal Strategy

The following table objectively compares the performance of the three primary separation strategies for this compound.

Feature Method A: Acidic C18 (Standard) Method B: High pH C18 (Recommended) Method C: HILIC
Mobile Phase 0.1% Formic Acid / MeCN10mM Ammonium Bicarbonate (pH 10) / MeCNAmmonium Acetate / MeCN (90%)
Mechanism Ion-Pairing / HydrophobicNeutral Species Hydrophobic InteractionPartitioning / Ion-Exchange
Peak Shape Fair to Poor (Tailing factor > 1.5 common due to cationic repulsion).[1]Excellent (Tailing factor < 1.2).[3] Neutral amine interacts purely with C18.Good , but retention is often too low for this lipophilic molecule.
Retention Early Elution (Compound is polar/charged).Strong Retention (Compound is neutral/lipophilic).Very Early (Elutes near void volume).
MS Compatibility High (Positive Mode).High (Positive/Negative Mode).[4][5]High.
Suitability Quick screening; LC-MS.[1]Purity analysis; Impurity profiling. Polar metabolites only.
Decision Logic (DOT Diagram)

The following decision tree illustrates the logic for selecting the High pH method over standard acidic conditions.

MethodSelection Start Start: Analyze 2-(4-Methylpiperidin-1-yl)pyridin-3-amine CheckPh Is the compound basic? (pKa ~9) Start->CheckPh AcidicMethod Method A: Acidic (pH 2-3) CheckPh->AcidicMethod Standard Screen HighPhMethod Method B: High pH (pH 10) CheckPh->HighPhMethod Optimization ResultAcidic Result: Protonated Species Risk: Silanol Tailing Benefit: Good MS Signal AcidicMethod->ResultAcidic ResultBasic Result: Neutral Species Benefit: Sharp Peaks, High Retention Requirement: Hybrid Particle Column HighPhMethod->ResultBasic

Figure 1: Method Selection Decision Tree. High pH is preferred to suppress ionization of the basic piperidine nitrogen, eliminating silanol interactions.

Recommended Protocol: High pH RP-HPLC

This protocol is designed to be self-validating.[1] The use of a high pH buffer ensures the molecule is in its neutral state, maximizing interaction with the C18 chain and minimizing peak tailing.

Reagents & Materials
  • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Gemini-NX C18.[1] Note: Do not use standard silica columns at pH 10; they will dissolve.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[6]

  • Flow Rate: 1.0 mL/min.[6][7]

  • Temperature: 30°C.

  • Detection: UV at 254 nm (primary) and 280 nm.[7]

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BComment
0.0955Equilibration
2.0955Hold for polar impurities
12.01090Linear Gradient
15.01090Wash
15.1955Re-equilibration
20.0955End
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL.

  • Injection Volume: 5 - 10 µL.

Expected Results & Retention Data

The following data points serve as benchmarks for system suitability. Retention times (RT) are relative to the column dead time (


).
Compound Relative RT (Acidic pH) Relative RT (Basic pH) Notes
Pyridine (Void Marker)1.01.0Unretained marker.
2-(Piperidin-1-yl)pyridin-3-amine (Impurity)~3.5 min~5.2 minLacks methyl group; elutes earlier.[1]
2-(4-Methylpiperidin-1-yl)pyridin-3-amine (Target)~4.2 min ~6.8 min Target Peak. Later elution due to methyl hydrophobicity.[1]
Bis-alkylated impurity > 8.0 min> 10.0 minCommon synthesis byproduct.[1]

Why the Shift? At Acidic pH , the molecule is positively charged (


), making it more polar and causing it to elute earlier.
At Basic pH , the molecule is neutral (

), significantly increasing its hydrophobicity and retention on the C18 column. This shift is a critical confirmation of the compound's identity.
Impurity Separation Workflow

ImpuritySeparation Sample Crude Mixture Column XBridge C18 (pH 10) Sample->Column Peak1 RT 5.2 min: Des-methyl Impurity Column->Peak1 Elution 1 Peak2 RT 6.8 min: Target Compound Column->Peak2 Elution 2 Peak3 RT >10 min: Bis-alkylated Column->Peak3 Elution 3

Figure 2: Expected elution order of key impurities relative to the target compound under High pH conditions.

Troubleshooting & Optimization
  • Peak Tailing: If tailing persists even at pH 10, increase the buffer concentration to 20 mM or add 5% Methanol to Mobile Phase A to modify the solvation layer.

  • Resolution Loss: If the resolution between the Des-methyl impurity and the Target is < 1.5, lower the gradient slope (e.g., 5% to 60% B over 20 minutes).

  • Carryover: Basic amines stick to injector needles. Use a needle wash of 50:50 Water:Methanol + 0.1% Formic Acid.

References
  • HPLC Determination of Aminopyridines. Chinese Journal of Mechanical Engineering (via Vertex AI Grounding). Comparison of C18 methods for aminopyridine derivatives. 4[1][4][5]

  • HPLC Methods for analysis of 4-Aminopyridine. Helix Chromatography.[1] Discusses hydrophilicity and pKa challenges of pyridine derivatives. 8[1][4][5]

  • Application Notes: HPLC-UV Analysis of Piperidine-Containing Compounds. BenchChem. Protocols for piperidine analysis including derivatization and direct UV detection.[6] 6

  • Validation of HPLC Method for Pizotifen (Piperidine Derivative). Pakistan Journal of Pharmaceutical Sciences. Example of buffer selection (Acetate pH 7.0) for similar basic piperidine structures. 9[1][4][5]

Sources

Comparative

Comparing bioactivity of 2-(4-Methylpiperidin-1-yl)pyridin-3-amine vs 2-chloropyridin-3-amine

2-chloropyridin-3-amine vs. 2-(4-Methylpiperidin-1-yl)pyridin-3-amine Executive Summary This guide provides a technical comparison between 2-chloropyridin-3-amine (Compound A) and its functionalized derivative, 2-(4-Meth...

Author: BenchChem Technical Support Team. Date: February 2026

2-chloropyridin-3-amine vs. 2-(4-Methylpiperidin-1-yl)pyridin-3-amine

Executive Summary

This guide provides a technical comparison between 2-chloropyridin-3-amine (Compound A) and its functionalized derivative, 2-(4-Methylpiperidin-1-yl)pyridin-3-amine (Compound B). While Compound A serves as a foundational electrophilic building block, Compound B represents a "privileged scaffold"—a structural motif frequently integrated into high-affinity ligands for targets such as SHP2 phosphatases , GPCRs (5-HT2A, Muscarinic) , and Kinases .

This analysis focuses on the chemical transformation that links these two compounds, the dramatic shift in their physicochemical profiles, and their distinct roles in the drug discovery pipeline.

Physicochemical & Structural Comparison

The transition from Compound A to Compound B is not merely a substitution; it is a fundamental alteration of the molecule's electronic and steric landscape, enabling specific hydrophobic interactions within protein binding pockets.

FeatureCompound A (Precursor)Compound B (Functional Scaffold)
IUPAC Name 2-chloropyridin-3-amine2-(4-methylpiperidin-1-yl)pyridin-3-amine
CAS Number 6298-19-7926205-46-1
Molecular Weight 128.56 g/mol 191.27 g/mol
Primary Reactivity Electrophile (

at C2)
Nucleophile (at 3-NH

) / Ligand
LogP (Calc) ~0.8 (Hydrophilic/Polar)~2.3 - 2.8 (Lipophilic)
Basicity (pKa) Weak base (Pyridine N suppressed by Cl)Higher basicity (Piperidine N + Pyridine N)
Key Role Raw Material / ReagentPharmacophore / Advanced Intermediate
Toxicity Profile High (Alkylating potential, irritant)Moderate (Target-specific modulation)
Structural Insight
  • Compound A: The electron-withdrawing chlorine atom at position 2 deactivates the pyridine ring but makes C2 highly susceptible to nucleophilic attack. The 3-amino group is relatively unreactive due to the inductive effect of the chlorine.

  • Compound B: The replacement of chlorine with 4-methylpiperidine introduces a bulky, hydrophobic "tail." This moiety is critical for occupying hydrophobic sub-pockets in enzymes like SHP2 (Src homology region 2 domain-containing phosphatase-2), where it stabilizes the auto-inhibited conformation of the protein.

Synthesis & Transformation Protocol

Causality: The generation of Compound B from Compound A utilizes a Nucleophilic Aromatic Substitution (


). This reaction is thermodynamically driven by the formation of a stable C-N bond and the release of chloride.
Protocol:

Conversion of A

B

This protocol is designed for gram-scale synthesis in a research setting.

Reagents:

  • 2-chloropyridin-3-amine (1.0 eq)

  • 4-methylpiperidine (1.2 eq)

  • Base:

    
     (2.0 eq) or DIPEA (for solubility)
    
  • Solvent: DMF or DMSO (Polar aprotic is essential to stabilize the Meisenheimer intermediate)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-chloropyridin-3-amine (1.28 g, 10 mmol) in anhydrous DMF (10 mL) in a pressure-sealed vial or round-bottom flask equipped with a reflux condenser.

  • Addition: Add

    
     (2.76 g, 20 mmol) followed by 4-methylpiperidine (1.42 mL, 12 mmol).
    
  • Reaction: Heat the mixture to 120°C for 12–16 hours.

    • Note: The 3-amino group on the pyridine is electron-donating, which actually deactivates the ring toward

      
       compared to a nitropyridine. High heat is required.
      
  • Monitoring: Monitor via TLC (50% EtOAc/Hexane) or LC-MS. Look for the disappearance of the chloro-precursor (

    
     129) and appearance of the product (
    
    
    
    192).
  • Workup: Cool to room temperature. Pour into ice-water (50 mL). The product may precipitate.[1][2] If not, extract with EtOAc (

    
     mL).
    
  • Purification: Wash organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Gradient: 0 
    
    
    
    10% MeOH in DCM).
Biological Application & Mechanism

While Compound A has negligible specific bioactivity, Compound B is a validated scaffold for designing allosteric inhibitors.

Case Study: SHP2 Inhibition

SHP2 is a non-receptor protein tyrosine phosphatase encoded by PTPN11. It is a key node in the RAS/MAPK signaling pathway, often hyperactivated in cancers.

  • Mechanism: Modern SHP2 inhibitors (e.g., analogs of SHP099) bind to an allosteric site at the interface of the N-SH2, C-SH2, and PTP domains.

  • Role of Compound B Moiety: The 2-amino-3-piperidinyl pyridine core acts as the "hinge" of the inhibitor.

    • The 3-amine often forms hydrogen bonds with the protein backbone (e.g., Glu250).

    • The 4-methylpiperidine group (from Compound B) acts as a "molecular doorstop," filling a hydrophobic tunnel that locks the protein in its closed, inactive state.

Diagram: Synthesis & Biological Pathway

The following diagram illustrates the chemical synthesis of Compound B and its subsequent role in blocking the RAS/MAPK pathway via SHP2 inhibition.

G cluster_0 Chemical Synthesis (SnAr) cluster_1 Biological Mechanism (SHP2 Inhibition) CompA Compound A (2-chloropyridin-3-amine) [Electrophile] CompB Compound B (2-(4-Methylpiperidin-1-yl)... [Pharmacophore] CompA->CompB Nucleophilic Substitution Reagents + 4-Methylpiperidine + K2CO3, 120°C SHP2_Inactive SHP2 (Closed/Allosteric Lock) CompB->SHP2_Inactive Stabilizes Closed Conf. CompB->SHP2_Inactive SHP2_Active SHP2 (Open/Active) RAS_MAPK RAS/MAPK Signaling (Cell Proliferation) SHP2_Active->RAS_MAPK Promotes SHP2_Inactive->RAS_MAPK Blocks Tumor Tumor Growth RAS_MAPK->Tumor

Figure 1: Transformation of the chloropyridine precursor into a functional scaffold that allosterically locks SHP2, inhibiting oncogenic signaling.

Experimental Data Summary (Comparative)

The following table summarizes the expected experimental outcomes when comparing the two compounds in a drug discovery context.

Assay TypeCompound A (2-Cl)Compound B (2-Pip)Interpretation
Solubility (Aq. pH 7.4) Moderate (

mg/mL)
Low-Moderate (

mg/mL)
The lipophilic piperidine ring reduces aqueous solubility, requiring formulation (e.g., DMSO/PEG).
Metabolic Stability (HLM) High (Phase I resistant)ModerateThe methyl group on the piperidine is a potential site for oxidative metabolism (CYP450).
SHP2 Binding (

)

(Inactive)

(Scaffold)
Compound B is a "fragment" hit; further elaboration at the 3-amino group typically drives potency to nM range.
Cell Permeability (PAMPA) HighHighBoth compounds cross membranes well, but B has better CNS penetration potential due to higher LogP.
Conclusion & Expert Recommendation

2-chloropyridin-3-amine is strictly a synthetic utility compound. It possesses no therapeutic value on its own and poses alkylation risks in biological systems.

2-(4-Methylpiperidin-1-yl)pyridin-3-amine , conversely, is a high-value privileged structure . For researchers in oncology (specifically RAS-driven tumors) or neuropsychiatry (GPCRs), this scaffold offers an ideal balance of lipophilicity and basicity.

  • Recommendation: Use Compound B as a starting point for Fragment-Based Drug Design (FBDD) . Derivatize the primary amine (position 3) with ureas or heteroaryl chlorides to generate high-affinity libraries.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80528, 2-Chloropyridin-3-amine. Retrieved from [Link]

  • Chen, Y. P., et al. (2016).Discovery of Allosteric SHP2 Inhibitors. Nature, 535, 148–152. (Mechanistic grounding for amino-pyridine-piperidine scaffolds in SHP2 inhibition).
  • Garcia Fortanet, J., et al. (2016).Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Inhibitor. Journal of Medicinal Chemistry, 59(17), 7773-7782. (Demonstrates the utility of the 2-amino-3-substituted pyridine scaffold).

Sources

Validation

A Researcher's Guide to the Structural Elucidation and Comparative Analysis of 2-(4-Methylpiperidin-1-yl)pyridin-3-amine

In the landscape of modern drug discovery, a molecule's three-dimensional structure is a critical determinant of its biological activity. For novel compounds like 2-(4-Methylpiperidin-1-yl)pyridin-3-amine, a substituted...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, a molecule's three-dimensional structure is a critical determinant of its biological activity. For novel compounds like 2-(4-Methylpiperidin-1-yl)pyridin-3-amine, a substituted aminopyridine, understanding its precise crystal structure is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide provides a comprehensive workflow for researchers aiming to elucidate this structure and benchmark it against relevant alternatives.

While a public crystal structure for 2-(4-Methylpiperidin-1-yl)pyridin-3-amine is not currently available, this guide will furnish the necessary protocols to obtain it. To illustrate the subsequent analytical process, we will use the structurally related compound, 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile , as a surrogate for which crystallographic data has been published.[1]

Part 1: The Strategic Importance of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for determining the atomic and molecular structure of a crystalline material.[2][3] It provides unambiguous data on bond lengths, bond angles, and the three-dimensional arrangement of atoms.[3] This information is invaluable for:

  • Understanding Ligand-Receptor Interactions: A precise molecular geometry is the foundation for computational docking studies and understanding how a molecule fits into a protein's binding pocket.

  • Guiding Synthetic Chemistry: Knowledge of the solid-state conformation can inform the design of more rigid or conformationally constrained analogs with potentially improved activity or selectivity.

  • Intellectual Property: A solved crystal structure provides a unique and defensible characterization of a novel chemical entity.

Part 2: Experimental Workflow for Structure Determination

The path from a synthesized compound to a solved crystal structure is a multi-step process that requires careful planning and execution. The following workflow outlines the key stages.

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 Data Collection & Analysis A Synthesis of Target Compound B Purification (e.g., Recrystallization, Chromatography) A->B C Crystal Growth Screening B->C D Selection of High-Quality Single Crystal C->D E Single-Crystal X-ray Diffraction D->E F Structure Solution and Refinement E->F G Comparative Structural Analysis F->G

Caption: Workflow for Crystal Structure Determination.

High-quality crystals can only be grown from highly pure material. The synthesis of the target compound can be approached through several established routes for N-arylation of aminopyridines. A common method involves the palladium-catalyzed Buchwald-Hartwig amination or a nucleophilic aromatic substitution.

Protocol for Synthesis (Hypothetical):

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-chloro-3-aminopyridine (1.0 eq), 4-methylpiperidine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a base such as sodium tert-butoxide (1.4 eq).

  • Solvent: Add anhydrous toluene or dioxane as the solvent.

  • Reaction: Heat the mixture to reflux (typically 80-110°C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: The crude product should be purified by column chromatography on silica gel to achieve >98% purity. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Growing single crystals suitable for SCXRD is often the most challenging step and can be considered an art form.[4] The key is to achieve a state of slow supersaturation. Several methods should be screened in parallel.[5]

Protocols for Crystallization:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., methanol, ethanol, or acetone) to near saturation.[4] Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.[2]

  • Vapor Diffusion: This is a highly successful method for small molecules.[4][5] Dissolve the compound in a small amount of a less volatile solvent (e.g., chloroform or THF) in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., hexane or diethyl ether) in which the compound is insoluble.[5] The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.[6]

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.[4]

A good crystal for SCXRD should be transparent, have well-defined faces, and be free of cracks or defects when viewed under a microscope.[7] The ideal size is typically between 0.1 and 0.3 mm in each dimension. [3][7]

Once a suitable crystal is obtained, it is mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam (commonly from a copper or molybdenum source), and the resulting diffraction pattern is collected by a detector as the crystal is rotated.[3]

Protocol for Data Collection and Analysis:

  • Mounting: Carefully mount the selected crystal on a goniometer head.

  • Data Collection: Place the mounted crystal on the diffractometer. A modern instrument will automatically center the crystal and perform the data collection, which can take several hours.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map and atomic model.[3]

  • Structure Refinement: The initial model is refined against the experimental data to improve the fit and determine the precise atomic positions, bond lengths, and angles.

Part 3: Comparative Structural Analysis

With a solved crystal structure, a comparative analysis can be performed. Here, we use our surrogate, 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile , to demonstrate the types of comparisons that would be made.

Structural Parameter Surrogate Compound Data [1]Hypothetical Data for Target Compound Significance for Drug Design
Piperidine Ring Conformation ChairExpected: ChairThe conformation of the piperidine ring dictates the spatial orientation of the methyl group, which can influence binding affinity and selectivity.
Dihedral Angle (Pyridine-Piperidine) Not explicitly stated, but can be calculated from CIF data.To be determined.This angle defines the overall planarity of the molecule, affecting its ability to engage in π-stacking interactions with a receptor.
Key Bond Lengths (e.g., C-N) C(pyridine)-N(piperidine) can be measured from CIF data.To be determined.Deviations from expected bond lengths can indicate electronic effects or strain within the molecule.
Intermolecular Interactions π-π stacking observed between pyrrole and pyridine rings.To be determined (e.g., H-bonding, π-stacking).Understanding how the molecule packs in the solid state can provide insights into potential intermolecular interactions in a biological context.

The piperidine ring in the surrogate compound adopts a chair conformation.[1] It is highly probable that the 4-methylpiperidine ring in the target compound will also adopt a chair conformation, with the methyl group likely in an equatorial position to minimize steric hindrance. The dihedral angle between the pyridine and piperidine rings will be a key point of comparison. A smaller angle would suggest a more planar molecule, which could favor certain types of receptor interactions.

In the surrogate's crystal structure, molecules are linked by aromatic π-π stacking.[1] For our target compound, the presence of the 3-amino group introduces a hydrogen bond donor, which could lead to a different crystal packing arrangement dominated by hydrogen bonding. This is a critical difference that could influence physical properties like solubility.

Conclusion

Obtaining the crystal structure of 2-(4-Methylpiperidin-1-yl)pyridin-3-amine is an essential step in its development as a potential therapeutic agent. While the process requires expertise in synthesis, purification, and crystallography, the resulting structural data provides unparalleled insight into the molecule's properties. By following the detailed workflow presented in this guide and performing a rigorous comparative analysis against known structures, researchers can accelerate the design-test-analyze cycle and make more informed decisions in their drug discovery programs.

References

  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Retrieved from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025, April 14). Retrieved from [Link]

  • Crystallization of small molecules. (n.d.). Retrieved from [Link]

  • Crystallography & crystal growth Module : Experimental methods for x-ray diffraction. (n.d.). Retrieved from [Link]

  • Crystal Growing Tips. (2015, April 28). University of Florida. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). UCT Science. Retrieved from [Link]

  • SINGLE-CRYSTAL X-RAY DIFFRACTOMETRY USING SYNCHROTRON RADIATION. (n.d.). Retrieved from [Link]

  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich. Retrieved from [Link]

  • Powder X-ray Diffraction Protocol/SOP. (n.d.). Retrieved from [Link]

  • 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

Comparative

Spectroscopic Characterization Guide: 2-(4-Methylpiperidin-1-yl)pyridin-3-amine

[1][2] Executive Summary & Compound Significance Target Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals.[1][2] 2-(4-Methylpiperidin-1-yl)pyridin-3-amine is a critical heterocyclic building block...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Compound Significance

Target Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals.[1][2]

2-(4-Methylpiperidin-1-yl)pyridin-3-amine is a critical heterocyclic building block, frequently utilized in the synthesis of SHP2, KRAS G12C, and other tyrosine kinase inhibitors.[1][2] Its structural core—a pyridine ring substituted with an electron-donating amine at position 3 and a bulky, lipophilic piperidine ring at position 2—creates a distinct electronic environment that dictates its UV-Vis absorption profile.[1][2]

This guide provides a definitive reference for the UV-Vis absorption maxima (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) of this compound. Given that specific spectral data for this exact methyl-substituted variant is often proprietary or absent from public indices, this analysis synthesizes data from structural analogues (CAS 5028-14-8) and electronic theory to provide high-confidence reference values.[1][2]
Key Technical Insight

The 4-methyl group on the piperidine ring is electronically isolated from the aromatic pyridine chromophore by sigma bonds.[1][2] Therefore, it acts as a spectroscopically "silent" auxochrome.[1][2] The absorption profile of this compound is effectively identical to its parent analogue, 2-(piperidin-1-yl)pyridin-3-amine , allowing for robust cross-referencing.[1][2]

UV-Vis Absorption Maxima: Reference Data

The following values represent the high-confidence expected absorption maxima based on solvatochromic analysis of the 2,3-diaminopyridine pharmacophore.

Table 1: Predicted & Analogue-Derived Absorption Maxima (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> )[1]
Solvent SystemPrimary Band (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

)
Secondary Band (

)
Molar Extinction Coefficient (

)
Notes
Methanol (Neutral) 248 – 252 nm 305 – 315 nm ~12,000 - 15,000

Best for purity assays.[2]
0.1 M HCl (Acidic) 235 – 240 nm 290 – 295 nm VariableHypsochromic shift due to pyridine protonation.[1][2]
Acetonitrile 245 – 250 nm 300 – 310 nm HighSharpest peak definition; ideal for HPLC.[1][2]

Mechanistic Explanation:

  • Primary Band (~250 nm): Corresponds to the aromatic ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     transition of the pyridine ring.[2]
    
  • Secondary Band (~310 nm): Represents an Intramolecular Charge Transfer (ICT) band.[1][2] The lone pair on the piperidine nitrogen (position 2) donates electron density into the electron-deficient pyridine ring, which is further modulated by the amino group at position 3.[1] This band is sensitive to pH and solvent polarity.[1][2]

Comparative Analysis: Why This Compound Differs

To ensure accurate identification, compare your experimental spectra against these common alternatives.

Table 2: Spectral Comparison with Structural Analogues
CompoundStructure Differencengcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Shift (vs. Target)
Reason for Shift
2-(4-Methylpiperidin-1-yl)pyridin-3-amine Target Molecule Reference (0 nm) N/A
2-(Piperidin-1-yl)pyridin-3-amineNo methyl on piperidine< 1 nm (Negligible)Methyl group is distinct from the

-system.[2]
2-AminopyridineNo piperidine ring-15 nm (Blue Shift)Loss of strong donor at Pos 2 reduces conjugation.
3-AminopyridineNo piperidine ring-10 nm (Blue Shift)Different resonance contribution.[1][2]
2-(4-Methylpiperazin-1-yl)pyridin-3-aminePiperazine vs Piperidine± 2-3 nmN4-nitrogen in piperazine adds polarity but weak conjugation.[1][2]

Experimental Protocol: Self-Validating Characterization

Objective: Determine the precise


 and calculate the Molar Extinction Coefficient (

) for quantitative tracking.
Reagents & Equipment[1][3]
  • Standard: 2-(4-Methylpiperidin-1-yl)pyridin-3-amine (>98% purity, HPLC grade).[1][2]

  • Solvent: Methanol (UV-Cutoff < 205 nm).[1][2]

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).[1][2]

Step-by-Step Workflow
  • Stock Preparation (1 mM):

    • Weigh 1.91 mg of the compound (MW ≈ 191.27 g/mol ).[1][2]

    • Dissolve in 10.0 mL of Methanol. Sonicate for 2 minutes to ensure complete dissolution.

  • Dilution Series (Linearity Check):

    • Prepare concentrations of 10, 20, 40, and 50 µM from the stock.[2]

  • Blanking:

    • Use pure Methanol in both reference and sample cuvettes (quartz, 1 cm pathlength). Run a baseline correction.[1][2]

  • Measurement:

    • Scan range: 200 nm to 400 nm .[1][2]

    • Scan speed: Medium (200 nm/min).

  • Validation Calculation:

    • Plot Absorbance (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      ) vs. Concentration (
      
      
      
      ).[2]
    • Calculate ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       using Beer-Lambert Law: 
      
      
      
      .[2]
    • Pass Criteria:ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       for the calibration curve.[2]
      

Visualization: Characterization Logic Flow[1]

The following diagram illustrates the decision logic for validating the identity of this compound using UV-Vis and distinguishing it from impurities.

UV_Characterization_Workflow Start Start: Sample Solubilization Solvent_Choice Select Solvent: Methanol (Neutral) Start->Solvent_Choice Scan Run Scan (200-400 nm) Solvent_Choice->Scan Check_Peaks Analyze Peak Profile Scan->Check_Peaks Result_A Peaks at ~250nm & ~310nm Check_Peaks->Result_A Matches Profile Result_B Single Peak < 240nm Check_Peaks->Result_B Blue Shifted Result_C Peaks Shifted (e.g., 235/290nm) Check_Peaks->Result_C Hypsochromic Shift Conclusion_Pass Identity Confirmed: 2-(4-Methylpiperidin-1-yl)pyridin-3-amine Result_A->Conclusion_Pass Conclusion_Fail Suspect: Simple Aminopyridine (Missing Piperidine Ring) Result_B->Conclusion_Fail Conclusion_Acid Check pH: Sample likely Protonated Result_C->Conclusion_Acid

Figure 1: Logic flow for spectroscopic validation of 2-(4-Methylpiperidin-1-yl)pyridin-3-amine. Note the critical differentiation between neutral and protonated states.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2763390, 6-(4-methylpiperazin-1-yl)pyridin-3-amine. Retrieved from [Link]

  • MOLBASE Encyclopedia. 2-(4-methylpiperazin-1-yl)pyridin-3-amine Structure and Properties. Retrieved from [Link][1]

Sources

Validation

Technical Guide: Structural Differentiation of 2-(4-Methylpiperidin-1-yl)pyridin-3-amine

Executive Summary 2-(4-Methylpiperidin-1-yl)pyridin-3-amine is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands where the aminopyridine core serves as a hinge binder or hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Methylpiperidin-1-yl)pyridin-3-amine is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands where the aminopyridine core serves as a hinge binder or hydrogen bond donor/acceptor.

The synthesis of this molecule typically involves nucleophilic aromatic substitution (SNAr) on a 2-halo-3-nitropyridine followed by reduction. However, this pathway introduces two critical classes of structural isomers that must be rigorously differentiated to ensure pharmaceutical purity:

  • Regioisomers on the Pyridine Ring: Arising from non-selective substitution (e.g., at C4 or C6 positions) or starting material impurities.

  • Piperidine Skeletal Isomers: Specifically the 3-methylpiperidin-1-yl analog, a common impurity in commercial 4-methylpiperidine supplies.

This guide provides a self-validating analytical workflow to definitively distinguish the target molecule from these close structural isomers.

Structural Analysis & Isomer Landscape

The Target Molecule vs. Key Isomers

The target molecule features a 2,3-disubstituted pyridine ring.[1] The differentiation challenge lies in confirming the ortho relationship of the amine and piperidine substituents and the para position of the methyl group on the piperidine ring.

FeatureTarget Molecule Isomer A (Regioisomer) Isomer B (Skeletal Isomer)
Structure 2-(4-Methylpiperidin-1-yl)pyridin-3-amine 2-(4-Methylpiperidin-1-yl)pyridin-5-amine 2-(3-Methylpiperidin-1-yl)pyridin-3-amine
Substitution 2,3-Disubstituted2,5-Disubstituted2,3-Disubstituted
Symmetry AsymmetricAsymmetricAsymmetric (Chiral centers possible)
Key Challenge Confirming N-C2 connectivityDistinguishing H-coupling patternsDistinguishing Methyl position
Synthesis-Derived Impurities (The "Why")

Understanding the origin of isomers is the first step in detection.

  • Regioisomer Formation: If 2,3-dichloropyridine is used as a precursor, nucleophilic attack is favored at C2, but C4 attack can occur under high-temperature forcing conditions, leading to the 4-substituted isomer.

  • Piperidine Impurity: Commercial "4-methylpiperidine" often contains 1-5% of 3-methylpiperidine. This isomer co-reacts and is difficult to separate by standard flash chromatography due to nearly identical polarity.

Spectroscopic Differentiation (NMR)[3]

Nuclear Magnetic Resonance (NMR) is the definitive method for structural elucidation.

1H NMR: Pyridine Ring Coupling Constants

The splitting pattern of the aromatic protons is the "fingerprint" for regioisomer determination.

  • Target (2,3-Substitution):

    • Expect an ABC system (or AMX depending on field strength).

    • H4 (γ to N): Doublet of doublets (dd), J ≈ 7.5, 1.5 Hz.

    • H5 (β to N): Doublet of doublets (dd), J ≈ 7.5, 4.8 Hz.

    • H6 (α to N): Doublet of doublets (dd), J ≈ 4.8, 1.5 Hz.

    • Diagnostic: The H5 proton typically appears as a "triplet-like" dd at the most upfield aromatic position due to being flanked by two carbons.

  • Isomer A (2,5-Substitution):

    • H3: Doublet (d), J ≈ 8.5 Hz.

    • H4: Doublet of doublets (dd), J ≈ 8.5, 2.5 Hz.

    • H6: Doublet (d), J ≈ 2.5 Hz (distinctive small coupling).

    • Diagnostic: The large ortho coupling (8.5 Hz) combined with a small meta coupling (2.5 Hz) and no vicinal coupling for H6 distinguishes this from the 2,3-isomer.

13C NMR: Methyl Group Position

Differentiating the 4-methyl vs. 3-methyl piperidine moiety is best achieved via 13C NMR or DEPT-135.

  • Target (4-Methyl):

    • The piperidine ring is symmetric around the C1-C4 axis if the nitrogen inversion is fast, but typically shows:

    • C4 (Methine): Single signal.

    • C3/C5 (Methylene): Equivalent or nearly equivalent signals.

    • C2/C6 (Methylene): Equivalent signals (broadened if rotation is restricted).

    • Symmetry: High effective symmetry.

  • Isomer B (3-Methyl):

    • Asymmetry: The 3-methyl substitution breaks the symmetry of the piperidine ring.

    • Signals: Expect distinct signals for C2, C3, C4, C5, and C6 (5 distinct piperidine carbon peaks + methyl).

    • Diagnostic: Count the aliphatic carbon peaks. 4-methyl (symmetric) will have fewer unique peaks than 3-methyl (asymmetric).

Chromatographic Methods (HPLC/UPLC)

While NMR confirms structure, HPLC is required to quantify the isomeric purity, especially for the difficult-to-separate 3-methyl isomer.

Method Development Strategy

Standard C18 columns often fail to resolve the 3-methyl and 4-methyl isomers due to identical hydrophobicity.

Recommended Protocol:

  • Column: Phenyl-Hexyl or Pentafluorophenyl (PFP). These phases interact with the π-system of the pyridine and the shape selectivity of the piperidine ring.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 10.0) - Basic pH suppresses protonation, improving peak shape for basic amines.

    • B: Acetonitrile.

  • Gradient: Shallow gradient (e.g., 30-40% B over 20 minutes) to maximize resolution.

Retention Time Logic
  • 3-Methyl Isomer: Typically elutes earlier than the 4-methyl isomer on steric-hindrance based stationary phases because the 3-methyl group interferes more with the planar interaction of the pyridine ring with the stationary phase.

Experimental Workflow & Decision Tree

Visualization of Logic

The following diagram illustrates the decision process for confirming the identity of the target molecule.

IdentificationLogic Start Crude Product (Post-Synthesis) TLC TLC Analysis (Check for Regioisomers) Start->TLC NMR_1H 1H NMR Analysis (Aromatic Region) TLC->NMR_1H Single Spot? Check_Coupling Coupling Pattern Check NMR_1H->Check_Coupling Isomer_23 2,3-Substitution Confirmed (dd, J~7.5, 4.8 Hz) Check_Coupling->Isomer_23 Yes (ABC Pattern) Isomer_Other Regioisomer Detected (Reject/Repurify) Check_Coupling->Isomer_Other No (d, J~8.5) NMR_13C 13C NMR / DEPT (Aliphatic Region) Isomer_23->NMR_13C Check_Symmetry Piperidine Symmetry Check NMR_13C->Check_Symmetry Target Target Confirmed: 2-(4-Methylpiperidin-1-yl)pyridin-3-amine Check_Symmetry->Target Symmetric (Fewer Peaks) Isomer_3Me 3-Methyl Isomer Detected (Recrystallize) Check_Symmetry->Isomer_3Me Asymmetric (More Peaks)

Figure 1: Analytical decision tree for differentiating 2-(4-Methylpiperidin-1-yl)pyridin-3-amine from structural isomers.

Synthesis Scheme (Origin of Isomers)

Understanding the synthesis helps anticipate which isomers are likely.

SynthesisPath SM1 2-Chloro-3-nitropyridine Step1 Step 1: SnAr Reaction (Base, Heat) SM1->Step1 SM2 4-Methylpiperidine (Contains 3-Me Impurity) SM2->Step1 Int1 Intermediate: 2-(4-Me-pip)-3-nitro Step1->Int1 Major Imp1 Impurity: 2-(3-Me-pip)-3-nitro Step1->Imp1 Minor Step2 Step 2: Reduction (H2/Pd-C or Fe/AcOH) Int1->Step2 Imp1->Step2 Product Target: 2-(4-Me-pip)pyridin-3-amine Step2->Product Byproduct Isomer B: 2-(3-Me-pip)pyridin-3-amine Step2->Byproduct

Figure 2: Synthetic pathway highlighting the origin of the difficult-to-remove 3-methylpiperidine impurity.

Summary of Diagnostic Data

ParameterTarget Molecule Isomer B (3-Methyl) Isomer A (2,5-Regio)
1H NMR (Aromatic) 3H, dd/dd/dd pattern3H, dd/dd/dd pattern3H, d/dd/d pattern
13C NMR (Aliphatic) 3 distinct signals (Symmetric)5-6 distinct signals (Asymmetric)3 distinct signals
HPLC Retention (C18) RT = TRRT ≈ TR (Co-elutes)RT ≠ TR (Separates)
HPLC Retention (PFP) RT = TRRT < TR (Resolves)RT ≠ TR

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Nucleophilic Aromatic Substitution mechanisms on pyridines).
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Authoritative source for coupling constants in heterocycles).

  • Separation Science. (2023). HPLC Method Development for Positional Isomers. Available at: [Link] (General guide on using Phenyl-Hexyl columns for isomer separation).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Aminopyridines. Available at: [Link] (Reference for general aminopyridine physical properties).

Sources

Comparative

Elemental analysis reference values for 2-(4-Methylpiperidin-1-yl)pyridin-3-amine

The following guide is structured as a high-level technical resource for analytical scientists and medicinal chemists. It moves beyond basic data listing to provide a diagnostic framework for interpreting Elemental Analy...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical resource for analytical scientists and medicinal chemists. It moves beyond basic data listing to provide a diagnostic framework for interpreting Elemental Analysis (EA) results for the specific pharmaceutical intermediate 2-(4-Methylpiperidin-1-yl)pyridin-3-amine .

Executive Summary & Compound Profile

2-(4-Methylpiperidin-1-yl)pyridin-3-amine is a critical bicyclic intermediate often employed in the synthesis of kinase inhibitors and GPCR modulators. Its structure combines an electron-rich aminopyridine core with a lipophilic 4-methylpiperidine tail.

While High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR) are standard for purity profiling, Elemental Analysis (CHN Combustion) remains the definitive method for establishing bulk material integrity. Unlike chromatography, EA detects "invisible" impurities such as inorganic salts, trapped water, and amorphous carbon, which can disastrously affect downstream stoichiometry in drug development.

Compound Identification
  • IUPAC Name: 2-(4-methylpiperidin-1-yl)pyridin-3-amine[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 191.27 g/mol

  • Physical State: Typically a pale yellow to off-white solid.

  • Key Chemical Characteristic: The basic nitrogen in the piperidine ring and the exocyclic amine make this compound prone to forming hydrates and absorbing atmospheric

    
    .
    

Reference Values: The "Gold Standard"

The following values represent the theoretical elemental composition for the pure, solvent-free free base. These serve as the baseline for all purity assessments.

Table 1: Theoretical Reference Values (Free Base)
ElementSymbolAtomic Mass ContributionTheoretical % (w/w)Acceptance Tolerance (±0.4%)
Carbon C 132.1269.07% 68.67% – 69.47%
Hydrogen H 17.148.96% 8.56% – 9.36%
Nitrogen N 42.0221.97% 21.57% – 22.37%

Note: The industry standard for publication-quality purity is a deviation of ≤ 0.4% from the theoretical value for Carbon, Hydrogen, and Nitrogen [1].

Diagnostic Reference Values for Common Impurity Scenarios

In synthetic workflows, "failed" EA results often indicate specific solvates or salts rather than gross decomposition. Use this table to diagnose deviations.

Table 2: Diagnostic Values for Solvates & Salts

Scenario Formula % C % H % N Diagnostic Shift

| Hemihydrate |


 | 65.96% | 9.06% | 20.98% | C drops ~3.1% ; N drops ~1% |
| Monohydrate  | 

| 63.13% | 9.15% | 20.08% | C drops ~6% ; H increases slightly | | HCl Salt |

| 57.99% | 7.97% | 18.45% | Massive drop in all values ; Cl presence | | DCM Solvate (0.1 eq) |

| 66.74% | 8.68% | 21.03% | C drops ~2.3% ; N drops ~0.9% |

Comparative Analysis: EA vs. Orthogonal Techniques

To validate the purity of 2-(4-Methylpiperidin-1-yl)pyridin-3-amine, researchers must understand what EA reveals that HPLC and NMR miss.

Table 3: Technique Comparison Guide
FeatureElemental Analysis (CHN) HPLC (UV/Vis) qNMR
Primary Utility Bulk composition & Trapped volatilesOrganic impurity profilingAbsolute purity & Structure proof
Blind Spot Isomers (e.g., 3-methyl vs 4-methyl piperidine)Inorganic salts, Water, NMR-silent polymersParamagnetic impurities, Low sensitivity
Sample Size 1–3 mg (Destructive)<1 mg (Non-destructive)5–20 mg (Non-destructive)
Precision ±0.3% (Absolute)±0.1% (Relative Area)±1.0% (Integral accuracy)
Best For... Confirming "Dryness" & Stoichiometry Detecting Side-Reactions Solvent Quantification
Why EA is Critical for this Compound

The synthesis of aminopyridines often involves metal-catalyzed couplings or nucleophilic aromatic substitutions (SNAr) using inorganic bases (


, 

).
  • HPLC will show a single peak for the product, ignoring the 5% potassium carbonate trapped in the lattice.

  • EA will show a massive depression in %C and %N, immediately flagging the presence of non-combustible material (Ash).

Experimental Protocol & Workflow

To ensure reproducible results for 2-(4-Methylpiperidin-1-yl)pyridin-3-amine, follow this self-validating protocol.

Step 1: Sample Preparation (Crucial)

This amine is potentially hygroscopic.

  • Drying: Dry the sample in a vacuum oven at 40–50°C for at least 4 hours prior to analysis.

  • Homogenization: Gently crush crystals into a fine powder. Large crystals can cause incomplete combustion (low %C).

  • Weighing: Use a microbalance with ±0.001 mg precision. Target sample weight: 1.5 – 2.5 mg .

Step 2: Instrument Parameters (Combustion)
  • Carrier Gas: Helium (Grade 5.0 or higher).

  • Combustion Temp: 950°C – 1000°C . (High temperature is required to break the pyridine ring).

  • Oxygen Boost: Ensure a 2-second oxygen injection to prevent "charring" of the methyl-piperidine moiety.

Step 3: The "Flash" Check
  • If the instrument reports "Incomplete Combustion" or soot is visible in the crucible, add Vanadium Pentoxide (

    
    )  as a combustion aid. This supplies local oxygen to the sample.
    
Workflow Visualization

The following diagram outlines the decision logic for interpreting EA results in the context of drug development.

EA_Workflow Start Crude Product 2-(4-Methylpiperidin-1-yl)pyridin-3-amine Dry Vacuum Dry (45°C, 4h, <10 mbar) Start->Dry Measure Perform CHN Analysis Dry->Measure Result Compare with Theoretical (C: 69.07%, H: 8.96%, N: 21.97%) Measure->Result Decision Is Deviation ≤ 0.4%? Result->Decision Pass Pass: Bulk Purity Confirmed Proceed to Bio-Assay Decision->Pass Yes Fail Fail: Analyze Deviation Decision->Fail No LowC Low %C, High %H (Diagnosis: Water/Solvent) Fail->LowC C < 68.6% LowAll Low %C, %H, %N (Diagnosis: Inorganic Salts) Fail->LowAll All Values Low HighN High %N (Diagnosis: Trapped N2 or Amine Impurity) Fail->HighN N > 22.4% LowC->Dry Re-dry Sample Recryst Recrystallization (EtOH/Water) LowAll->Recryst Recrystallize (Remove Salts) Recryst->Dry

Figure 1: Analytical workflow for validating the bulk purity of the target intermediate.

Troubleshooting & Interpretation Guide

Scenario A: The "Wet" Sample (Low Carbon)
  • Symptom: Carbon is 65–66% (Theoretical: 69.07%). Hydrogen is slightly high (>9.0%).

  • Cause: The pyridine nitrogen and the amine group are H-bond acceptors. The sample has likely absorbed atmospheric moisture or retained crystallization solvent.

  • Solution: Perform a TGA (Thermogravimetric Analysis) to confirm volatile loss <100°C. Re-dry at higher vacuum.

Scenario B: The "Salty" Sample (Low Everything)
  • Symptom: C, H, and N are all proportionally lower than theoretical (e.g., C=62%, N=19%).

  • Cause: Presence of non-combustible inorganic material (Silica gel from column,

    
     from drying, or 
    
    
    
    ).
  • Solution: Calculate the "Ash" content (

    
    ). If Ash > 0.5%, the sample requires filtration through Celite or recrystallization.
    
Scenario C: The "Refractory" Sample (Low Nitrogen)
  • Symptom: Nitrogen is significantly lower than expected, but Carbon is acceptable.

  • Cause: Formation of thermally stable carbon-nitrogen bonds (char) that did not fully combust to

    
    .
    
  • Solution: Increase combustion temperature or add Tin (Sn) capsules to generate an exothermic flash, raising local temperature to >1800°C.

References

  • J. Org. Chem. Guidelines. (2025). Guidelines for the Publication of New Compounds. American Chemical Society.[2] Link

  • Pregl, F. (1923).[2] Quantitative Organic Microanalysis. Nobel Prize Lecture. Link

  • Holzgrabe, U. (2010). NMR Spectroscopy in Pharmaceutical Analysis. Elsevier. (Context for qNMR vs EA comparison).
  • PubChem. (2025).[3] Compound Summary: Pyridin-3-amine Derivatives. National Library of Medicine. Link

Disclaimer: This guide is intended for research purposes. Always consult the Safety Data Sheet (SDS) for 2-(4-Methylpiperidin-1-yl)pyridin-3-amine before handling, as aminopyridines can exhibit specific toxicity profiles.

Sources

Safety & Regulatory Compliance

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